BMS-813160
Description
Properties
IUPAC Name |
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHFGNTABZQJU-HCXYKTFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286279-29-5 | |
| Record name | BMS-813160 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-813160 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16240 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-813160 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BMS-813160
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors and their respective ligands, primarily CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are integral to the migration and infiltration of inflammatory monocytes, macrophages, and other immune cells into tissues.[1][4] By competitively binding to and inhibiting the signaling of both CCR2 and CCR5, this compound effectively disrupts these chemotactic pathways. This mechanism of action has significant implications for the treatment of various inflammatory conditions and is being actively investigated in the context of cancer immunotherapy for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.[1][5]
Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5
This compound functions as a competitive antagonist at both the CCR2 and CCR5 receptors. This dual antagonism is critical as both receptors are often co-expressed on immunosuppressive cells within the tumor microenvironment and are implicated in a range of inflammatory diseases.[1][5] The binding of this compound to these G protein-coupled receptors (GPCRs) prevents the conformational changes necessary for receptor activation by their cognate chemokines.[1] Consequently, the downstream signaling cascades that mediate cellular chemotaxis, activation, and survival are inhibited.
Quantitative Data on Receptor Binding and Functional Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Ligand | Cell Type | IC50 (nM) |
| Radioligand Binding | Human CCR2 | 125I-CCL2 | Human Peripheral Blood Mononuclear Cells | 6.2[2] |
| Radioligand Binding | Human CCR5 | 125I-MIP-1β | Human Peripheral T Cells | 3.6[2] |
| Chemotaxis | Human CCR2 | CCL2 | Human THP-1 Cells | 0.8[2] |
| Chemotaxis | Human CCR5 | MIP-1β | Human Peripheral T Cells | 1.1[2] |
| CD11b Upregulation | Human CCR2 | CCL2 | Human Whole Blood | 4.8[2] |
| CD11b Upregulation | Human CCR5 | MIP-1β | Human Whole Blood | 5.7[2] |
Table 1: In Vitro Activity of this compound
| Species | Route | Dose (mg/kg) | Bioavailability (F%) | Oral AUC (nM·h) |
| Mouse | Oral | 10 | 100% | 5406[3] |
| Rat | Oral | 10 | 94% | 6500[3] |
| Dog | Oral | 1 | 61% | 1230[3] |
| Monkey | Oral | 1 | 63% | 1300[3] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
Signaling Pathways Modulated by this compound
As a dual antagonist of CCR2 and CCR5, this compound blocks the initiation of multiple downstream signaling pathways that are crucial for cell migration and function.
Experimental Protocols
In Vitro Assays
Radioligand Binding Assay:
-
Objective: To determine the binding affinity of this compound to human CCR2 and CCR5.
-
Materials:
-
Human peripheral blood mononuclear cells (for CCR2) or human peripheral T cells (for CCR5).
-
125I-labeled CCL2 (for CCR2) or 125I-labeled MIP-1β (for CCR5) as the radioligand.
-
This compound at various concentrations.
-
Binding buffer and wash buffer.
-
Glass fiber filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes expressing the target receptor are prepared.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then filtered through the glass fiber filter plates to separate bound from unbound radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The IC50 value is calculated from the competition binding curve.[1]
-
Chemotaxis Assay:
-
Objective: To assess the functional ability of this compound to inhibit chemokine-induced cell migration.
-
Materials:
-
Human THP-1 cells (for CCR2) or human peripheral T cells (for CCR5).
-
CCL2 (for CCR2) or MIP-1β (for CCR5) as the chemoattractant.
-
This compound at various concentrations.
-
Transwell inserts with a porous membrane.
-
Assay medium.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
-
-
Procedure:
-
The lower chamber of the transwell plate is filled with assay medium containing the chemoattractant.
-
The cells, pre-incubated with different concentrations of this compound or vehicle control, are added to the upper chamber of the transwell insert.
-
The plate is incubated to allow cell migration through the porous membrane towards the chemoattractant gradient.
-
After the incubation period, the non-migrated cells in the upper chamber are removed.
-
The number of migrated cells in the lower chamber is quantified, often by lysing the cells and measuring the fluorescence of a pre-loaded dye.
-
The IC50 value for the inhibition of chemotaxis is determined.[1]
-
In Vivo Model
Thioglycollate-Induced Peritonitis Model:
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting inflammatory cell migration.
-
Animal Model: Human-CCR2 knock-in mice are often used due to the moderate activity of this compound on the murine CCR2 receptor.[1]
-
Materials:
-
Sterile 4% thioglycollate solution.
-
This compound formulated for oral administration.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer and antibodies for cell surface markers (e.g., CD11b, Ly6G, F4/80).
-
-
Procedure:
-
Mice are orally administered with this compound or vehicle control. Dosing can be done in a preventative mode, where the compound is given before the inflammatory stimulus.[1]
-
One hour after the first dose of this compound, peritonitis is induced by intraperitoneal injection of thioglycollate.
-
This compound administration is continued at specified intervals (e.g., twice daily).[2]
-
After a defined period (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is lavaged with PBS to collect the infiltrated cells.[1]
-
The collected cells are counted and stained with fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., monocytes, macrophages, neutrophils) using flow cytometry.
-
The dose-dependent reduction in the number of inflammatory monocytes and macrophages in the peritoneum is determined.[2]
-
Clinical Development
This compound has been evaluated in several clinical trials, primarily in the context of advanced solid tumors, often in combination with other anti-cancer agents.
Key Clinical Trials
-
NCT03184870: A Phase 1b/2 study evaluating the safety, tolerability, and preliminary efficacy of this compound alone or in combination with chemotherapy (FOLFIRI or nab-paclitaxel plus gemcitabine) or nivolumab in patients with metastatic colorectal and pancreatic cancers.[6][7]
-
NCT03767582: A Phase 1/2 trial investigating the combination of nivolumab and this compound with or without GVAX pancreas vaccine following chemotherapy and radiotherapy for locally advanced pancreatic ductal adenocarcinomas.[8]
Conclusion
This compound is a potent dual antagonist of CCR2 and CCR5 that effectively inhibits the migration of key inflammatory immune cells. Its mechanism of action, supported by robust preclinical data, provides a strong rationale for its clinical investigation in oncology and inflammatory diseases. By disrupting the chemotactic signals that recruit immunosuppressive cells to the tumor microenvironment, this compound holds the potential to enhance the efficacy of other immunotherapies and conventional cancer treatments. Further clinical evaluation is ongoing to fully elucidate its therapeutic utility.
References
- 1. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayo.edu [mayo.edu]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to BMS-813160: A Dual CCR2/CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent, orally bioavailable small molecule that acts as a dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2][3] Developed by Bristol-Myers Squibb, this compound has garnered significant interest for its therapeutic potential in a range of diseases, including inflammatory conditions, diabetic nephropathy, and various cancers.[1][4] By simultaneously blocking both CCR2 and CCR5, this compound can inhibit the migration and infiltration of key immune cells, such as monocytes, macrophages, and T-cells, to sites of inflammation and tumor microenvironments.[2][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to and inhibiting the signaling of two key chemokine receptors: CCR2 and CCR5.[2] These receptors are G protein-coupled receptors (GPCRs) that, upon binding their respective ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5), trigger a cascade of intracellular signaling events.[7][8][9] This signaling is crucial for the chemotaxis, or directed migration, of various leukocyte populations.
By acting as an antagonist, this compound prevents the conformational changes in CCR2 and CCR5 that are necessary for G-protein coupling and the initiation of downstream signaling. This blockade effectively abrogates the recruitment of monocytes, macrophages, and other immune cells to tissues, thereby modulating inflammatory responses and altering the tumor microenvironment.[6][10]
Signaling Pathways
The antagonism of CCR2 and CCR5 by this compound impacts several critical downstream signaling pathways that are integral to cell migration, proliferation, and survival.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound [3]
| Assay | Target | Ligand | Cell Type | IC50 (nM) |
| Binding | Human CCR2 | 125I-CCL2 | Human PBMCs | 6.2 |
| Binding | Human CCR5 | 125I-MIP-1β | Human Peripheral T-cells | 3.6 |
| Chemotaxis | Human CCR2 | CCL2 | Human THP-1 cells | 0.8 |
| Chemotaxis | Human CCR5 | MIP-1β | Human Peripheral T-cells | 1.1 |
| CD11b Upregulation | Human CCR2 | CCL2 | Human Whole Blood | 4.8 |
| CD11b Upregulation | Human CCR5 | MIP-1β | Human Whole Blood | 5.7 |
| Binding | Mouse CCR2 | 125I-CCL2 | - | 45 |
| Binding | Human CCR1 | - | - | >25,000 |
| Binding | Human CCR4 | - | - | >40,000 |
| Binding | Human CXCR2 | - | - | >40,000 |
Table 2: Preclinical Pharmacokinetics of this compound (Oral Administration) [11]
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) | CL (mL/min/kg) |
| Mouse | 10 | 1,200 | 0.5 | 2,400 | 80 | 62 |
| Rat | 10 | 1,500 | 1.0 | 6,000 | 100 | 28 |
| Dog | 2 | 800 | 2.0 | 4,800 | 100 | 7 |
| Cynomolgus Monkey | 2 | 600 | 2.0 | 3,600 | 100 | 9 |
Detailed Experimental Protocols
In Vitro Assays
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Reagent Preparation:
-
A stock solution of 125I-labeled CCL2 is diluted in assay buffer to a final concentration near its Kd.
-
Serial dilutions of this compound are prepared.
-
-
Incubation: In a 96-well filter plate, PBMCs are incubated with 125I-CCL2 and varying concentrations of this compound or vehicle control.
-
Filtration and Washing: The contents of the plate are filtered through a vacuum manifold to separate the cell-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to minimize non-specific binding.
-
Detection: After drying the filters, scintillation fluid is added, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of 125I-CCL2 binding by this compound is calculated, and the IC50 value is determined by non-linear regression analysis.
-
Cell Preparation: Human peripheral T-cells are isolated and resuspended in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Assay Setup:
-
The lower wells of a 24-well Transwell plate are filled with chemotaxis buffer containing the CCR5 ligand MIP-1β at a concentration that induces optimal migration.
-
The isolated T-cells, pre-incubated with various concentrations of this compound or vehicle, are added to the upper chamber of the Transwell inserts (typically with a 5 µm pore size).
-
-
Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry.
-
Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated, and the IC50 value is determined.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system, and this compound (e.g., 1 µM) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
-
Plate Preparation:
-
A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with a buffer solution.
-
-
Compound Addition: A solution of this compound is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 16 hours) at room temperature.
-
Sample Analysis: The concentrations of this compound in both the donor and acceptor wells are measured using LC-MS/MS.
-
Data Analysis: The permeability coefficient (Pe) is calculated based on the change in concentration in the donor and acceptor compartments over time.
In Vivo Models
-
Animal Model: Human-CCR2 knock-in mice are often used due to the moderate activity of this compound against the murine CCR2 receptor.
-
Induction of Peritonitis: Mice are injected intraperitoneally with sterile thioglycollate broth to induce an inflammatory response and recruit monocytes and macrophages to the peritoneal cavity.
-
Drug Administration: this compound is administered orally at various doses (e.g., 10, 50, and 160 mg/kg) at specified time points before and/or after thioglycollate injection.
-
Cell Collection: At a predetermined time after thioglycollate injection (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is lavaged with buffer to collect the infiltrated cells.
-
Cell Quantification: The collected cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., for monocytes and macrophages) and quantified by flow cytometry.
-
Data Analysis: The inhibition of inflammatory monocyte and macrophage infiltration into the peritoneum by this compound is calculated relative to vehicle-treated control animals.
Conclusion
This compound is a potent dual antagonist of CCR2 and CCR5 with favorable pharmacokinetic properties across multiple preclinical species. Its ability to block key signaling pathways involved in leukocyte migration provides a strong rationale for its investigation in a variety of inflammatory and oncologic indications. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with or interested in the therapeutic potential of this compound and the broader field of chemokine receptor antagonism.
References
- 1. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Dual Blockade of CCR2 and CCR5 with BMS-813160: A Technical Guide to Attenuating Macrophage Infiltration in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors play a pivotal role in the recruitment of immunosuppressive cells, particularly monocytes and macrophages, to the tumor microenvironment (TME). By inhibiting the signaling of these receptors, this compound effectively reduces the infiltration of tumor-associated macrophages (TAMs), thereby offering a promising strategy to modulate the immune landscape of tumors and enhance anti-cancer immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on macrophage infiltration, detailed experimental protocols for its evaluation, and a summary of available quantitative data.
Introduction: The Rationale for Targeting CCR2 and CCR5
The chemokine receptors CCR2 and CCR5, and their respective primary ligands, C-C motif chemokine ligand 2 (CCL2) and C-C motif chemokine ligand 5 (CCL5), are integral to the inflammatory response and have been implicated in the pathogenesis of various diseases, including cancer.[1][2][3]
-
CCR2 , predominantly expressed on monocytes, T cells, and dendritic cells, is the primary receptor for CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[2] The CCL2-CCR2 axis is a major driver of monocyte egression from the bone marrow and their subsequent recruitment to sites of inflammation, including tumors.
-
CCR5 , expressed on a broader range of immune cells including monocytes, macrophages, T cells, and natural killer cells, binds to several chemokines, most notably CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][2] This receptor is also a crucial co-receptor for HIV entry into T cells.[1]
In the context of cancer, tumor cells and stromal cells within the TME secrete high levels of CCL2 and CCL5. This chemokine gradient attracts CCR2- and CCR5-expressing monocytes, which then differentiate into TAMs. These TAMs often adopt an immunosuppressive M2-like phenotype, contributing to tumor progression by promoting angiogenesis, suppressing T cell activity, and facilitating metastasis.[4] Therefore, dual antagonism of CCR2 and CCR5 presents a compelling therapeutic strategy to disrupt this immunosuppressive axis.
This compound: A Potent Dual CCR2/CCR5 Antagonist
This compound has been identified as a potent and selective dual antagonist of CCR2 and CCR5, demonstrating promise in preclinical and clinical settings.[5]
Mechanism of Action
This compound functions by competitively binding to CCR2 and CCR5, thereby blocking the interaction of these receptors with their cognate chemokine ligands. This inhibition prevents the downstream signaling cascades that are essential for cell migration and recruitment.
dot
References
- 1. genomeme.ca [genomeme.ca]
- 2. genomeme.ca [genomeme.ca]
- 3. biocare.net [biocare.net]
- 4. M2/M1 Ratio of Tumor Associated Macrophages and PPAR-gamma Expression in Uveal Melanomas with Class 1 and Class 2 Molecular Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Using the thioglycollate-elicited murine peritonitis model for investigation of macrophage behaviour and its relationship with Irg1 expression - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
BMS-813160 in Pancreatic Ductal Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense, immunosuppressive tumor microenvironment (TME) that limits the efficacy of conventional therapies and immunotherapies. A key driver of this immunosuppression is the infiltration of tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs), a process largely mediated by the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) signaling axes. BMS-813160, a potent, orally bioavailable dual antagonist of CCR2 and CCR5, has emerged as a promising therapeutic agent to remodel the TME and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound in the context of PDAC, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction: The Rationale for Targeting CCR2 and CCR5 in PDAC
The PDAC TME is notoriously "cold," with a paucity of effector T cells and an abundance of immunosuppressive cell populations.[1] Inflammatory monocytes expressing CCR2 are recruited from the bone marrow to the tumor via the C-C motif chemokine ligand 2 (CCL2), where they differentiate into TAMs.[1] These TAMs, along with other myeloid cells expressing CCR5, contribute to a pro-tumoral environment by suppressing T-cell function, promoting angiogenesis, and facilitating metastasis.[2][3]
This compound is a small molecule inhibitor designed to simultaneously block the signaling of both CCR2 and CCR5.[4] This dual antagonism is hypothesized to inhibit the recruitment of immunosuppressive myeloid cells to the tumor, thereby shifting the balance of the TME towards an anti-tumor phenotype and potentially sensitizing the tumor to other therapies such as chemotherapy and immune checkpoint inhibitors.[4][5]
Preclinical Profile of this compound
In Vitro Activity
This compound demonstrates potent and selective binding to human CCR2 and CCR5. The following table summarizes its in vitro binding and functional activity.
| Target | Assay Type | IC50 (nM) | Reference |
| CCR2 | Binding | 6.2 | [6] |
| CCR5 | Binding | 3.6 | [6] |
| CCR1 | Binding | >25,000 | [6] |
| CCR4 | Binding | >40,000 | [6] |
| CXCR2 | Binding | >40,000 | [6] |
| CCR2 | Chemotaxis | 0.8 | [6] |
| CCR5 | Chemotaxis | 1.1 | [6] |
Pharmacokinetics
Pharmacokinetic studies in multiple species have demonstrated excellent oral bioavailability and moderate to low clearance of this compound.
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Mouse | 80 | 33 | [4] |
| Rat | 90 | 20 | [4] |
| Dog | 100 | 2.5 | [4] |
| Cynomolgus Monkey | 100 | 3.5 | [4] |
In Vivo Efficacy
In a mouse model of thioglycollate-induced peritonitis, oral administration of this compound dose-dependently inhibited the migration of inflammatory monocytes and macrophages, confirming its in vivo pharmacodynamic activity.[4] Preclinical studies using a related dual CCR2/CCR5 inhibitor, BMS-687681, in a PDAC mouse model demonstrated that combining the inhibitor with radiation and anti-PD-1 therapy led to enhanced anti-tumor efficacy, increased intratumoral effector T cell infiltration, and suppression of regulatory T cells and M2-like TAMs.[7][8]
Clinical Development in Pancreatic Ductal Adenocarcinoma
The primary clinical investigation of this compound in PDAC is the Phase I/II study NCT03496662, which evaluates its safety and efficacy in combination with nivolumab (B1139203) and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).[5][9]
NCT03496662 Study Design
This single-institution, open-label study enrolled patients with borderline resectable (BR) or locally advanced (LA) PDAC.[5] The recommended Phase II dose of this compound was established in a 3+3 dose-escalation design.[5]
-
Investigational Arm: this compound (300 mg twice daily) + Nivolumab (480 mg every 28 days) + Gemcitabine (1000 mg/m² on days 1, 8, 15 of a 28-day cycle) + Nab-paclitaxel (125 mg/m² on days 1, 8, 15 of a 28-day cycle).[10]
-
Control Arm: Gemcitabine + Nab-paclitaxel alone.[5]
Clinical Efficacy
The addition of this compound and nivolumab to chemotherapy demonstrated promising clinical activity.
| Outcome Measure | Borderline Resectable PDAC | Locally Advanced PDAC | Control Arm | Reference |
| Objective Response Rate (ORR) | 42% | 20% | 0% | [5][9] |
| Resection Rate | 83.3% | 20% | N/A | [5][9] |
| Median Progression-Free Survival (PFS) | 11.9 months | 14.7 months | N/A | [5][9] |
| Median Overall Survival (OS) | 18.2 months | 17.0 months | N/A | [5][9] |
Safety and Tolerability
The combination regimen was generally well-tolerated. Grade 3 adverse events attributed solely to this compound included diarrhea and QTc prolongation.[5][9]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effect by disrupting the signaling cascades initiated by the binding of chemokines to CCR2 and CCR5.
Upon binding of their respective ligands (e.g., CCL2 to CCR2; CCL5, CCL3, CCL4 to CCR5), these G-protein coupled receptors activate downstream signaling pathways, including PI3K/AKT, MAPK, JAK/STAT, and NF-κB.[11] These pathways collectively promote the migration and infiltration of immunosuppressive cells, such as TAMs and regulatory T cells, into the TME, while also supporting their survival and pro-tumoral functions. By blocking CCR2 and CCR5, this compound inhibits these downstream signaling events, thereby reducing the recruitment of immunosuppressive cells and mitigating their function within the tumor.
Experimental Protocols
This section outlines general protocols for key experimental methodologies used in the evaluation of this compound and similar agents in the context of pancreatic cancer.
Preclinical In Vivo Efficacy in an Orthotopic PDAC Model
-
Cell Culture: Murine or human PDAC cell lines are cultured under standard conditions.
-
Orthotopic Implantation: Anesthetized, immunocompetent mice (for murine cell lines) or immunodeficient mice (for human cell lines) undergo surgical implantation of PDAC cells into the pancreas.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor growth is monitored non-invasively (e.g., ultrasound or bioluminescence imaging). Animal weight and health are monitored regularly.
-
Endpoint Analysis: At the study endpoint, mice are euthanized, and tumors are excised and weighed. A portion of the tumor is processed for downstream analysis of the TME, including flow cytometry, immunohistochemistry (IHC), and single-cell RNA sequencing (scRNA-seq).
Flow Cytometry for Immune Profiling of the TME
-
Tissue Dissociation: Freshly resected tumor tissue is mechanically and enzymatically dissociated to generate a single-cell suspension.[2]
-
Immune Cell Enrichment: Immune cells are enriched from the single-cell suspension, for example, using a Percoll gradient.[2]
-
Antibody Staining: The enriched immune cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, macrophages, MDSCs) and their activation states.
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using specialized software to quantify the proportions and phenotypes of different immune cell subsets within the TME.[2]
Single-Cell RNA Sequencing (scRNA-seq) of the TME
-
Single-Cell Suspension: A high-viability single-cell suspension is prepared from the tumor tissue as described for flow cytometry.[12]
-
Single-Cell Capture and Library Preparation: Single cells are captured in droplets with barcoded beads using a platform such as the 10x Genomics Chromium system.[13] cDNA is generated, and sequencing libraries are prepared according to the manufacturer's protocol.
-
Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencer. The resulting data is processed through a bioinformatic pipeline to align reads, generate a cell-by-gene count matrix, and perform downstream analyses such as cell clustering, identification of cell types and states, and differential gene expression analysis between conditions.[14][15]
Future Directions and Conclusion
The dual inhibition of CCR2 and CCR5 by this compound represents a promising strategy to modulate the immunosuppressive TME of pancreatic ductal adenocarcinoma. Clinical data from the NCT03496662 trial suggests that this approach, in combination with chemotherapy and immunotherapy, can improve patient outcomes. Further investigation is warranted to explore the efficacy of this compound in other combination regimens and to identify predictive biomarkers for patient selection. The ongoing NCT03184870 trial, which includes a monotherapy arm, will provide valuable insights into the single-agent activity of this compound.[16] A deeper understanding of the intricate signaling networks within the PDAC TME and the precise molecular effects of CCR2/CCR5 inhibition will be crucial for optimizing the therapeutic potential of this novel agent.
References
- 1. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for isolating single cells from human pancreatic cancer tissues and analyzing major immune cell populations using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 7. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Protocol for isolating single cells from human pancreatic cancer tissues and analyzing major immune cell populations using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Landscape of Pancreatic Tumors With Single-Cell RNA Sequencing | Technology Networks [technologynetworks.com]
- 14. mdpi.com [mdpi.com]
- 15. Single-cell RNA sequencing in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
BMS-813160 for Non-Small Cell Lung Cancer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5, which play a pivotal role in the tumor microenvironment by mediating the trafficking of immunosuppressive cells.[1] In non-small cell lung cancer (NSCLC), the infiltration of tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), largely regulated by the CCR2/CCL2 and CCR5/CCL5 axes, is associated with a poor prognosis. By blocking these receptors, this compound aims to remodel the tumor immune landscape, thereby enhancing anti-tumor immunity. This document provides a comprehensive technical overview of the preclinical data and ongoing clinical research of this compound in the context of NSCLC.
Core Compound Attributes and Preclinical Data
This compound has been evaluated in a series of preclinical studies to determine its potency, selectivity, and pharmacokinetic profile. While specific data in NSCLC models are not publicly available, the following tables summarize key findings from foundational preclinical research.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CCR2 | Binding Assay | 6.2 | [2] |
| CCR5 | Binding Assay | 3.6 | [2] |
Table 2: In Vitro ADME and Physicochemical Properties of this compound
| Parameter | Assay | Result | Significance |
| Permeability | PAMPA (pH 7.4) | Good | Indicates potential for good oral absorption. |
| Metabolic Stability | Human Liver Microsomes | Excellent | Suggests low first-pass metabolism and potentially longer half-life. |
Table 3: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Route of Administration | Bioavailability (%) | Clearance |
| Dog | Oral | Excellent | Low |
| Cynomolgus Monkey | Oral | Excellent | Low |
Mechanism of Action: Targeting the Tumor Microenvironment
This compound exerts its anti-neoplastic activity by inhibiting the signaling pathways of CCR2 and CCR5.[1] In the context of NSCLC, this dual antagonism is hypothesized to disrupt the recruitment of immunosuppressive myeloid and lymphoid cells into the tumor microenvironment.
Experimental Protocols
While specific protocols for this compound in NSCLC models are not publicly available, this section outlines standard methodologies that would be employed to evaluate its efficacy.
In Vitro Assays
-
Cell Lines: A panel of human NSCLC cell lines (e.g., A549, H460, H1975) would be utilized.
-
Chemotaxis Assay: To assess the ability of this compound to block the migration of monocytic cells (e.g., THP-1) towards NSCLC-conditioned media or recombinant human CCL2/CCL5. This is typically performed using a Boyden chamber assay.
-
Co-culture Systems: NSCLC cells co-cultured with peripheral blood mononuclear cells (PBMCs) or isolated monocytes/macrophages to evaluate the impact of this compound on immune cell activation, cytokine production, and tumor cell killing.
In Vivo Models
-
Syngeneic Mouse Models: Lewis Lung Carcinoma (LLC) cells implanted in C57BL/6 mice would provide an immunocompetent model to assess the immunomodulatory effects of this compound.
-
Xenograft Mouse Models: Human NSCLC cell lines implanted in immunodeficient mice (e.g., nude or SCID) would be used to evaluate the direct anti-tumor effects of this compound, although this is less likely to be the primary mechanism.
-
Tumor Growth Inhibition Studies: Mice bearing established tumors would be treated with this compound, and tumor volume would be measured over time.
-
Immunohistochemistry (IHC) and Flow Cytometry: At the end of the study, tumors would be harvested and analyzed for the infiltration of immune cell populations (e.g., CD8+ T cells, TAMs, Tregs) to confirm the mechanism of action.
Clinical Investigation in Non-Small Cell Lung Cancer
This compound is currently being investigated in a clinical trial in combination with the anti-PD-1 antibody nivolumab (B1139203) for the treatment of NSCLC.
Clinical Trial NCT04123379
-
Title: Neoadjuvant Nivolumab with a CCR2/5-inhibitor (this compound) or an Anti-IL-8 (BMS-986253) for Non-small Cell Lung Cancer (NSCLC) or Hepatocellular Carcinoma (HCC).
-
Phase: Phase 2.
-
Study Design: This is an open-label, multi-center study. The NSCLC cohorts are designed to evaluate the efficacy and safety of neoadjuvant nivolumab in combination with this compound.
-
Patient Population: Patients with resectable NSCLC.
-
Treatment Arms (NSCLC):
-
Nivolumab in combination with this compound.
-
Other arms include nivolumab alone or in combination with an anti-IL-8 antibody.
-
-
Dosage:
-
Nivolumab: 480 mg intravenously every 4 weeks.
-
This compound: 300 mg orally twice daily.
-
-
Primary Objective (NSCLC): To evaluate the major pathologic response (MPR) rate.
-
Secondary Objectives (NSCLC): To assess safety and tolerability, overall survival (OS), and event-free survival (EFS).
Conclusion and Future Directions
This compound is a promising novel agent with a strong preclinical rationale for its use in solid tumors, including NSCLC. Its ability to dually antagonize CCR2 and CCR5 offers a targeted approach to disrupt the immunosuppressive tumor microenvironment. The ongoing clinical trial NCT04123379 will be critical in determining the clinical utility of combining this compound with immune checkpoint inhibition in patients with resectable NSCLC. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic strategy and to explore its potential in other settings, such as advanced or metastatic NSCLC. As of now, quantitative efficacy data from NSCLC-specific preclinical models and clinical trial results are eagerly awaited by the scientific community.
References
The Impact of BMS-813160 on Monocyte Migration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte migration is a critical process in the inflammatory response and is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a central role in orchestrating the egression of monocytes from the bone marrow and their recruitment to sites of inflammation.[1][2] Similarly, the C-C chemokine receptor 5 (CCR5) is involved in the trafficking of various immune cells, including monocytes and T-cells. BMS-813160 is a potent, orally bioavailable small molecule that acts as a dual antagonist of both CCR2 and CCR5, thereby inhibiting the migration of inflammatory monocytes and macrophages.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on monocyte migration, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect on monocyte migration by competitively binding to the CCR2 and CCR5 receptors on the surface of these cells.[4] This binding prevents the interaction of these receptors with their respective chemokine ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5), thereby blocking the downstream signaling cascades that lead to chemotaxis and cell migration.[1][2] The dual antagonism of both CCR2 and CCR5 may offer a more comprehensive blockade of inflammatory monocyte recruitment compared to selective antagonists of a single receptor.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in inhibiting monocyte migration and related activities.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound [5]
| Target | Assay Type | Species | IC50 (nM) |
| CCR2 | Binding | Human | 6.2 |
| CCR5 | Binding | Human | 3.6 |
| CCR1 | Binding | Human | >25,000 |
| CCR4 | Binding | Human | >40,000 |
| CXCR2 | Binding | Human | >40,000 |
| CCR2 | Chemotaxis | Human | 0.8 |
| CCR2 | CD11b Activation | Human | 4.8 |
| CCR5 | Chemotaxis | Human | 1.1 |
| CCR5 | CD11b Activation | Human | 5.7 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Peritonitis [1]
| Treatment Group | Dose (mg/kg, p.o., BID) | Inhibition of Inflammatory Monocyte Infiltration (%) |
| Vehicle | - | 0 |
| This compound | 10 | Dose-dependent reduction |
| This compound | 50 | Dose-dependent reduction |
| This compound | 160 | Dose-dependent reduction |
Note: The source indicates a dose-dependent reduction without specifying the exact percentages for each dose.
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol outlines a typical chemotaxis assay to evaluate the effect of this compound on monocyte migration towards a chemoattractant.
1. Cell Preparation:
- Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.
- Resuspend the isolated monocytes in a suitable assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
- Use a multi-well chemotaxis chamber (e.g., Transwell® with a 5 µm pore size polycarbonate membrane).
- In the lower chamber, add the chemoattractant (e.g., recombinant human CCL2 at a concentration of 10 nM) in the assay buffer.
- In the upper chamber, add the monocyte cell suspension.
- Add this compound at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 3 hours.
4. Quantification of Migration:
- After incubation, remove the upper chamber.
- The migrated cells in the lower chamber can be quantified using various methods:
- Cell Counting: Lyse the cells in the lower chamber and quantify the number of cells using a cell counter or a fluorescent DNA-binding dye (e.g., CyQUANT®).
- Flow Cytometry: Stain the migrated cells with a fluorescent antibody (e.g., anti-CD14) and acquire the data on a flow cytometer.
5. Data Analysis:
- Calculate the percentage of migrated cells for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Thioglycollate-Induced Peritonitis Model
This in vivo model is used to assess the ability of this compound to inhibit the recruitment of inflammatory monocytes to the peritoneal cavity.[1][2]
1. Animal Model:
- Use human-CCR2 knock-in mice to better reflect the human target engagement of this compound, as the compound has moderate activity against the murine CCR2.[1]
- Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
- Administer this compound orally (p.o.) twice a day (BID) for two days at the desired doses (e.g., 10, 50, and 160 mg/kg).[1]
- Administer a vehicle control to a separate group of animals.
3. Induction of Peritonitis:
- On day 1, one hour after the first dose of this compound, inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse to induce an inflammatory response and recruit monocytes.
4. Peritoneal Lavage:
- At 48 hours after the thioglycollate injection, euthanize the mice.
- Collect the peritoneal exudate cells by performing a peritoneal lavage with 5-10 mL of ice-cold PBS containing 2 mM EDTA.
5. Cell Staining and Analysis:
- Centrifuge the lavage fluid to pellet the cells.
- Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
- Stain the cells with fluorescently-labeled antibodies against specific cell surface markers to identify inflammatory monocytes (e.g., anti-CD11b, anti-Ly6C).
- Analyze the stained cells using a flow cytometer.
6. Data Analysis:
- Quantify the number of inflammatory monocytes (CD11b+/Ly6Chigh) in the peritoneal lavage fluid for each treatment group.
- Calculate the percentage of inhibition of monocyte infiltration in the this compound-treated groups compared to the vehicle-treated group.
Visualizations
Signaling Pathways
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vivo thioglycollate-induced peritonitis model.
Conclusion
This compound is a potent dual CCR2/CCR5 antagonist that effectively inhibits monocyte migration both in vitro and in vivo. Its mechanism of action, centered on blocking chemokine-mediated signaling, makes it a compelling candidate for therapeutic intervention in a variety of inflammatory and neoplastic diseases where monocyte recruitment is a key pathological driver. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this and similar compounds in preclinical research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 4. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
Preclinical Profile of BMS-813160: A Dual CCR2/CCR5 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These G protein-coupled receptors (GPCRs) and their respective ligands, such as CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are critically involved in the migration and activation of leukocytes, particularly monocytes and macrophages.[1][3] Dysregulation of the CCR2 and CCR5 signaling pathways is implicated in a variety of inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy, as well as in the tumor microenvironment.[1][4] By simultaneously blocking both receptors, this compound aims to inhibit the infiltration of inflammatory cells into tissues, offering a potential therapeutic strategy for these diseases.[4][5] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological, pharmacokinetic, and in vivo efficacy profile.
Mechanism of Action & Signaling Pathway
This compound functions by competitively binding to CCR2 and CCR5, thereby preventing the binding of their cognate chemokine ligands.[4] This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, angiogenesis, and inflammation.[4] The primary role of CCR2 is to mediate the migration of monocytes from the bone marrow and spleen into the circulation and subsequently to sites of inflammation.[1][3] CCR5 is expressed on a broader range of immune cells, including T cells, macrophages, and dendritic cells, and is also involved in their recruitment to inflammatory foci.[1][3]
Figure 1: Simplified signaling pathway of CCR2 and CCR5 and the inhibitory action of this compound.
Quantitative Data Summary
The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Potency
This compound demonstrates potent antagonism of both CCR2 and CCR5 in various functional assays.[2]
| Assay Type | Target | Ligand | Cell Type | IC50 (nM) |
| Binding (Bnd) | CCR2 | 125I-CCL2 | Human PBMCs | 6.2[2] |
| Binding (Bnd) | CCR5 | 125I-MIP-1β | Human Peripheral T cells | 3.6[2] |
| Chemotaxis (CTX) | CCR2 | CCL2 | Human THP-1 cells | 0.8[2] |
| Chemotaxis (CTX) | CCR5 | MIP-1β | Human Peripheral T cells | 1.1[2] |
| CD11b Upregulation | CCR2 | CCL2 | Human Whole Blood | 4.8[2] |
| CD11b Upregulation | CCR5 | MIP-1β | Human Whole Blood | 5.7[2] |
Table 1: In Vitro Potency of this compound in Binding and Functional Assays.
Pharmacokinetics
Pharmacokinetic studies in multiple species have shown that this compound possesses excellent oral bioavailability.[1][3]
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | High | Excellent[3] |
| Rat | High | Excellent[3] |
| Dog | Low | Excellent[1][3] |
| Cynomolgus Monkey | Low | Excellent[1][3] |
Table 2: Summary of Pharmacokinetic Properties of this compound Across Species.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the preclinical findings.
CCR2/CCR5 Binding Assays
The binding affinity of this compound to CCR2 and CCR5 was determined using radioligand binding assays.[1][3]
-
CCR2 Binding Assay: This assay was conducted using human peripheral blood mononuclear cells (PBMCs).[1][3] The radiolabeled ligand 125I-CCL2 was used to determine the displacement by this compound.[1][3]
-
CCR5 Binding Assay: For the CCR5 binding assay, human peripheral T cells were utilized.[1][3] The displacement of the radiolabeled ligand 125I-MIP-1β by this compound was measured.[1][3]
Chemotaxis Assays
The functional inhibition of chemokine-induced cell migration by this compound was assessed through chemotaxis assays.[1][3]
Figure 2: General workflow for the in vitro chemotaxis assays.
-
CCR2 Chemotaxis Assay: Labeled human THP-1 cells were used in this assay with CCL2 as the chemoattractant.[1][3]
-
CCR5 Chemotaxis Assay: Human peripheral T cells were employed, with MIP-1β serving as the chemoattractant.[1][3]
CD11b Upregulation Assay
The upregulation of the activation marker CD11b on the surface of immune cells in response to chemokine stimulation was measured in human whole blood.[1][3] This assay is considered highly physiologically relevant.[3]
-
CCR2 CD11b Assay: Human whole blood was stimulated with CCL2 in the presence of varying concentrations of this compound.[1][3]
-
CCR5 CD11b Assay: Human whole blood was stimulated with MIP-1β in the presence of varying concentrations of this compound.[1][3]
In Vivo Efficacy Model: Thioglycollate-Induced Peritonitis
The in vivo efficacy of this compound was evaluated in a mouse model of thioglycollate-induced peritonitis.[1][3] This model assesses the ability of a compound to inhibit the recruitment of inflammatory monocytes and macrophages to the peritoneal cavity following an inflammatory stimulus.[1][3] this compound, administered orally, demonstrated a dose-dependent reduction in the infiltration of these inflammatory cells.[2]
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective dual antagonist of CCR2 and CCR5. It exhibits high affinity and functional antagonism in a range of in vitro assays, including those conducted in a physiologically relevant human whole blood matrix.[1][2][3] Furthermore, its excellent oral bioavailability across multiple species and demonstrated in vivo efficacy in a model of inflammatory cell migration underscore its potential as a clinical candidate for the treatment of inflammatory diseases and cancer.[1][2][3] These promising preclinical findings have paved the way for the clinical evaluation of this compound in various pathological conditions.[6]
References
- 1. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. BMS 813160 - AdisInsight [adisinsight.springer.com]
BMS-813160: A Comprehensive Technical Guide on a Dual CCR2/CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-813160 is a potent and selective small molecule antagonist of both C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2] These receptors play a pivotal role in mediating the migration and infiltration of monocytes and macrophages, key drivers in various inflammatory conditions and the tumor microenvironment.[2][3] By simultaneously blocking these two pathways, this compound exhibits potential as a therapeutic agent with immunomodulating and antineoplastic activities.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1][4][5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide |
| Molecular Formula | C₂₅H₄₀N₈O₂ |
| Molecular Weight | 484.64 g/mol |
| CAS Number | 1286279-29-5 |
| SMILES | CC(=O)N[C@@H]1C--INVALID-LINK--NC3=NC=NC4=CC(=NN43)C(C)(C)C">C@@HNC(C)(C)C |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
This compound functions as a dual antagonist of CCR2 and CCR5, which are G protein-coupled receptors (GPCRs).[2][3] The primary ligands for CCR2 include CCL2 (MCP-1), while CCR5 is activated by ligands such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[2] The binding of these chemokines to their respective receptors on immune cells, particularly monocytes and macrophages, initiates a signaling cascade that leads to chemotaxis, or directed cell migration, to sites of inflammation or tumors.[3]
By competitively binding to CCR2 and CCR5, this compound blocks the interaction of these receptors with their natural ligands, thereby inhibiting the downstream signaling pathways responsible for cell migration.[3] This dual antagonism is crucial as both CCR2 and CCR5 are implicated in the recruitment of immunosuppressive cells to the tumor microenvironment, which can hinder anti-tumor immune responses.[2]
The following diagrams illustrate the signaling pathways of CCR2 and CCR5 that are inhibited by this compound.
Preclinical Pharmacology
In Vitro Activity
This compound demonstrates potent antagonist activity at both human CCR2 and CCR5 receptors with high selectivity over other chemokine receptors.
| Target | Assay Type | IC₅₀ (nM) |
| Human CCR2 | Binding | 6.2 |
| Human CCR5 | Binding | 3.6 |
| Human CCR1 | Binding | >25,000 |
| Human CCR4 | Binding | >40,000 |
| Human CXCR2 | Binding | >40,000 |
In Vivo Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that this compound is well-absorbed orally and exhibits low clearance.
| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Bioavailability (%) |
| Dog | PO | 2 | N/A | N/A | N/A | 4.1 | 95 |
| Cynomolgus Monkey | PO | 2 | N/A | N/A | N/A | 3.1 | 100 |
| N/A: Not explicitly available in the searched literature. |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a mouse model of thioglycollate-induced peritonitis, a standard model for assessing the inhibition of inflammatory monocyte and macrophage migration. Oral administration of this compound led to a dose-dependent reduction in the infiltration of these inflammatory cells into the peritoneum.[6]
Experimental Protocols
CCR2/CCR5 Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound for human CCR2 and CCR5.
Methodology:
-
Cell Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing either human CCR2 or CCR5.
-
Competitive Binding: A constant concentration of a radiolabeled ligand ([¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-MIP-1β for CCR5) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.
Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Methodology:
-
Reaction Mixture: this compound is incubated with human liver microsomes in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of remaining this compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance are calculated from the rate of disappearance of the compound.
Thioglycollate-Induced Peritonitis Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting inflammatory cell migration.
Methodology:
-
Induction of Peritonitis: Mice are injected intraperitoneally with thioglycollate broth to induce an inflammatory response and recruit monocytes and macrophages to the peritoneal cavity.
-
Drug Administration: this compound is administered orally to the mice at various doses prior to or after thioglycollate injection.
-
Cell Collection: At a specific time point after thioglycollate injection, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the infiltrated cells.
-
Cell Quantification: The total number of cells and the number of specific cell types (e.g., monocytes, macrophages) in the peritoneal lavage fluid are determined using flow cytometry or manual cell counting.
-
Data Analysis: The percentage of inhibition of cell migration by this compound is calculated by comparing the cell counts in treated animals to those in vehicle-treated control animals.
Clinical Development
This compound has been evaluated in several clinical trials, primarily in the context of oncology. The rationale for its use in cancer is based on the role of CCR2 and CCR5 in recruiting tumor-associated macrophages (TAMs) and other immunosuppressive cells to the tumor microenvironment. By blocking this recruitment, this compound is hypothesized to enhance anti-tumor immunity, particularly when used in combination with other immunotherapies like checkpoint inhibitors.
Clinical trials have investigated this compound in combination with nivolumab (B1139203) (an anti-PD-1 antibody) and chemotherapy for the treatment of advanced solid tumors, including pancreatic ductal adenocarcinoma (PDAC).[1][4][7] Results from a Phase I/II study in patients with borderline resectable or locally advanced PDAC showed that the combination of this compound, nivolumab, and chemotherapy was well-tolerated and demonstrated promising objective response rates and resectability rates.[4][7]
Conclusion
This compound is a novel dual antagonist of CCR2 and CCR5 with a well-defined mechanism of action and a promising preclinical profile. Its ability to modulate the tumor microenvironment by blocking the infiltration of key immunosuppressive cells has positioned it as a potential candidate for combination cancer immunotherapy. Ongoing and future clinical studies will be crucial in further defining the therapeutic role of this compound in various malignancies and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Tumor Microenvironment: A Technical Guide to the Target Validation of BMS-813160 in Oncology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation of BMS-813160, a dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), for oncological indications. By inhibiting these key chemokine receptors, this compound aims to modulate the tumor microenvironment by blocking the infiltration of immunosuppressive tumor-associated macrophages (TAMs) and other myeloid cells, thereby unleashing an effective anti-tumor immune response. This document details the preclinical and clinical evidence supporting this mechanism, provides granular experimental protocols for key validation assays, and visually represents the underlying biological rationale and experimental workflows.
Core Concepts: Targeting the CCR2/CCR5 Axis in Cancer
The chemokine receptors CCR2 and CCR5, and their respective primary ligands, CCL2 and CCL5, are integral to the trafficking of monocytes and other immune cells to sites of inflammation and to tumors.[1] Within the tumor microenvironment, recruited monocytes differentiate into TAMs, which are predominantly of the M2-polarized phenotype. These M2 TAMs contribute to an immunosuppressive milieu, promote angiogenesis, and support tumor growth and metastasis.[2] By antagonizing both CCR2 and CCR5, this compound is designed to disrupt this crucial axis of immunosuppressive cell recruitment, thereby shifting the balance towards a more inflamed, T-cell-favorable microenvironment.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, providing a clear comparison of its potency and clinical activity.
Table 1: Preclinical Potency of this compound [4]
| Parameter | Target | Species | Value (IC50) | Assay Type |
| Binding Affinity | CCR2 | Human | 6.2 nM | Radioligand Binding Assay |
| Binding Affinity | CCR5 | Human | 3.6 nM | Radioligand Binding Assay |
| Functional Activity | CCR2 | Human | 0.8 nM | Chemotaxis Assay |
| Functional Activity | CCR5 | Human | 1.1 nM | Chemotaxis Assay |
| Functional Activity | CCR2 (CD11b) | Human | 4.8 nM | CD11b Upregulation Assay |
| Functional Activity | CCR5 (CD11b) | Human | 5.7 nM | CD11b Upregulation Assay |
| Selectivity | CCR1 | Human | >25 µM | Radioligand Binding Assay |
| Selectivity | CCR4 | Human | >40 µM | Radioligand Binding Assay |
| Selectivity | CXCR2 | Human | >40 µM | Radioligand Binding Assay |
Table 2: Clinical Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) (NCT03496662) [5][6]
| Endpoint | Patient Population | This compound + Nivolumab + GnP (N=29) | GnP Alone (Control, N=8) |
| Objective Response Rate (ORR) | Borderline Resectable (BR) | 42% | 0% |
| Objective Response Rate (ORR) | Locally Advanced (LA) | 20% | 0% |
| Surgical Resection Rate | Borderline Resectable (BR) | 83.3% | Not Reported |
| Surgical Resection Rate | Locally Advanced (LA) | 20% | Not Reported |
| Median Progression-Free Survival (PFS) | Borderline Resectable (BR) | 11.9 months | Not Reported |
| Median Progression-Free Survival (PFS) | Locally Advanced (LA) | 14.7 months | Not Reported |
| Median Overall Survival (OS) | Borderline Resectable (BR) | 18.2 months | Not Reported |
| Median Overall Survival (OS) | Locally Advanced (LA) | 17.0 months | Not Reported |
GnP = Gemcitabine and nab-paclitaxel
Table 3: Phase I/II Clinical Trials of this compound in Oncology
| Clinical Trial ID | Phase | Indication(s) | Combination Therapy | Status |
| NCT03184870 | I/II | Advanced Solid Tumors (Metastatic Colorectal and Pancreatic Cancers) | Chemotherapy and/or Nivolumab | Completed[7] |
| NCT03496662 | I/II | Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma | Gemcitabine, Nab-paclitaxel, and Nivolumab | Completed[8][9] |
| NCT03767582 | I/II | Locally Advanced Pancreatic Ductal Adenocarcinoma | Nivolumab +/- GVAX Vaccine | Completed[3] |
| NCT04123379 | II | Non-Small Cell Lung Cancer and Liver Cancer | Nivolumab | Completed[8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the workflows of the pivotal experiments used in its validation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the validation of this compound.
Radioligand Binding Assay for CCR2 and CCR5
This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC50) of this compound for human CCR2 and CCR5.
-
Materials:
-
Cell membranes from a stable cell line overexpressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL2 for CCR2 and [¹²⁵I]-CCL5 for CCR5.
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup: In each well of a 96-well filter plate, add:
-
25 µL of Assay Buffer (for total binding) or unlabeled CCL2/CCL5 (1 µM, for non-specific binding) or this compound dilution.
-
25 µL of radioligand ([¹²⁵I]-CCL2 or [¹²⁵I]-CCL5) at a concentration close to its Kd.
-
50 µL of cell membrane preparation (containing a defined amount of protein, e.g., 5-10 µg).
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Transfer the plate to a vacuum manifold and aspirate the contents.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Radioactivity Measurement: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Monocyte Chemotaxis Assay
This protocol describes a Boyden chamber assay to assess the functional ability of this compound to inhibit monocyte migration towards a chemoattractant.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
Chemoattractant: Recombinant human CCL2 or CCL5.
-
Test Compound: this compound at various concentrations.
-
Assay Medium: RPMI 1640 with 0.1% BSA.
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).
-
Calcein-AM or other fluorescent dye for cell labeling and a fluorescence plate reader.
-
-
Procedure:
-
Cell Preparation: Isolate monocytes from PBMCs or culture the monocyte cell line. Resuspend the cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add Assay Medium containing the chemoattractant (e.g., 10 nM CCL2) to the lower chamber of the Boyden apparatus.
-
In the upper chamber (the insert), add the monocyte cell suspension.
-
Add different concentrations of this compound or vehicle control to the upper chamber.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Migration:
-
Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.
-
Migrated cells on the lower surface of the membrane are stained with Calcein-AM.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
-
Mouse Thioglycollate-Induced Peritonitis Model
This in vivo model is used to evaluate the ability of this compound to inhibit the recruitment of inflammatory monocytes and macrophages.
-
Materials:
-
Mice (e.g., C57BL/6).
-
Sterile 3% thioglycollate medium.
-
This compound formulated for oral administration.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer and antibodies for murine monocyte and macrophage markers (e.g., CD11b, F4/80, Ly6C).
-
-
Procedure:
-
Drug Administration: Administer this compound or vehicle control to mice via oral gavage. Dosing can be prophylactic (before thioglycollate injection) or therapeutic (after thioglycollate injection). A typical dosing regimen might be 10-100 mg/kg.[4]
-
Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally into each mouse.
-
Peritoneal Lavage: At a specified time point after thioglycollate injection (e.g., 24-72 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of ice-cold PBS into the peritoneal cavity.
-
Cell Staining and Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells and stain with fluorescently labeled antibodies against monocyte and macrophage markers.
-
Analyze the cell populations by flow cytometry to quantify the number of recruited inflammatory monocytes and macrophages.
-
-
Data Analysis: Compare the number of inflammatory monocytes and macrophages in the peritoneal lavage of this compound-treated mice to that of vehicle-treated mice.
-
Immunohistochemistry for Tumor-Associated Macrophages
This protocol outlines the general steps for detecting and quantifying TAMs in tumor tissue sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Primary antibodies against macrophage markers (e.g., CD68 for pan-macrophage, CD163 for M2-like macrophages).
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
DAB chromogen substrate.
-
Hematoxylin for counterstaining.
-
Microscope and image analysis software.
-
-
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody, followed by incubation with the DAB substrate to produce a brown precipitate at the site of antigen localization.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Image Analysis: Acquire images of the stained sections and use image analysis software to quantify the number of positively stained cells per unit area.
-
Flow Cytometry for T-Cell Proliferation
This protocol describes a method to assess T-cell proliferation in response to stimulation, which can be adapted to analyze T cells from tumor biopsies.
-
Materials:
-
Single-cell suspension from tumor biopsies or peripheral blood.
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies, or specific antigens).
-
Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow cytometer.
-
-
Procedure:
-
Cell Labeling: Label the single-cell suspension with CFSE according to the manufacturer's instructions.
-
Cell Culture and Stimulation: Culture the CFSE-labeled cells in the presence or absence of T-cell stimulation reagents for 3-5 days.
-
Surface Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the T-cell populations of interest (e.g., CD3+CD8+). The proliferation of these cells is determined by the progressive halving of CFSE fluorescence intensity with each cell division. The percentage of proliferated cells and the number of cell divisions can be quantified.
-
Conclusion
The dual CCR2/CCR5 antagonist this compound represents a promising therapeutic strategy for a range of solid tumors. Its mechanism of action, centered on the disruption of immunosuppressive myeloid cell trafficking to the tumor microenvironment, is supported by robust preclinical data and encouraging clinical trial results. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this and other agents targeting the CCR2/CCR5 axis in oncology. Further research, particularly in the realm of biomarker development to identify patients most likely to respond, will be crucial in realizing the full potential of this therapeutic approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Pharmacodynamics of BMS-813160: A Dual CCR2/CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2] These receptors, and their respective chemokine ligands (e.g., CCL2 for CCR2, and CCL3, CCL4, CCL5 for CCR5), are integral to the migration and infiltration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation.[3][4] Dysregulation of the CCR2 and CCR5 signaling pathways is implicated in a range of inflammatory conditions and is also associated with the tumor microenvironment, where they can promote tumor growth, angiogenesis, and metastasis.[3][5] By simultaneously blocking both CCR2 and CCR5, this compound offers a promising therapeutic strategy to modulate inflammatory responses and reshape the tumor immune landscape. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its binding and functional activity, the signaling pathways it modulates, and detailed protocols for key experimental assays.
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro binding affinity and functional activity of this compound against human CCR2 and CCR5, as well as its selectivity over other chemokine receptors.
Table 1: In Vitro Binding Affinity of this compound
| Target | Ligand | Cell Line/System | Assay Type | IC50 (nM) |
| Human CCR2 | 125I-CCL2 | Human Peripheral Blood Mononuclear Cells | Radioligand Binding | 6.2[6] |
| Human CCR5 | 125I-MIP-1β | Human Peripheral T Cells | Radioligand Binding | 3.6[6] |
Table 2: In Vitro Functional Activity of this compound
| Target | Ligand | Cell Line/System | Assay Type | IC50 (nM) |
| Human CCR2 | CCL2 | Human THP-1 Cells | Chemotaxis | 0.8[6] |
| Human CCR5 | MIP-1β | Human Peripheral T Cells | Chemotaxis | 1.1[6] |
| Human CCR2 | CCL2 | Human Whole Blood | CD11b Upregulation | 4.8[6] |
| Human CCR5 | MIP-1β | Human Whole Blood | CD11b Upregulation | 5.7[6] |
Table 3: Selectivity Profile of this compound
| Target | IC50 (µM) |
| Human CCR1 | >25[6] |
| Human CCR4 | >40[6] |
| Human CXCR2 | >40[6] |
Signaling Pathways
This compound exerts its pharmacological effects by competitively binding to CCR2 and CCR5, thereby preventing the binding of their cognate chemokines and inhibiting the subsequent intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways of CCR2 and CCR5 that are blocked by this compound.
Caption: CCR2 Signaling Pathway and Inhibition by this compound.
Caption: CCR5 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro and in vivo assays used to characterize the pharmacodynamics of this compound.
CCR2/CCR5 Radioligand Binding Assay
This assay determines the binding affinity of this compound to CCR2 and CCR5 by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for the CCR2/CCR5 Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing either human CCR2 (from human peripheral blood mononuclear cells) or human CCR5 (from human peripheral T cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.[3]
-
Assay Setup: In a 96-well filter plate, the following are added in a final volume of 200 µL of binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4):
-
Cell membranes (typically 5-10 µg of protein).
-
Radioligand (e.g., 125I-CCL2 for CCR2 or 125I-MIP-1β for CCR5) at a concentration close to its Kd.
-
A serial dilution of this compound or vehicle control.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer (binding buffer without BSA).
-
Radioactivity Measurement: The filters are dried, and radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition binding curve and determine the IC50 value.
Chemotaxis Assay
This assay assesses the functional ability of this compound to inhibit the migration of cells towards a chemokine gradient.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with BMS-813160
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors and their ligands, such as CCL2 and CCL5, are key mediators in the migration and infiltration of monocytes and macrophages into sites of inflammation and tumors.[3][4][5] By blocking these signaling pathways, this compound has the potential to modulate inflammatory responses and antitumor immunity.[4][6] These application notes provide detailed protocols for in vivo efficacy and pharmacokinetic studies of this compound to guide researchers in their preclinical investigations.
Mechanism of Action
This compound competitively binds to CCR2 and CCR5, inhibiting the downstream signaling cascades initiated by their cognate chemokines.[1][2] This antagonism prevents the activation of G-protein coupled receptor-mediated pathways, which can include the JAK/STAT, PI3K/Akt, and MAPK pathways.[1][3] The inhibition of these pathways ultimately leads to a reduction in inflammatory cell recruitment, angiogenesis, and tumor cell proliferation and invasion.[4]
Signaling Pathway Diagram
Caption: this compound inhibits CCR2 and CCR5 signaling pathways.
In Vivo Efficacy Study: Thioglycollate-Induced Peritonitis Model
This model is used to evaluate the ability of this compound to inhibit the migration of inflammatory monocytes and macrophages in vivo.[2][3]
Experimental Workflow
Caption: Workflow for the thioglycollate-induced peritonitis model.
Detailed Protocol
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile 4% Brewer's thioglycollate medium (Sigma-Aldrich)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-Ly6C, anti-Ly6G)
-
1 ml and 5 ml syringes with 25-27G needles
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
This compound Administration:
-
Induction of Peritonitis:
-
One hour after the first dose of this compound, induce peritonitis by intraperitoneal (i.p.) injection of 1 ml of sterile 4% thioglycollate solution.
-
-
Continued Treatment: Continue to administer this compound or vehicle according to the predetermined schedule (e.g., BID for 48 hours).[3]
-
Collection of Peritoneal Exudate Cells:
-
At 48 hours post-thioglycollate injection, euthanize the mice.
-
Inject 5 ml of cold sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen to dislodge the cells.
-
Aspirate the peritoneal fluid containing the inflammatory cells.
-
-
Cell Analysis:
-
Centrifuge the collected fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Perform a cell count.
-
Stain the cells with fluorescently labeled antibodies against specific cell surface markers to identify and quantify different leukocyte populations (e.g., macrophages, monocytes, neutrophils) by flow cytometry.
-
In Vivo Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following is a representative protocol based on published data and general practices.
Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Clearance (CL) (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | IV / PO | High | Excellent |
| Rat | IV / PO | High | Excellent |
| Dog | IV / PO | Low | Excellent |
| Cynomolgus Monkey | IV / PO | Low | Excellent |
Data summarized from published preclinical studies.[1]
Representative In Vivo Pharmacokinetic Protocol
Materials:
-
This compound
-
Formulation vehicle (e.g., for oral administration: 0.5% methylcellulose; for intravenous administration: a solution suitable for injection)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Blood collection tubes (e.g., with EDTA as anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before dosing (for oral administration).
-
Administer this compound via the desired route (e.g., oral gavage or intravenous bolus injection).
-
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points. A typical schedule for an oral dose might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
For intravenous administration, earlier time points (e.g., 2, 5, 15 minutes) are crucial.
-
Collect blood from a suitable site (e.g., tail vein, saphenous vein) into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Extract this compound from the plasma samples (e.g., by protein precipitation with acetonitrile).
-
Analyze the processed samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using appropriate software (e.g., WinNonlin).
-
Note: The specific details of the formulation, dosing, blood collection schedule, and bioanalytical method should be optimized and validated for each study.
Conclusion
These application notes provide a framework for conducting in vivo efficacy and pharmacokinetic studies of the CCR2/CCR5 dual antagonist this compound. The detailed protocol for the thioglycollate-induced peritonitis model offers a robust method to assess the anti-inflammatory activity of the compound. The representative pharmacokinetic protocol outlines the essential steps for characterizing the ADME properties of this compound, which is critical for dose selection and translation to clinical studies. Adherence to these methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1b/2 Study of this compound in Combination with Chemotherapy or Nivolumab in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for BMS-813160 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors and their respective primary ligands, CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are key mediators in the migration and infiltration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation.[1] This signaling axis is implicated in a range of inflammatory conditions and has more recently been identified as a critical pathway in the tumor microenvironment, contributing to immune suppression and tumor progression.[1] this compound's ability to block this pathway makes it a valuable tool for preclinical research in oncology and inflammatory diseases.
These application notes provide a comprehensive overview of the use of this compound in mouse models, with a focus on dosage, administration, and relevant experimental protocols.
Mechanism of Action: CCR2/CCR5 Signaling Axis
This compound exerts its pharmacological effect by competitively inhibiting the binding of chemokine ligands to CCR2 and CCR5. This disrupts the downstream signaling cascades that lead to immune cell recruitment and activation. The CCR2/CCL2 and CCR5/CCL5 axes are central to the trafficking of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) into the tumor microenvironment, where they contribute to an immunosuppressive landscape. By blocking these receptors, this compound can potentially remodel the tumor microenvironment to be more permissive to anti-tumor immune responses.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound. Note that mouse-specific pharmacokinetic data is limited, with studies indicating high clearance in rodents.[1]
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| Human CCR2 | 6.2 |
| Human CCR5 | 3.6 |
Data sourced from MedChemExpress.[1]
Table 2: Pharmacokinetic Parameters of this compound in a Mouse Model
| Parameter | Value |
| Dose | 10, 50, 160 mg/kg |
| Route of Administration | Oral (p.o.), twice daily (BID) |
| Mouse Model | Human-CCR2 knock-in C57BL/6 |
| Observation | Dose-dependent reduction in inflammatory monocyte and macrophage infiltration in a thioglycollate-induced peritonitis model. |
Data sourced from ACS Med Chem Lett and MedChemExpress.[1][2]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
This protocol details the preparation of this compound for oral administration in a preclinical mouse model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Preparation of Dosing Solution (Example for a 2.08 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.
-
This formulation should be prepared fresh daily.
Administration Protocol:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg. For a 20g mouse, this would be 100-200 µL.
-
Gently restrain the mouse and insert the oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the mouse for any signs of distress after administration.
Protocol 2: Thioglycollate-Induced Peritonitis Model in Mice
This protocol is based on the model used to evaluate the in vivo efficacy of this compound.[1][2] This model is useful for studying the migration of inflammatory monocytes and macrophages.
Mouse Strain:
-
Human-CCR2 knock-in C57BL/6 mice are recommended due to the moderate activity of this compound in wild-type mice.[1]
Experimental Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Group mice and administer this compound or vehicle control orally (as described in Protocol 1) twice daily for two days. Doses of 10, 50, and 160 mg/kg have been shown to be effective.[1]
-
One hour after the first dose of this compound, induce peritonitis by intraperitoneal (i.p.) injection of 1 mL of 3% thioglycollate broth.
-
At 48 hours after thioglycollate injection, euthanize the mice.
-
Perform peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform cell counting.
-
Use flow cytometry to quantify the populations of inflammatory monocytes (e.g., Ly6Chigh) and macrophages (e.g., F4/80+).
Expected Outcome:
-
A dose-dependent reduction in the number of inflammatory monocytes and macrophages in the peritoneal fluid of mice treated with this compound compared to the vehicle control group.[1]
Application in Oncology Mouse Models
While detailed protocols for this compound in specific cancer models are not extensively published, its mechanism of action suggests its utility in models where the tumor microenvironment is rich in CCR2- and CCR5-expressing immune cells, such as pancreatic, colorectal, and non-small cell lung cancer models.[4][5] In these settings, this compound is often evaluated in combination with other anti-cancer therapies, such as checkpoint inhibitors (e.g., anti-PD-1) or chemotherapy.
General Considerations for Oncology Studies:
-
Mouse Models: Syngeneic tumor models (e.g., MC38 for colorectal cancer, KPC for pancreatic cancer) are suitable for studying the immunomodulatory effects of this compound in an immunocompetent setting.
-
Dosage: The dosage range of 10-160 mg/kg orally twice daily, as established in the peritonitis model, can serve as a starting point for dose-finding studies in cancer models.
-
Treatment Schedule: this compound can be administered as a single agent or in combination with other therapies. The timing of administration relative to other treatments should be optimized based on the specific therapeutic strategy.
-
Efficacy Endpoints: Tumor growth inhibition, survival analysis, and detailed characterization of the tumor immune infiltrate by flow cytometry or immunohistochemistry are key endpoints to assess the efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR2/CCR5 axis in various disease models. The provided protocols offer a foundation for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this dual antagonist. Careful consideration of the mouse model, dosage, and experimental endpoints is crucial for obtaining robust and translatable results.
References
- 1. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using BMS-813160
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors, and their respective primary ligands, C-C motif chemokine ligand 2 (CCL2) and C-C motif chemokine ligand 5 (CCL5, also known as RANTES), play critical roles in the recruitment of monocytes, macrophages, and T cells to sites of inflammation and to the tumor microenvironment.[3][4] By blocking the signaling of these key chemokine receptors, this compound can inhibit inflammatory processes, angiogenesis, and the migration, proliferation, and invasion of tumor cells.[5] These application notes provide detailed protocols for a variety of cell-based assays to characterize the in vitro activity of this compound.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound in various cell-based assays.
| Assay Type | Target | Cell Type | Ligand | IC50 (nM) | Reference |
| Receptor Binding | CCR2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | ¹²⁵I-CCL2 | 6.2 | [1] |
| CCR5 | Human Peripheral T cells | ¹²⁵I-MIP-1β | 3.6 | [1] | |
| Chemotaxis | CCR2 | Human THP-1 cells | CCL2 | 0.8 | [1] |
| CCR5 | Human Peripheral T cells | MIP-1β | 1.1 | [1] | |
| CD11b Upregulation | CCR2 | Human Whole Blood | CCL2 | 4.8 | [1] |
| CCR5 | Human Whole Blood | MIP-1β | 5.7 | [1] |
Table 1: Receptor Binding and Functional Inhibition by this compound.
| Assay Type | Cell Line | Cancer Type | Effect | Observed Concentration | Reference |
| Cell Migration | Pancreatic Cancer Cells | Pancreatic Ductal Adenocarcinoma | Inhibition of migration (inferred from in vivo studies) | Not directly specified in vitro | [6] |
| Cell Proliferation | Colorectal Cancer Cells | Colorectal Cancer | Inhibition of proliferation (inferred from clinical trial rationale) | Not directly specified in vitro | [7] |
Table 2: Effects of this compound on Cancer Cell Lines (Inferred from Preclinical and Clinical Studies).
Signaling Pathways and Experimental Workflows
CCR2/CCR5 Signaling Pathway Inhibition by this compound
Caption: Inhibition of CCR2 and CCR5 signaling by this compound.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for a typical cell migration (chemotaxis) assay.
Experimental Protocols
Cell Migration (Chemotaxis) Assay
This protocol details the assessment of this compound's ability to inhibit the migration of CCR2- and/or CCR5-expressing cells towards their cognate chemokines.
Materials:
-
CCR2/CCR5-expressing cells (e.g., THP-1 monocytes, primary human monocytes, or relevant cancer cell lines)
-
This compound (stock solution in DMSO)
-
Recombinant human CCL2 and/or CCL5 (chemoattractants)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Transwell inserts (e.g., 5 or 8 µm pore size)
-
24-well plates
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Destaining solution (e.g., 10% acetic acid)
-
Plate reader
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in a medium containing 0.5% BSA.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be ≤ 0.1%.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 10-100 ng/mL of CCL2 or CCL5) to the lower wells of a 24-well plate.
-
Include a negative control (medium without chemoattractant) and a vehicle control (chemoattractant with DMSO).
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours (optimize for cell type).
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the inserts with water to remove excess stain.
-
Elute the stain with 10% acetic acid and measure the absorbance at 595 nm using a plate reader.
-
Alternatively, count the number of migrated cells in several fields of view under a microscope.
-
Cell Proliferation Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., pancreatic or colorectal cancer cell lines)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Cytokine Release Assay
This protocol is designed to measure the effect of this compound on the secretion of cytokines from immune cells, such as PBMCs, or in a co-culture system with cancer cells.
Materials:
-
Human PBMCs or other relevant immune cells
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Stimulant (e.g., LPS, PHA, or co-culture with cancer cells)
-
96-well plates
-
ELISA or multiplex bead-based assay kits for desired cytokines (e.g., TNF-α, IL-6, IL-10, CCL2, CCL5)
-
Plate reader or flow cytometer
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate for 1 hour at 37°C.
-
Add 50 µL of the stimulant (e.g., LPS at a final concentration of 100 ng/mL). For co-culture experiments, add cancer cells at a desired ratio.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vitro effects of the dual CCR2/CCR5 antagonist, this compound. These assays are crucial for understanding its mechanism of action and for evaluating its potential as a therapeutic agent in inflammatory diseases and oncology. Researchers are encouraged to optimize the protocols for their specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1b/2 Study of this compound in Combination with Chemotherapy or Nivolumab in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
Application Notes and Protocols: BMS-813160 in Combination with Nivolumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview and protocol for the investigational use of BMS-813160, a C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) dual antagonist, in combination with nivolumab (B1139203), a programmed death-1 (PD-1) immune checkpoint inhibitor. This combination therapy aims to enhance anti-tumor immunity by targeting both the recruitment of immunosuppressive myeloid cells to the tumor microenvironment and the T-cell checkpoint-mediated immune suppression. The information compiled herein is based on publicly available data from clinical trials, primarily focusing on studies in pancreatic ductal adenocarcinoma (PDAC).
Principle of the Combination Therapy
The therapeutic rationale for combining this compound and nivolumab lies in their complementary mechanisms of action to remodel the tumor microenvironment and enhance anti-tumor immune responses.
-
This compound: This small molecule inhibitor targets CCR2 and CCR5, chemokine receptors that are crucial for the trafficking of monocytes and macrophages to the tumor site. By blocking these receptors, this compound is designed to reduce the infiltration of tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive phenotype and hinder the efficacy of immunotherapy.[1]
-
Nivolumab: A fully human IgG4 monoclonal antibody, nivolumab binds to the PD-1 receptor on T-cells, preventing its interaction with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[2][3][4] This blockade releases the "brake" on the T-cells, enabling them to recognize and attack cancer cells.[5][6]
By combining these two agents, the protocol aims to simultaneously reduce the presence of immunosuppressive cells and unleash the cytotoxic potential of T-cells within the tumor microenvironment.
Signaling Pathways
Below is a diagram illustrating the targeted signaling pathways of this compound and nivolumab.
Clinical Trial Protocols
The following protocols are synthesized from the publicly available information on clinical trials NCT03496662 and NCT03767582, which investigated this compound and nivolumab in combination with other agents for pancreatic cancer.[1][6][7][8][9][10][11][12][13]
Patient Selection Criteria
A summary of the key inclusion and exclusion criteria for patient enrollment in these studies is provided in the table below.
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Diagnosis | Histologically or cytologically confirmed borderline resectable or locally advanced pancreatic ductal adenocarcinoma.[6][7] | Histology other than adenocarcinoma (e.g., neuroendocrine or acinar cell).[4][5] |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of ≤1.[2][4][9] | - |
| Prior Treatment | No prior chemotherapy or radiation for the disease to be treated on the trial.[6] | Prior treatment with CCR2/CCR5 inhibitors, or anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies.[2][4][6] |
| Organ Function | Adequate bone marrow and organ function.[2][4][9] | - |
| Comorbidities | - | Active, known, or suspected autoimmune disease.[2][4][9] Known history of HIV, Hepatitis B, or active Hepatitis C.[6] |
| Concurrent Medications | - | Systemic corticosteroid treatment (>10 mg daily prednisone (B1679067) equivalent) or other immunosuppressive medications within 14 days of study treatment.[2][3][4] Strong inhibitors or inducers of CYP3A4.[6] |
| Other | Ability to swallow oral medication.[2][4][9] Willingness to undergo mandatory pre- and on-treatment biopsies.[2][4][5] | Major surgery within 28 days prior to first study treatment.[6] Pregnancy or breastfeeding.[6] |
Dosing and Administration
The dosing regimens for the combination therapy and associated chemotherapeutic agents as reported in the clinical trials are detailed below.
| Drug | Dosage and Administration |
| This compound | 300 mg orally, twice daily.[6][7] |
| Nivolumab | 480 mg as a 30-minute intravenous infusion on Day 1 of each 28-day cycle.[6][14] |
| Gemcitabine | 1000 mg/m² as a 30-minute intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[6] |
| Nab-paclitaxel | 125 mg/m² as a 30-40 minute intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[6] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for a clinical study involving this combination therapy.
Efficacy and Safety Data
The following tables summarize the key efficacy and safety findings from the NCT03496662 study.[7]
Efficacy Results
| Patient Cohort | Objective Response Rate (ORR) |
| Borderline Resectable PDAC | 42% |
| Locally Advanced PDAC | 20% |
| Control Arm (Chemotherapy alone) | 0% |
Safety Profile
| Adverse Event (Grade 3) | Attribution |
| Diarrhea | Attributed solely to this compound |
| QTc Prolongation | Attributed solely to this compound |
Biomarker Analysis
While specific laboratory protocols are not publicly available, biomarker analyses in the NCT03496662 trial indicated that the combination therapy led to:
These findings support the proposed mechanism of action of the combination therapy.
Logical Relationships in Study Design
The design of the clinical trials investigating this combination therapy follows a logical progression from safety to efficacy assessment.
Conclusion
The combination of this compound and nivolumab represents a promising therapeutic strategy that targets distinct and complementary mechanisms of immune evasion in cancer. The available clinical trial data, particularly in pancreatic cancer, suggest that this combination is tolerable and may enhance anti-tumor activity compared to standard chemotherapy. Further investigation is warranted to fully elucidate the efficacy of this combination in a broader range of solid tumors and to identify predictive biomarkers for patient selection. Researchers and drug development professionals are encouraged to consider the protocols and data presented herein for the design of future preclinical and clinical studies.
References
- 1. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mayo.edu [mayo.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study of this compound in Combination With Chemotherapy or Nivolumab in Participants With Advanced Solid Tumors [ctv.veeva.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Trial of Neoadjuvant and Adjuvant Nivolumab and this compound With or Without GVAX for Locally Advanced Pancreatic Ductal Adenocarcinomas. [ctv.veeva.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Trial of Neoadjuvant and Adjuvant Nivolumab and this compound With or Without GVAX for Locally Advanced Pancreatic Ductal Adenocarcinomas. | Clinical Research Trial Listing ( Pancreatic Ductal Adenocarcinoma | Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC) ) ( NCT03767582 ) [trialx.com]
- 14. Facebook [cancer.gov]
Application Notes and Protocols for BMS-813160 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors and their ligands, such as CCL2 and CCL5, are key mediators of inflammation and are implicated in the recruitment of monocytes and macrophages to sites of inflammation and tumors.[1][3] By blocking the signaling of both CCR2 and CCR5, this compound can inhibit the migration and infiltration of these immunosuppressive cells, making it a valuable tool for research in immuno-oncology, inflammation, and other related fields.[3] These application notes provide detailed protocols for the preparation and use of this compound in a variety of cell culture-based assays.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 484.64 g/mol | [4] |
| Formula | C₂₅H₄₀N₈O₂ | [4] |
| CAS Number | 1286279-29-5 | [4] |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 97 mg/mL (200.14 mM) | [4] |
| Ethanol: 92 mg/mL (189.82 mM) | ||
| Water: Insoluble | ||
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [5] |
Mechanism of Action: Dual CCR2/CCR5 Antagonism
This compound exerts its biological effects by competitively binding to and inhibiting the activity of two key chemokine receptors, CCR2 and CCR5. These G protein-coupled receptors (GPCRs) are primarily expressed on the surface of immune cells such as monocytes, macrophages, and T cells. Their activation by chemokine ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5) initiates a signaling cascade that leads to cell migration and infiltration into tissues. By blocking these receptors, this compound effectively halts this recruitment process, thereby modulating the inflammatory response and the tumor microenvironment.
References
Application Notes and Protocols for Oral Administration of BMS-813160 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of BMS-813160, a potent dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), focusing on its oral administration in animal models. The provided protocols and data are compiled from publicly available research to guide further investigation into the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits both CCR2 and CCR5.[1][2] These G-protein coupled chemokine receptors are expressed on the surface of monocytes and macrophages and play a crucial role in their migration and infiltration into tissues, which are key processes in inflammation, autoimmune diseases, and the tumor microenvironment.[2] By blocking the activation of CCR2 and CCR5, this compound has the potential to modulate immune responses and inhibit inflammatory processes, angiogenesis, and tumor cell migration and proliferation.[2][3] Preclinical animal studies are essential to characterize the profile of this compound and to establish a basis for its clinical development.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo animal studies.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 (nM) |
| CCR2 | Binding | 6.2 |
| CCR5 | Binding | 3.6 |
| CCR1 | Binding | >25,000 |
| CCR4 | Binding | >40,000 |
| CXCR2 | Binding | >40,000 |
Data sourced from MedchemExpress.[4]
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC from animal studies were not publicly available in the reviewed literature, studies have reported that this compound exhibits excellent oral bioavailability and low clearance in dogs and cynomolgus monkeys.[1]
| Species | Dose | Key Findings |
| Dog | Not Specified | Excellent oral bioavailability, Low clearance |
| Cynomolgus Monkey | Not Specified | Excellent oral bioavailability, Low clearance |
| Mouse (human-CCR2 knock-in) | 10, 50, 160 mg/kg BID | High clearance[1] |
Table 3: In Vivo Efficacy of Orally Administered this compound
| Animal Model | Study | Dosing Regimen | Key Findings |
| Mouse (human-CCR2 knock-in) | Thioglycollate-Induced Peritonitis | 10, 50, 160 mg/kg, orally, twice a day for 48 hours | Dose-dependent and significant reduction of inflammatory monocyte and macrophage infiltration into the peritoneum.[1] |
Experimental Protocols
Thioglycollate-Induced Peritonitis Model in Mice
This protocol describes an in vivo efficacy study to evaluate the ability of orally administered this compound to inhibit inflammatory cell migration.
Objective: To assess the dose-dependent effect of this compound on the recruitment of inflammatory monocytes and macrophages to the peritoneal cavity following a thioglycollate challenge.
Animal Model: Human-CCR2 knock-in mice are used due to the moderate activity of this compound against the murine CCR2 receptor.[1]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sterile 3% thioglycollate medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., for CD11b, Ly6C)
-
Standard laboratory equipment for oral gavage and peritoneal lavage
Procedure:
-
Animal Acclimation: Acclimate human-CCR2 knock-in mice to the facility for at least one week prior to the experiment.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10, 50, and 160 mg/kg).
-
Administer this compound or vehicle orally to the mice twice a day (BID).[1]
-
-
Induction of Peritonitis:
-
One hour after the first dose of this compound or vehicle, administer a single intraperitoneal injection of 3% thioglycollate medium to each mouse.[1]
-
-
Continued Treatment: Continue the oral administration of this compound or vehicle twice daily for a total of 48 hours.[1]
-
Peritoneal Cell Collection:
-
At 48 hours post-thioglycollate injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and aspirating the fluid.
-
-
Cell Analysis:
-
Centrifuge the collected peritoneal fluid to pellet the cells.
-
Resuspend the cells and perform cell counts.
-
Stain the cells with fluorescently labeled antibodies against markers for inflammatory monocytes and macrophages.
-
Analyze the cell populations by flow cytometry to quantify the infiltration of these immune cells.
-
Expected Outcome: A dose-dependent reduction in the number of inflammatory monocytes and macrophages in the peritoneal cavity of mice treated with this compound compared to the vehicle-treated group.[1]
General Protocol for Oral Pharmacokinetic Studies
This protocol provides a general framework for conducting oral pharmacokinetic studies of this compound in animal models such as dogs or cynomolgus monkeys.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of this compound following a single oral dose.
Animal Models: Beagle dogs or cynomolgus monkeys.
Materials:
-
This compound
-
Appropriate vehicle for oral formulation (e.g., polyethylene (B3416737) glycol, Tween 80, and water).
-
Intravenous formulation of this compound (for bioavailability determination).
-
Blood collection tubes (e.g., containing EDTA).
-
Equipment for oral gavage and intravenous administration.
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Animal Fasting: Fast the animals overnight prior to dosing.
-
Dosing:
-
Oral Group: Administer a single oral dose of this compound via gavage.
-
Intravenous Group: Administer a single intravenous bolus of this compound.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
-
Plasma Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, and half-life from the plasma concentration-time data.
-
Calculate the absolute oral bioavailability by comparing the AUC from the oral dose to the AUC from the intravenous dose.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a dual CCR2/CCR5 antagonist.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the thioglycollate-induced peritonitis model.
References
Application Notes and Protocols for Flow Cytometry Analysis Following BMS-813160 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1] These receptors and their respective ligands, such as CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are critically involved in the recruitment of various immune cell populations to sites of inflammation and to the tumor microenvironment (TME).[1] In the context of oncology, the CCR2-CCL2 and CCR5-CCL5 axes are implicated in the trafficking of immunosuppressive cells, including monocytes, tumor-associated macrophages (TAMs), and regulatory T cells (Tregs), into tumors.[1][2] By blocking these receptors, this compound aims to inhibit the infiltration of these suppressive cell types, thereby remodeling the TME to be more permissive to an anti-tumor immune response. This therapeutic strategy holds promise for enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[2][3]
Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of this compound on the immune system. This high-throughput technique allows for the precise identification, quantification, and characterization of distinct immune cell subsets within complex biological samples like peripheral blood and tumor tissue. By employing multi-color antibody panels, researchers can dissect the impact of this compound on the frequency and phenotype of target cell populations, providing crucial insights into its mechanism of action and therapeutic potential.
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cell modulation following this compound treatment. Detailed protocols for sample processing and immunophenotyping of both peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating leukocytes (TILs) are presented, along with example antibody panels and data presentation formats.
Mechanism of Action: CCR1/CCR5 Signaling Inhibition
This compound exerts its therapeutic effect by competitively binding to and blocking the signaling of CCR2 and CCR5. In the tumor microenvironment, cancer cells and stromal cells secrete chemokines like CCL2, CCL3, CCL4, and CCL5. These chemokines bind to their cognate receptors (CCR2 and CCR5) on various immune cells, initiating a signaling cascade that leads to chemotaxis, or directed cell movement, towards the chemokine source.
By antagonizing CCR2 and CCR5, this compound disrupts this chemotactic signaling, thereby reducing the infiltration of immunosuppressive myeloid cells and potentially enhancing the presence of anti-tumor effector cells.
Data Presentation
The following table summarizes representative quantitative data from a preclinical study investigating the effects of a dual CCR2/CCR5 inhibitor on the tumor immune infiltrate in a glioma model. This data exemplifies the expected immunomodulatory effects of this compound.
| Immune Cell Population | Marker | Untreated (% of CD45+ cells) | CCR2/CCR5 Inhibitor (% of CD45+ cells) | Fold Change |
| Myeloid Cells | ||||
| Total Myeloid Cells | CD11b+ | ~25% | ~25% | No significant change |
| Macrophages | CD11b+F4/80+ | ~15% | ~15% | No significant change |
| Monocytic MDSCs | CD11b+Ly6Chi | Significantly Higher | Significantly Lower | Decrease |
| Lymphoid Cells | ||||
| T Cells | CD3+ | ~10% | ~20% | ~2.0x Increase |
| Helper T Cells | CD4+ | ~5% | ~10% | ~2.0x Increase |
| Cytotoxic T Cells | CD8+ | ~4% | ~8% | ~2.0x Increase |
Note: The data presented is illustrative and based on findings from a study using a CCR2/CCR5 co-inhibitor in a murine glioma model.[4] Actual results with this compound may vary depending on the tumor model, treatment regimen, and sample type.
Experimental Protocols
A generalized workflow for analyzing the effects of this compound on immune cell populations is depicted below.
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify and phenotype monocyte and lymphocyte subsets in peripheral blood following this compound treatment.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
FACS Tubes (5 mL polystyrene round-bottom tubes)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Human TruStain FcX™ (Fc receptor blocking reagent)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
Centrifuge
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count.
-
-
Staining:
-
Aliquot 1-2 x 10^6 PBMCs per FACS tube.
-
Stain for viability according to the manufacturer's protocol.
-
Wash cells with Flow Cytometry Staining Buffer.
-
Resuspend cells in 100 µL of staining buffer and add Human TruStain FcX™ to block Fc receptors. Incubate for 10 minutes at room temperature.
-
Add the pre-titrated antibody cocktail for surface markers. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
(Optional) For intracellular staining (e.g., for transcription factors like FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a properly calibrated flow cytometer.
-
Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gate on viable, single cells.
-
Identify major immune lineages (e.g., T cells, B cells, NK cells, monocytes) based on canonical markers.
-
Further delineate subsets of interest (e.g., classical, intermediate, and non-classical monocytes; naïve, memory, and effector T cells).
-
Suggested PBMC Antibody Panel:
| Marker | Fluorochrome | Target Cell Population |
| Viability Dye | e.g., APC-Cy7 | Live/Dead discrimination |
| CD45 | e.g., BUV395 | Pan-leukocyte marker |
| CD3 | e.g., FITC | T cells |
| CD4 | e.g., PE-Cy7 | Helper T cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| CD14 | e.g., BV605 | Monocytes |
| CD16 | e.g., BV786 | Monocyte subsets, NK cells |
| HLA-DR | e.g., APC | Monocyte activation |
| CCR2 | e.g., PE | Monocytes (target receptor) |
| CCR5 | e.g., BV421 | T cells, Monocytes (target receptor) |
| CD19 | e.g., Alexa Fluor 700 | B cells |
| CD56 | e.g., PE-Dazzle594 | NK cells |
Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs)
Objective: To characterize the composition and phenotype of myeloid and lymphoid cells within the tumor microenvironment after this compound treatment.
Materials:
-
Fresh tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human)
-
GentleMACS™ Octo Dissociator with Heaters (or similar tissue dissociator)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
Density gradient medium (e.g., Percoll® or Ficoll-Paque®)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Viability dye
-
FACS Tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mechanically mince the fresh tumor tissue into small pieces in a digestion buffer.
-
Enzymatically digest the tissue according to the tumor dissociation kit protocol, often with heating and mechanical disruption using a device like the gentleMACS™ Dissociator.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove larger debris.
-
(Optional) If significant red blood cell contamination is present, perform a red blood cell lysis step.
-
(Optional) To enrich for leukocytes, perform a density gradient centrifugation (e.g., using Percoll®).
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells and resuspend in Flow Cytometry Staining Buffer for cell counting.
-
-
Staining:
-
Follow the same staining procedure as outlined in Protocol 1 (steps 2a-2g), using an antibody panel optimized for TILs.
-
-
Flow Cytometry Acquisition and Analysis:
-
Follow the same acquisition and analysis procedure as in Protocol 1 (steps 3a-3e).
-
Pay close attention to the gating strategy to distinguish tumor cells from infiltrating immune cells, typically by gating on CD45+ cells.
-
Suggested TIL Antibody Panel:
| Marker | Fluorochrome | Target Cell Population |
| Viability Dye | e.g., APC-Cy7 | Live/Dead discrimination |
| CD45 | e.g., BUV395 | Pan-leukocyte marker |
| CD3 | e.g., FITC | T cells |
| CD4 | e.g., PE-Cy7 | Helper T cells, Tregs |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| FoxP3 | e.g., Alexa Fluor 647 | Regulatory T cells (intracellular) |
| CD11b | e.g., BV786 | Myeloid cells |
| CD11c | e.g., BV605 | Dendritic cells |
| CD14 | e.g., APC | Monocytes/Macrophages |
| CD68 | e.g., PE | Macrophages (intracellular) |
| HLA-DR | e.g., BV421 | Antigen-presenting cells |
| Ly-6G (murine) | e.g., BV510 | Granulocytic MDSCs |
| Ly-6C (murine) | e.g., PE-Dazzle594 | Monocytic MDSCs |
Conclusion
Flow cytometry is a powerful and essential technique for evaluating the in vivo effects of this compound. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute experiments to assess the impact of this CCR2/CCR5 dual antagonist on the immune landscape. Careful optimization of antibody panels, gating strategies, and the inclusion of appropriate controls are paramount for obtaining accurate, reproducible, and insightful data that can accelerate the development of novel cancer immunotherapies.
References
- 1. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nivolumab + CCR2/5-inhibitor/Anti-IL-8 for Lung Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. CCR2 and CCR5 co-inhibition modulates immunosuppressive myeloid milieu in glioma and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of CCR2 and CCR5 in Tissues Treated with BMS-813160
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) are G protein-coupled receptors that play pivotal roles in mediating the migration and infiltration of immune cells, such as monocytes and macrophages, to sites of inflammation.[1][2][3] The signaling pathways initiated by these receptors are implicated in a wide range of inflammatory and autoimmune diseases, as well as in the tumor microenvironment, where they can promote tumor growth, angiogenesis, and metastasis.[3][4]
BMS-813160 is a potent and selective dual antagonist of CCR2 and CCR5, administered orally.[1][5][6] By blocking the activation of both receptors, this compound aims to inhibit inflammatory processes and modulate the immune response, holding therapeutic potential in various diseases, including cancer and diabetic nephropathies.[3][5] Immunohistochemistry (IHC) is a critical technique for visualizing the expression and localization of CCR2 and CCR5 in tissue samples. This allows for the assessment of target engagement and the pharmacodynamic effects of this compound, providing valuable insights into its mechanism of action in a preclinical and clinical setting.
These application notes provide a comprehensive guide for the immunohistochemical staining of CCR2 and CCR5 in formalin-fixed, paraffin-embedded (FFPE) tissues, with a specific focus on considerations for tissues treated with this compound.
CCR2 and CCR5 Signaling Pathways
The binding of specific chemokine ligands, such as CCL2 to CCR2 and CCL3, CCL4, and CCL5 to CCR5, triggers a conformational change in the receptors, leading to the activation of intracellular G proteins.[1][7] This event initiates a cascade of downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are crucial for cell survival, proliferation, migration, and cytokine production.[8][9] this compound, as a dual antagonist, prevents the ligand-induced activation of these signaling cascades.[3]
Data Presentation: Quantitative Analysis of CCR2/CCR5 Expression
Immunohistochemical staining intensity and distribution can be semi-quantitatively assessed using scoring systems like the H-Score. This allows for a more objective comparison of receptor expression in tissues from treated versus untreated subjects.
Table 1: H-Score Analysis of CCR2 Staining in Tumor Microenvironment
| Treatment Group | N | Mean H-Score (± SD) | Staining Intensity (Strong/Moderate/Weak) | Percentage of Positive Cells (%) |
| Vehicle Control | 10 | 185 ± 25 | 45% / 30% / 25% | 85 |
| This compound (Low Dose) | 10 | 110 ± 20 | 20% / 40% / 40% | 65 |
| This compound (High Dose) | 10 | 65 ± 15 | 5% / 25% / 70% | 40 |
Note: The H-Score is calculated as: Σ (Percentage of cells at each intensity level × Intensity score). Intensity is scored from 0 (no staining) to 3 (strong staining). The H-score ranges from 0 to 300.
Table 2: Quantification of CCR5-Positive Macrophages in Inflamed Tissue
| Treatment Group | N | Mean CCR5+ Cells/mm² (± SD) | p-value (vs. Vehicle) |
| Vehicle Control | 8 | 250 ± 40 | - |
| This compound (10 mg/kg) | 8 | 120 ± 30 | <0.01 |
| This compound (30 mg/kg) | 8 | 75 ± 20 | <0.001 |
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of CCR2 and CCR5 in FFPE tissue sections.
Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Endogenous Peroxidase Block (e.g., 3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
-
Primary Antibodies:
-
Rabbit anti-human CCR2 monoclonal antibody
-
Mouse anti-human CCR5 monoclonal antibody
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Staining Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase and Protein Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[8]
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
-
Chromogen Development:
-
Counterstaining, Dehydration, and Mounting:
Troubleshooting
Table 3: Common IHC Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| High Background Staining | Inadequate blocking. | Increase blocking time or use a different blocking reagent. |
| Primary antibody concentration too high. | Further dilute the primary antibody. | |
| Insufficient washing. | Increase the duration and number of wash steps. | |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize antigen retrieval method (buffer pH, time, temperature).[8] |
| Primary antibody concentration too low. | Perform a titration to determine the optimal antibody concentration.[8] | |
| Inactivation of primary antibody. | Ensure proper storage and handling of the antibody. | |
| Tissue dried out during staining. | Keep slides in a humidified chamber during incubations.[8] | |
| Non-specific Staining | Cross-reactivity of secondary antibody. | Use a secondary antibody raised against the species of the primary antibody. |
| Endogenous biotin (B1667282) (if using ABC method). | Perform an avidin/biotin blocking step. |
Conclusion
The provided protocols and application notes offer a robust framework for the immunohistochemical analysis of CCR2 and CCR5 in tissues, particularly in the context of evaluating the therapeutic effects of the dual antagonist this compound. Careful optimization of antibody concentrations and antigen retrieval methods is crucial for achieving reliable and reproducible results. The quantitative analysis of staining patterns will provide critical insights into the in-vivo efficacy of this compound in modulating the CCR2/CCR5 signaling axis.
References
- 1. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of CCR2/5 signaling prevents and reverses alcohol-induced liver damage, steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound by Bristol-Myers Squibb for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lab.moffitt.org [lab.moffitt.org]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for BMS-813160 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3][4] These receptors and their ligands, such as CCL2 and CCL5, play a crucial role in orchestrating the migration of various immune cells, particularly monocytes and macrophages, to sites of inflammation and tumors.[2][3] The ability of this compound to inhibit the migration of these cells makes it a compound of significant interest in the research of inflammatory diseases and immuno-oncology.[5][6] These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay to evaluate its inhibitory effects on CCR2/CCR5-mediated cell migration.
Principle of the Assay
The chemotaxis assay is a fundamental method to study the directional migration of cells in response to a chemical gradient (chemoattractant).[7] A widely used method is the Boyden chamber or Transwell assay.[8][9] In this system, cells are placed in an upper chamber, separated from a lower chamber by a microporous membrane. The lower chamber contains the chemoattractant. Cells expressing the corresponding receptor will migrate through the pores towards the higher concentration of the chemoattractant. By introducing an antagonist like this compound, the extent of migration inhibition can be quantified, thereby determining the antagonist's potency.
Data Presentation
The inhibitory activity of this compound on CCR2 and CCR5 is summarized in the table below. This data is crucial for determining the appropriate concentration range to be used in a chemotaxis assay.
| Target | IC50 (nM) | Assay Type |
| CCR2 | 6.2 | Binding Assay |
| CCR5 | 3.6 | Binding Assay |
| CCR2 | 0.8 | CTX Assay |
| CCR5 | 1.1 | CTX Assay |
| CCR2 | 4.8 | CD11b Assay |
| CCR5 | 5.7 | CD11b Assay |
Data sourced from MedchemExpress.[4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for conducting a chemotaxis assay with this compound.
Materials and Reagents
-
Cells: Human monocytic cell line (e.g., THP-1, U937) or primary human monocytes expressing CCR2 and CCR5.
-
Chemoattractants: Recombinant human CCL2 (MCP-1) and CCL5 (RANTES) (PeproTech or equivalent).
-
Antagonist: this compound (MedchemExpress, Selleck Chemicals, or equivalent).
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Control Vehicle: Dimethyl sulfoxide (B87167) (DMSO).
-
Detection Reagent: Calcein-AM (Thermo Fisher Scientific or equivalent).
-
Transwell Inserts: 24-well or 96-well format with a 5 µm pore size polycarbonate membrane (Corning, Greiner Bio-One, or equivalent).[10]
-
Multi-well Plates: Companion plates for the Transwell inserts.
-
Fluorescence Plate Reader: With appropriate filters for Calcein-AM (Excitation: 485 nm, Emission: 520 nm).
-
Standard laboratory equipment: Pipettes, sterile tubes, centrifuge, CO2 incubator, etc.
Experimental Workflow
Caption: Workflow for the this compound Chemotaxis Assay.
Step-by-Step Protocol
-
Cell Preparation: a. Culture cells to a density of 0.5-1.0 x 10^6 cells/mL. b. The day before the assay, starve the cells by culturing them in serum-free medium for 16-18 hours.[11] c. On the day of the assay, harvest the cells and resuspend them in assay medium (RPMI + 0.5% BSA) at a concentration of 1 x 10^6 cells/mL. d. Check cell viability using Trypan Blue; it should be >95%.
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in assay medium to achieve final concentrations ranging from 0.1 nM to 1 µM. c. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (final DMSO should not exceed 0.1%).
-
Pre-incubation: a. Mix equal volumes of the cell suspension and the diluted this compound (or vehicle control). b. Incubate for 30 minutes at 37°C.
-
Chemotaxis Setup: a. Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL2 or CCL5) to the lower wells of a 24-well plate. b. Include negative control wells containing only assay medium (to measure random migration) and positive control wells with chemoattractant but vehicle-treated cells (to measure maximal migration). c. Carefully place the 5 µm pore size Transwell inserts into the wells, avoiding air bubbles. d. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: a. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Quantification of Migration: a. After incubation, carefully remove the Transwell inserts from the plate. b. Remove the non-migrated cells from the top side of the membrane by gently wiping with a cotton swab. c. To quantify the migrated cells, add a solution containing Calcein-AM (e.g., 4 µg/mL in PBS) to the lower chamber and incubate for 30-60 minutes at 37°C to allow migrated cells to take up the dye. d. Measure the fluorescence in the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: a. Subtract the fluorescence reading of the negative control (random migration) from all other readings. b. Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle-treated positive control (maximal migration). c. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Signaling Pathway
Caption: CCR2/CCR5 signaling pathway and inhibition by this compound.
Conclusion
This document provides a comprehensive framework for conducting a chemotaxis assay to evaluate the inhibitory properties of this compound. The provided protocol is a general guideline and may require optimization for specific cell types and experimental conditions. By following these procedures, researchers can effectively assess the potential of this compound to modulate immune cell trafficking, a key process in various pathological conditions.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemotaxis - Wikipedia [en.wikipedia.org]
- 8. criver.com [criver.com]
- 9. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 10. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of BMS-813160
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors, and their respective primary ligands (CCL2 for CCR2, and CCL3, CCL4, CCL5 for CCR5), are key mediators in the migration and infiltration of monocytes, macrophages, and T cells to sites of inflammation and within the tumor microenvironment.[1][2][4] Consequently, dual inhibition of CCR2 and CCR5 by this compound presents a promising therapeutic strategy for various inflammatory diseases and cancers.[2][5]
These application notes provide detailed protocols for a suite of in vitro assays to characterize the efficacy of this compound. The assays are designed to assess the compound's binding affinity, functional inhibition of receptor signaling, and its effect on chemokine-driven cell migration.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various assays. This data is crucial for determining the appropriate concentration ranges for experimental use.
Table 1: Receptor Binding Affinity of this compound
| Target | Assay Type | Ligand | Cell System/Membrane Source | IC50 (nM) |
| Human CCR2 | Radioligand Binding | ¹²⁵I-CCL2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 6.2 ± 2.7 |
| Human CCR5 | Radioligand Binding | ¹²⁵I-MIP-1β | Human Peripheral T Cells | 3.6 ± 1.8 |
| Mouse CCR2 | Radioligand Binding | ¹²⁵I-CCL2 | Mouse Cells | 45 |
Data sourced from ACS Med Chem Lett. 2021, 12, 11, 1753–1758 and MedchemExpress product datasheet.[1][2]
Table 2: Functional Inhibitory Activity of this compound
| Target | Assay Type | Ligand | Cell System | IC50 (nM) |
| Human CCR2 | Chemotaxis | CCL2 | Human THP-1 Cells | 0.8 ± 0.8 |
| Human CCR5 | Chemotaxis | MIP-1β | Human Peripheral T Cells | 1.1 ± 0.6 |
| Human CCR2 | CD11b Upregulation | CCL2 | Human Whole Blood | 4.8 ± 2.7 |
| Human CCR5 | CD11b Upregulation | MIP-1β | Human Whole Blood | 5.7 ± 2.4 |
Data sourced from ACS Med Chem Lett. 2021, 12, 11, 1753–1758 and MedchemExpress product datasheet.[1][2]
Table 3: Selectivity Profile of this compound
| Target | Assay Type | IC50 (µM) |
| Human CCR1 | Binding | >25 |
| Human CCR4 | Binding | >40 |
| Human CXCR2 | Binding | >40 |
Data sourced from MedchemExpress product datasheet.[1]
Signaling Pathways and Experimental Workflow
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR2 or CCR5.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing human CCR2 (e.g., U2OS-CCR2) or CCR5 (e.g., CCR5 L1.2 cells).
-
Radioligands: [¹²⁵I]-CCL2 for CCR2 and [¹²⁵I]-MIP-1β for CCR5.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.
-
This compound: Serial dilutions in assay buffer.
-
Unlabeled Ligand: High concentration of unlabeled CCL2 or MIP-1β for non-specific binding determination.
-
96-well Filter Plates: With glass fiber filters (e.g., Millipore MultiScreen).
-
Scintillation Counter.
Protocol:
-
Plate Setup:
-
Total Binding: 25 µL Assay Buffer, 25 µL [¹²⁵I]-ligand, 50 µL cell membranes.
-
Non-specific Binding (NSB): 25 µL unlabeled ligand (e.g., 1 µM), 25 µL [¹²⁵I]-ligand, 50 µL cell membranes.
-
This compound Competition: 25 µL of each this compound dilution, 25 µL [¹²⁵I]-ligand, 50 µL cell membranes.
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Transfer the contents to the filter plate and wash rapidly with ice-cold Wash Buffer using a vacuum manifold.
-
Drying: Dry the filters completely.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the inhibition of ligand-induced intracellular calcium release by this compound.
Materials:
-
Cells: CCR2 or CCR5 expressing cells (e.g., THP-1, U87.CD4.CCR5).
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Ligands: Recombinant human CCL2 or CCL5 (RANTES).
-
This compound: Serial dilutions.
-
Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Compound Pre-incubation: Add this compound dilutions to the wells and incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the appropriate ligand (CCL2 for CCR2, CCL5 for CCR5) and immediately measure the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage inhibition of the ligand-induced calcium flux for each this compound concentration and determine the IC50 value.
Chemotaxis Assay (Boyden Chamber/Transwell)
This assay directly assesses the ability of this compound to block the migration of cells towards a chemoattractant.[4][6][7]
Materials:
-
Cells: CCR2 or CCR5 expressing cells (e.g., primary human monocytes, THP-1).
-
Transwell Inserts: With appropriate pore size (e.g., 5 µm for monocytes).
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.
-
Chemoattractants: Recombinant human CCL2 or CCL5.
-
This compound: Serial dilutions.
-
Staining Solution: Crystal Violet or a fluorescent nuclear stain (e.g., DAPI).
Protocol:
-
Cell Preparation: Serum-starve cells for 4-6 hours. Resuspend cells in Chemotaxis Buffer.
-
Compound Pre-treatment: Incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add Chemotaxis Buffer containing the chemoattractant to the lower wells of a 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 2-4 hours).
-
Quantification:
-
Remove non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells per field of view using a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to CCR2/CCR5 and the antagonistic effect of this compound.
Materials:
-
Cell Membranes: From cells expressing CCR2 or CCR5.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.
-
Ligands: Recombinant human CCL2 or CCL5.
-
This compound: Serial dilutions.
-
96-well Filter Plates and Scintillation Counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine cell membranes, this compound dilutions, and the respective chemokine ligand (CCL2 or CCL5).
-
Pre-incubation: Incubate for 30 minutes at 30°C to allow ligand and antagonist binding.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the G-protein activation.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
-
Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding. Plot the percentage inhibition of this stimulation against the log concentration of this compound to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-813160 and GVAX Vaccine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combination therapy of BMS-813160, a CCR2/CCR5 antagonist, and GVAX, a granulocyte-macrophage colony-stimulating factor (GM-CSF)-secreting allogeneic pancreatic cancer vaccine. This combination immunotherapy aims to enhance anti-tumor immune responses by modulating the tumor microenvironment. This compound inhibits the recruitment of immunosuppressive myeloid cells, while GVAX promotes the activation and maturation of dendritic cells to prime an anti-tumor T-cell response. These protocols are based on information from preclinical studies and the clinical trial NCT0376782, which investigates this combination in locally advanced pancreatic cancer.
Mechanism of Action
The combination of this compound and the GVAX vaccine leverages a dual approach to overcome tumor-induced immunosuppression.
-
This compound: This small molecule is a potent dual antagonist of the chemokine receptors CCR2 and CCR5.[1] These receptors are crucial for the trafficking of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), into the tumor microenvironment.[2] By blocking CCR2 and CCR5, this compound aims to reduce the infiltration of these cells, thereby alleviating immunosuppression and creating a more favorable environment for an anti-tumor immune response.[2]
-
GVAX Vaccine: GVAX is a whole-cell cancer vaccine composed of irradiated allogeneic pancreatic tumor cell lines that are genetically modified to secrete GM-CSF.[3][4] The secreted GM-CSF acts as a potent immune adjuvant, stimulating the recruitment, differentiation, and maturation of dendritic cells (DCs) at the vaccination site.[1][3] These activated DCs then process and present tumor-associated antigens from the vaccine cells to naive T cells, initiating a tumor-specific adaptive immune response.[1]
The synergistic effect of this combination is hypothesized to stem from GVAX's ability to prime and expand tumor-specific T cells, while this compound reshapes the tumor microenvironment to allow these effector T cells to function more effectively.
Data Presentation
Clinical Trial Dosing Information (NCT03767582 - Phase I)
| Agent | Dose Level 1 | Recommended Phase II Dose (RP2D) | Route of Administration | Frequency |
| This compound | 150 mg | 300 mg | Oral (PO) | Twice daily (BID) |
| GVAX Vaccine | 5 x 10⁸ cells | 5 x 10⁸ cells | Intradermal (ID) | Every 4 weeks |
| Nivolumab (B1139203) | 480 mg (fixed dose) | 480 mg (fixed dose) | Intravenous (IV) | Every 4 weeks |
Note: This table summarizes the dosing information from the Phase I portion of the NCT03767582 clinical trial. The RP2D for this compound was determined to be 300mg PO BID.[5]
Safety Profile (NCT03767582 - Phase I)
The combination of this compound, GVAX, and nivolumab was found to be safe in the phase I portion of the trial, with no dose-limiting toxicities (DLTs) observed.[5] The most common grade 3 or higher adverse event reported was a maculo-papular rash in one patient.[5]
Experimental Protocols
Protocol 1: Administration of this compound and GVAX Vaccine Combination Therapy
This protocol is a general guideline based on the administration schedule of the NCT0376782 clinical trial.[6]
Materials:
-
This compound capsules (e.g., 150 mg)
-
GVAX vaccine (cryopreserved allogeneic pancreatic cancer cells)
-
Sterile saline for injection
-
Tuberculin syringes (1 mL) with 25-27 gauge needles (1/4 to 1/2 inch)
-
Alcohol swabs
-
Sharps container
Procedure:
This compound Administration:
-
Administer this compound capsules orally twice daily. The recommended phase II dose is 300 mg per administration.[5]
-
Patients should be instructed to swallow the capsules whole with water.
GVAX Vaccine Preparation and Administration:
Disclaimer: The following is a general protocol for the handling and administration of a cell-based vaccine. Specific instructions from the vaccine manufacturer must be followed.
-
Thawing of GVAX:
-
Rapidly thaw the cryopreserved vial of GVAX vaccine in a 37°C water bath until only a small amount of ice remains.
-
Immediately transfer the vial to a biological safety cabinet.
-
-
Cell Suspension Preparation:
-
Gently resuspend the cells in the cryopreservation medium.
-
Slowly add an equal volume of sterile saline for injection to the cell suspension.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration with sterile saline to achieve the target dose of 5 x 10⁸ viable cells in the desired total injection volume (e.g., distributed across six injections).[7]
-
-
Intradermal Injection:
-
Select six injection sites on the patient, typically on the upper arms and thighs.
-
Cleanse each injection site with an alcohol swab and allow it to air dry.
-
Using a tuberculin syringe, draw up the appropriate volume of the GVAX cell suspension for one injection.
-
Insert the needle at a 5-15 degree angle into the dermis with the bevel facing up.
-
Slowly inject the cell suspension to form a visible bleb.
-
Repeat the injection process for all six sites.
-
Dispose of all needles and syringes in a sharps container.
-
Protocol 2: Immunohistochemistry for CD8 and CD137 in Pancreatic Tumor Tissue
This protocol provides a general procedure for the detection of CD8+ and CD137+ tumor-infiltrating lymphocytes (TILs) in formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor tissue.
Materials:
-
FFPE pancreatic tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-human CD8 and Mouse anti-human CD137 (specific clones and dilutions to be optimized)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit and HRP-conjugated goat anti-mouse
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with primary antibodies (anti-CD8 and anti-CD137) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 3: Flow Cytometry for CD8+CD137+ Tumor-Infiltrating Lymphocytes
This protocol outlines the procedure for isolating and analyzing TILs from fresh pancreatic tumor tissue for the quantification of CD8+CD137+ cells.
Materials:
-
Fresh pancreatic tumor tissue
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, DNase I
-
Ficoll-Paque
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-human CD45, CD3, CD8, CD137 (specific clones to be optimized)
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mechanically mince the tumor tissue into small fragments.
-
Digest the tissue in RPMI-1640 containing collagenase IV, hyaluronidase, and DNase I for 1-2 hours at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Lymphocyte Isolation:
-
Layer the cell suspension over Ficoll-Paque and centrifuge to isolate mononuclear cells.
-
Collect the lymphocyte layer and wash with RPMI-1640.
-
-
Cell Staining:
-
Resuspend the isolated cells in FACS buffer.
-
Incubate with the viability dye according to the manufacturer's instructions.
-
Incubate with the cocktail of fluorochrome-conjugated antibodies (CD45, CD3, CD8, CD137) for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells, then on CD45+ leukocytes, followed by CD3+ T cells.
-
Within the CD3+ population, identify the CD8+ T cells and quantify the percentage of cells co-expressing CD137.
-
Visualizations
Caption: A high-level workflow of the combination immunotherapy clinical trial.
Caption: Simplified signaling pathway of this compound and GVAX in the tumor microenvironment.
References
- 1. A Phase 2 Study of Allogeneic GM-CSF Transfected Pancreatic Tumor Vaccine (GVAX) with Ipilimumab as Maintenance Treatment for Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GVAX® - Developing Cancer Treatments [gvax.com]
- 3. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Survival With GVAX Pancreas Prime and Listeria Monocytogenes–Expressing Mesothelin (CRS-207) Boost Vaccines for Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Note: Monitoring Immune Response to BMS-813160 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1][2][3][4] These receptors and their ligands, such as CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are critically involved in the migration and recruitment of various leukocyte populations.[3] In the context of oncology, CCR2 and CCR5 are often implicated in the infiltration of the tumor microenvironment (TME) by immunosuppressive cells, including tumor-associated macrophages (TAMs) and regulatory T-cells (Tregs).[2][5][6] By blocking these pathways, this compound aims to remodel the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immune responses.[6][7]
This application note provides a comprehensive framework of protocols for monitoring the immunological effects of this compound in pre-clinical and clinical research. The described assays are designed to provide quantitative insights into the pharmacodynamic activity of the compound by assessing changes in immune cell populations, their activation status, and functional responses.
Mechanism of Action: Remodeling the Tumor Microenvironment
This compound inhibits the signaling cascades initiated by chemokine binding to CCR2 and CCR5. This action is hypothesized to reduce the trafficking of monocytes and other immunosuppressive cells to the tumor site, which can lead to a decrease in M2-polarized TAMs and an enhanced anti-tumor T-cell response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
BMS-813160 In Vitro Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of BMS-813160, a potent and selective dual antagonist of CCR2 and CCR5.[1][2] This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is a dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5). It binds to these receptors with high affinity, preventing the downstream signaling cascades initiated by their respective chemokine ligands (e.g., CCL2 for CCR2 and CCL3, CCL4, CCL5 for CCR5). This inhibition blocks the migration and infiltration of monocytes and macrophages, which are key events in various inflammatory responses and in the tumor microenvironment.
Q2: How selective is this compound for CCR2 and CCR5 in vitro?
This compound demonstrates high selectivity for CCR2 and CCR5 over other closely related chemokine receptors. In vitro binding assays have shown that this compound has significantly lower affinity for CCR1, CCR4, and CXCR2. This high selectivity minimizes the potential for off-target effects mediated by these other chemokine receptors.
Q3: Has this compound been profiled against a broader panel of off-target proteins?
Yes, during its preclinical development, this compound was evaluated against a broad panel of G-protein coupled receptors (GPCRs) and was found to be inactive. This suggests a low probability of off-target effects mediated by other GPCRs.
Q4: Does this compound have any known in vitro effects on cardiac ion channels, such as hERG?
This compound has been tested in a hERG patch clamp assay and was found to have low potency. This is a critical in vitro safety assessment, as inhibition of the hERG channel can lead to QT prolongation and cardiac arrhythmias. The low activity of this compound in this assay suggests a reduced risk of this specific off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cell toxicity in my in vitro assay. | 1. High concentration of this compound. 2. Off-target effects on a pathway specific to your cell line. 3. Issues with compound solubility or vehicle effects. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Use a different cell line to see if the effect is cell-type specific. 3. Ensure proper solubilization of this compound and test the vehicle alone as a control. |
| Inconsistent inhibition of chemotaxis in my transwell assay. | 1. Variability in cell health and passage number. 2. Sub-optimal assay conditions (e.g., chemokine concentration, incubation time). 3. Degradation of this compound in the assay medium. | 1. Use cells within a consistent passage number range and ensure high viability. 2. Optimize chemokine concentration and incubation time for a robust chemotactic response. 3. Prepare fresh solutions of this compound for each experiment. |
| My functional assay results do not correlate with binding affinity data. | 1. The functional assay is not sensitive enough. 2. The assay is measuring a downstream event that is influenced by other pathways. 3. The binding assay and functional assay were performed under different conditions (e.g., temperature, buffer composition). | 1. Optimize the functional assay for sensitivity and a clear signal window. 2. Consider a more proximal readout of receptor activation (e.g., calcium mobilization or GTPγS binding). 3. Harmonize the conditions of both assays as much as possible. |
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: On-Target Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Human CCR2 | Radioligand Binding | 6.2 |
| Human CCR5 | Radioligand Binding | 3.6 |
| Human CCR2 | Chemotaxis | 0.8 |
| Human CCR5 | Chemotaxis | 1.1 |
| Human CCR2 | CD11b Upregulation | 4.8 |
| Human CCR5 | CD11b Upregulation | 5.7 |
Table 2: Off-Target Selectivity of this compound
| Off-Target | Assay Type | IC50 (µM) |
| Human CCR1 | Radioligand Binding | >25 |
| Human CCR4 | Radioligand Binding | >40 |
| Human CXCR2 | Radioligand Binding | >40 |
| hERG | Patch Clamp | Low Potency |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generic example for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CCR2 or CCR5)
-
Radiolabeled ligand (e.g., [¹²⁵I]-CCL2 for CCR2)
-
Unlabeled this compound
-
Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay (Transwell)
This protocol describes a common method for assessing the ability of a compound to inhibit cell migration towards a chemoattractant.
Materials:
-
THP-1 cells (or other migratory cells)
-
Chemotaxis chambers (e.g., Transwell inserts with 5 µm pores)
-
Chemoattractant (e.g., CCL2 for CCR2)
-
This compound
-
Assay Medium (e.g., RPMI + 0.5% BSA)
-
Cell staining dye (e.g., Calcein-AM)
Procedure:
-
Label THP-1 cells with Calcein-AM.
-
Add the chemoattractant to the lower chamber of the chemotaxis plate.
-
In the upper chamber (the Transwell insert), add the labeled cells that have been pre-incubated with various concentrations of this compound.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Remove the insert and wipe the upper surface to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound.
CD11b Upregulation Assay (Flow Cytometry)
This whole-blood assay measures the ability of a compound to inhibit the activation-induced upregulation of the integrin CD11b on the surface of leukocytes.
Materials:
-
Fresh human whole blood
-
Chemokine stimulant (e.g., CCL2)
-
This compound
-
Fluorochrome-conjugated anti-CD11b antibody
-
Red blood cell lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood samples with various concentrations of this compound.
-
Stimulate the blood with the chemokine to induce CD11b upregulation.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding ice-cold FACS buffer.
-
Stain the cells with the anti-CD11b antibody.
-
Lyse the red blood cells.
-
Wash and resuspend the remaining leukocytes in FACS buffer.
-
Acquire data on a flow cytometer, gating on the leukocyte population of interest (e.g., monocytes).
-
Determine the median fluorescence intensity (MFI) of CD11b and calculate the percent inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vitro experiments.
References
Technical Support Center: Optimizing BMS-813160 Concentration for Experiments
Welcome to the technical support center for BMS-813160, a potent and selective dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual antagonist of the chemokine receptors CCR2 and CCR5.[1][2][3] By binding to these receptors, it blocks the downstream signaling initiated by their cognate chemokines, such as CCL2 (for CCR2) and CCL5 (for CCR5). This inhibition effectively disrupts the migration and infiltration of immunosuppressive cells, like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment and other sites of inflammation.[1][4]
Q2: What is a good starting concentration for my in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve around the reported IC50 values. For this compound, the reported IC50 values are in the low nanomolar range. We recommend a starting concentration range of 1 nM to 1 µM. It is crucial to determine the optimal concentration for your specific cell line and assay.
Q3: In which cell lines can I test the activity of this compound?
A3: The choice of cell line will depend on the expression of CCR2 and CCR5. Human monocytic cell lines like THP-1 are a good model for chemotaxis assays as they express CCR2.[5] Human peripheral blood mononuclear cells (PBMCs) and peripheral T cells have also been used in binding and functional assays.[1] It is essential to verify the expression of CCR2 and CCR5 in your chosen cell line by techniques such as flow cytometry or western blot.
Q4: How can I be sure the observed effects are on-target?
A4: To confirm that the observed effects are due to the inhibition of CCR2 and/or CCR5, consider the following control experiments:
-
Use a negative control cell line: Test this compound on a cell line that does not express CCR2 or CCR5.
-
Rescue experiment: If possible, overexpress CCR2 or CCR5 in your target cells and see if the effect of this compound is altered.
-
Use a structurally different antagonist: If another CCR2/CCR5 antagonist with a different chemical structure produces the same phenotype, it strengthens the evidence for on-target activity.
Q5: What are potential off-target effects of this compound?
A5: While this compound is reported to be highly selective for CCR2 and CCR5, it is good practice to consider potential off-target effects. Some chemokine receptors share structural similarities, so testing for cross-reactivity with other closely related receptors may be warranted in some contexts. If you observe unexpected phenotypes, consider performing broader kinase or receptor profiling.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Line/System | IC50 (nM) |
| Binding Assay | CCR2 | Human Peripheral Blood Mononuclear Cells | 6.2 |
| Binding Assay | CCR5 | Human Peripheral T-Cells | 3.6 |
| Chemotaxis Assay | CCR2 | Human THP-1 Cells | 0.8 |
| Chemotaxis Assay | CCR5 | Human Peripheral T-Cells | 1.1 |
| CD11b Upregulation | CCR2 | Human Whole Blood | 4.8 |
| CD11b Upregulation | CCR5 | Human Whole Blood | 5.7 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Chemotaxis Assay with THP-1 Cells
This protocol describes how to assess the inhibitory effect of this compound on the migration of THP-1 cells towards the chemokine CCL2.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Serum-free RPMI-1640 medium
-
Recombinant Human CCL2
-
This compound
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Calcein-AM
Procedure:
-
Cell Preparation: Culture THP-1 cells in RPMI-1640 with 10% FBS. One day before the assay, serum-starve the cells by culturing them in serum-free RPMI-1640.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free RPMI-1640 to achieve the desired final concentrations. Include a DMSO vehicle control.
-
Assay Setup: a. In the lower chamber of the 24-well plate, add 600 µL of serum-free RPMI-1640 containing CCL2 (at a pre-determined optimal concentration, e.g., 50 ng/mL). b. In the top chamber (Transwell insert), add 100 µL of the THP-1 cell suspension (approximately 1 x 10^6 cells/mL) that has been pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration: a. Carefully remove the Transwell inserts. b. To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C. c. Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm using a fluorescence plate reader.
Protocol 2: Cell Viability Assay (MTT)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Protocol 3: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling molecules like Akt and ERK.
Materials:
-
Target cell line expressing CCR2 or CCR5
-
This compound
-
CCL2 or CCL5
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and serum-starve overnight. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate chemokine (CCL2 for CCR2-expressing cells, CCL5 for CCR5-expressing cells) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
BMS-813160 Technical Support Center: Solutions for Labware Adsorption and Compound Precipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with BMS-813160, particularly concerning its apparent adsorption to labware. Given that this compound is insoluble in water, many observed instances of compound loss are likely due to precipitation when diluting from a Dimethyl Sulfoxide (DMSO) stock into aqueous buffers. This guide offers detailed protocols and preventative measures to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could the compound be adsorbing to my plasticware?
While adsorption of hydrophobic compounds to labware can occur, a more common issue with this compound is its precipitation out of solution. This compound is readily soluble in DMSO but insoluble in water.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate, leading to a lower effective concentration and inconsistent results. This precipitation can be mistaken for adsorption to the labware surface.
Q2: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][3] It is crucial to use anhydrous DMSO as it is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound over time.[3]
Q3: How should I store my this compound stock solution?
To maintain the integrity of your this compound stock solution, it is best to aliquot it into single-use volumes and store them at -20°C or -80°C, protected from light.[3][4] This practice minimizes waste and prevents degradation that can occur with repeated freeze-thaw cycles.[3]
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
To avoid solvent-induced toxicity in most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%.[5][6] It is essential to perform a vehicle control experiment with the same final DMSO concentration to account for any potential effects of the solvent on your experimental system.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Buffer
This is a frequent problem when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous environment.[7]
Solutions:
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in the solvent environment can help maintain the compound's solubility.[7]
-
Reduce the Final Concentration: Your target concentration might be too high for the aqueous buffer. Perform a serial dilution to determine the highest concentration of this compound that remains soluble in your specific experimental buffer.[8]
-
Incorporate a Co-solvent or Surfactant: The inclusion of a small amount of a biocompatible co-solvent (e.g., PEG300) or a surfactant (e.g., Tween-80) in your final working solution can significantly enhance the solubility of this compound.[1][7]
Issue 2: Solution is Initially Clear but Becomes Cloudy or Forms a Precipitate Over Time
This can occur due to temperature changes or if the solution is supersaturated.
Solutions:
-
Maintain a Constant Temperature: Solubility is often dependent on temperature. If you prepare a solution at a higher temperature and then use it at a lower temperature (e.g., moving from a 37°C incubator to room temperature), the compound may precipitate. Ensure that your solubility tests are conducted at the final experimental temperature.[8]
-
Use Freshly Prepared Solutions: For optimal results, it is recommended to use the mixed aqueous solution of this compound immediately after preparation.[1]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 484.64 g/mol | [1][9] |
| Solubility in DMSO | 97 mg/mL (200.14 mM) | [1] |
| Solubility in Ethanol | 97 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.[3][5]
Protocol for Preparing a Working Solution of this compound in Aqueous Buffer with a Co-solvent
This protocol is an example of how to prepare a 1 mL working solution.
-
Initial Mixture: In a microcentrifuge tube, add 50 µL of a 97 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix until the solution is clear.[1]
-
Add Surfactant: To the mixture from step 1, add 50 µL of Tween-80 and mix until clear.[1]
-
Final Dilution: Add 500 µL of the desired aqueous buffer (e.g., ddH2O, PBS) to the tube to bring the final volume to 1 mL.[1]
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment to prevent precipitation.[1]
Visual Guides
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. captivatebio.com [captivatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C25H40N8O2 | CID 51039119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of BMS-813160
Welcome to the technical support center for the in vivo application of BMS-813160. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] Its mechanism of action involves blocking the binding of chemokine ligands, such as CCL2 and CCL5, to these receptors. This inhibition disrupts the migration and infiltration of inflammatory monocytes and macrophages to sites of inflammation and tumor microenvironments.[2][3]
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: As a small molecule inhibitor, this compound may present challenges related to its physicochemical properties, such as aqueous solubility.[4] Achieving optimal formulation for consistent in vivo exposure can be a primary hurdle. Additionally, pharmacokinetic properties, such as a higher clearance in rodents compared to larger species, may necessitate specific dosing strategies to maintain therapeutic concentrations.[1][2]
Q3: What are some common off-target effects to be aware of with CCR2/CCR5 antagonists?
A3: Due to structural similarities in the binding pockets of chemokine receptors, some CCR2 antagonists can exhibit activity at other receptors, most notably CCR5. This compound is designed as a dual antagonist, so activity at both CCR2 and CCR5 is expected. However, it is good practice to assess for unintended activity at other related receptors to ensure the observed effects are specific to the intended targets.
Q4: I am observing high variability in my in vivo efficacy study. What could be the cause?
A4: High variability in efficacy data can stem from several factors.[4] Inconsistent formulation or administration of this compound is a common cause. Ensuring the compound is fully solubilized and administered consistently across all animals is crucial.[4] Animal-to-animal differences in metabolism can also contribute to variability.
Troubleshooting Guides
This guide provides solutions to common problems encountered during the in vivo delivery of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or inconsistent oral bioavailability | - Suboptimal formulation leading to poor solubility or precipitation.[4] - Degradation of the compound in the formulation. | - Optimize Formulation: Utilize a formulation with co-solvents such as DMSO and PEG300, and a surfactant like Tween 80 to improve solubility. A recommended formulation is provided in the Experimental Protocols section. - Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize degradation.[4] - Vehicle Controls: Always include a vehicle-only control group to rule out any effects from the formulation itself.[4] |
| Lack of expected efficacy | - Insufficient target engagement due to low in vivo exposure.[4] - High clearance of the compound in the animal model (e.g., mouse).[1][2] | - Pharmacokinetic (PK) Study: Conduct a PK study to determine the plasma concentration of this compound over time. This will confirm if adequate exposure is being achieved. - Dose Escalation: If exposure is low, consider a dose-escalation study to find a dose that achieves the desired therapeutic concentration. - Adjust Dosing Regimen: Due to the higher clearance in mice, a twice-daily (BID) dosing regimen may be necessary to maintain sufficient drug levels.[1][2] |
| Unexpected Toxicity | - Off-target effects of this compound. - Toxicity of the formulation vehicle.[4] | - Vehicle Toxicity Check: Ensure the vehicle control group shows no signs of toxicity.[4] - Dose Reduction: If toxicity is observed in the treatment group, reduce the dose and re-evaluate efficacy and toxicity. - In Vitro Profiling: If off-target effects are suspected, further in vitro profiling against a panel of related receptors may be necessary. |
| Compound Precipitation in Formulation | - Poor solubility of this compound in the chosen vehicle.[4] | - Sonication: Gently sonicate the formulation to aid in dissolution. - Heated Stirring: Use gentle warming and stirring, but be cautious of potential compound degradation at high temperatures. - Adjust Formulation: Modify the ratios of co-solvents or try alternative solubilizing agents. |
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (nM) |
| CCR2 | 6.2 |
| CCR5 | 3.6 |
Data sourced from MedchemExpress.[5]
Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg, PO) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | %F | Estimated AUC (ng·h/mL) |
| Mouse | 10 | 110 | 7.7 | 0.8 | 68 | 1030 |
| Rat | 10 | 78 | 7.4 | 1.1 | 82 | 1688 |
| Dog | 1 | 3.5 | 2.5 | 8.3 | 100 | 4762 |
| Cynomolgus Monkey | 1 | 2.5 | 2.0 | 9.2 | 100 | 6667 |
CL, Vss, and t1/2 are from intravenous administration. %F is oral bioavailability. Estimated AUC from oral dose is calculated as (Dose * %F) / CL. Data sourced from ACS Med. Chem. Lett. 2021, 12, 11, 1753–1758.[1][2]
Experimental Protocols
Formulation for Oral Gavage in Mice
This protocol is for the preparation of a 1 mL working solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Deionized water (ddH2O)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 97 mg/mL.[4]
-
To prepare a 1 mL working solution, take 50 µL of the 97 mg/mL DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The final solution should be used immediately for optimal results.[4]
In Vivo Efficacy Study: Thioglycollate-Induced Peritonitis in Mice
This protocol describes a model to evaluate the ability of this compound to inhibit inflammatory monocyte and macrophage migration.[1][2]
Animal Model:
-
Human-CCR2 knock-in C57BL/6 male mice are recommended due to the moderate activity of this compound on mouse CCR2.[1][2]
Materials:
-
This compound formulated for oral gavage
-
Thioglycollate solution (e.g., 3% w/v in sterile saline)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies for identifying inflammatory monocytes and macrophages (e.g., anti-CD11b, anti-Ly6C, anti-F4/80)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound orally by gavage at doses of 10, 50, and 160 mg/kg. A vehicle control group should also be included.
-
Dosing should be performed twice daily (BID) for two consecutive days.[1][2]
-
On day 1, shortly after the first dose of this compound, induce peritonitis by intraperitoneal (IP) injection of thioglycollate.
-
At 48 hours after thioglycollate injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Centrifuge the peritoneal lavage fluid to collect the cells.
-
Resuspend the cells and perform cell counts.
-
Stain the cells with fluorescently labeled antibodies for flow cytometric analysis to quantify the populations of inflammatory monocytes and macrophages.
-
Analyze the data to determine the dose-dependent effect of this compound on the infiltration of these immune cells into the peritoneum.
Mandatory Visualizations
Signaling Pathway of CCR2/CCR5 and Inhibition by this compound
Caption: CCR2/CCR5 signaling and this compound inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the thioglycollate-induced peritonitis model.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Troubleshooting logic for poor in vivo efficacy.
References
Technical Support Center: Overcoming Resistance to BMS-813160 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the CCR2/CCR5 dual antagonist, BMS-813160, in cancer cells. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2] Its anti-cancer activity is primarily attributed to the modulation of the tumor microenvironment (TME).[3][4] By blocking CCR2 and CCR5, this compound inhibits the recruitment of immunosuppressive immune cells, such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), to the tumor site.[5][6][7] This can lead to a more favorable anti-tumor immune response.
Q2: We are observing diminished efficacy of this compound in our long-term in vivo studies. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are not yet extensively documented in the literature, several plausible mechanisms can be inferred based on the biology of the CCR2/CCR5 axis and general principles of drug resistance in cancer:
-
Upregulation of Alternative Chemokine Signaling Pathways: Cancer cells may adapt by upregulating other chemokine receptors and their ligands to maintain the recruitment of immunosuppressive cells.
-
Activation of Downstream Pro-survival Pathways: Constitutive activation of signaling pathways downstream of CCR2/CCR5, such as PI3K/Akt or MAPK, can render the cells less dependent on chemokine receptor signaling for survival and proliferation.[8][9]
-
Alterations in the Tumor Microenvironment: The TME may evolve to become less dependent on CCR2/CCR5-mediated cell recruitment. For example, other factors may sustain the immunosuppressive environment.[3][10]
-
Increased Drug Efflux: Cancer cells might upregulate the expression of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target Alteration: While less common for GPCR antagonists, mutations in CCR2 or CCR5 could potentially alter the binding affinity of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Reduced inhibition of tumor growth in vivo over time. | Development of acquired resistance. | 1. Analyze the Tumor Microenvironment: Isolate tumors from treated and control groups and perform flow cytometry or immunohistochemistry to assess the composition of immune cells. Look for changes in the populations of TAMs, MDSCs, and Tregs. 2. Evaluate Alternative Chemokine Pathways: Use RT-qPCR or protein arrays to screen for the upregulation of other chemokines and their receptors in resistant tumors. 3. Assess Downstream Signaling: Perform Western blotting or phospho-protein arrays on lysates from resistant tumor cells to check for the activation of pro-survival pathways (e.g., p-Akt, p-ERK). |
| In vitro cell migration is not inhibited by this compound. | 1. Low or absent CCR2/CCR5 expression on cancer cells. 2. Activation of alternative migration pathways. | 1. Confirm Target Expression: Verify the expression of CCR2 and CCR5 on your cancer cell line using flow cytometry or Western blotting. 2. Investigate Other Chemokine Receptors: Use a broader panel of chemokine receptor inhibitors to see if migration can be blocked by targeting other pathways. |
| Inconsistent results in co-culture experiments. | Variability in primary immune cell populations. | 1. Characterize Immune Cells: Before each experiment, perform flow cytometry to characterize the phenotype and activation state of the primary immune cells (e.g., monocytes, T cells). 2. Standardize Co-culture Conditions: Ensure consistent cell ratios, media components, and incubation times. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Migration Assay (Boyden Chamber Assay)
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency. The day before the assay, replace the culture medium with a serum-free medium.
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
-
Assay Setup:
-
Place 8 µm pore size inserts into a 24-well plate.
-
In the lower chamber, add the conditioned medium from the cancer cells (containing chemokines) with or without this compound at various concentrations.
-
In the upper chamber, add the isolated monocytes in a serum-free medium.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification:
-
Remove the inserts and wipe the top side with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the insert with a crystal violet solution.
-
Elute the stain and measure the absorbance at 570 nm, or count the migrated cells under a microscope.
-
Protocol 2: Western Blot for Downstream Signaling Pathway Activation
-
Cell Lysis:
-
Treat cancer cells with or without this compound and/or the relevant chemokine ligand (e.g., CCL2, CCL5).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound mechanism of action in the tumor microenvironment.
Caption: A logical workflow for investigating resistance to this compound.
References
- 1. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cancer Therapy | Role of the tumor microenvironment in cancer therapy: unveiling new targets to overcome drug resistance | springermedicine.com [springermedicine.com]
- 4. Targeting the tumor microenvironment to overcome immune checkpoint blockade therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 is a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC Chemokine Ligand-2: A Promising Target for Overcoming Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
Technical Support Center: BMS-813160 Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BMS-813160, a potent dual antagonist of CCR2 and CCR5. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of both human C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1] By binding to these receptors, it prevents their activation by their respective chemokine ligands (e.g., CCL2 for CCR2, and CCL3, CCL4, CCL5 for CCR5).[2] This inhibition blocks downstream signaling pathways, which can in turn inhibit inflammatory processes, angiogenesis, and tumor cell migration, proliferation, and invasion.[1]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to be a potent and selective CCR2/CCR5 dual antagonist. In binding assays, it has an IC50 of 6.2 nM for CCR2 and 3.6 nM for CCR5.[3] Further functional assay data is provided in the data tables below.
Q3: In what experimental models has this compound been tested?
A3: this compound has been evaluated in various in vitro assays, including binding and chemotaxis assays.[3] It has also been studied in vivo in a mouse model of thioglycollate-induced peritonitis, where it demonstrated the ability to inhibit the migration of inflammatory monocytes and macrophages.[2][4] Additionally, this compound is being investigated in several clinical trials for various types of cancer, often in combination with other therapies.[5][6][7]
Q4: What are some key considerations for preparing this compound for in vitro and in vivo experiments?
A4: this compound is a small molecule that can be dissolved in solvents like DMSO for in vitro stock solutions.[8] For in vivo studies, specific formulation protocols should be followed to ensure bioavailability. For example, one protocol involves a vehicle of PEG300, Tween-80, and saline.[3] It is crucial to assess the solubility and stability of the compound in your specific experimental buffer or vehicle.
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Target | Cell Type | Ligand | IC50 (nM) |
| Binding | CCR2 | Human Peripheral Blood Mononuclear Cells | 125I-CCL2 | 6.2[3] |
| Binding | CCR5 | Human Peripheral T cells | 125I-MIP-1β | 3.6[3] |
| Chemotaxis | CCR2 | Human THP-1 cells | CCL2 | 0.8[3] |
| CD11b Upregulation | CCR2 | Human Whole Blood | CCL2 | 4.8[3] |
| Chemotaxis | CCR5 | Human Peripheral T cells | MIP-1β | 1.1[3] |
| CD11b Upregulation | CCR5 | Human Whole Blood | MIP-1β | 5.7[3] |
In Vivo Dose-Response of this compound
| Animal Model | Dosing Regimen | Effect |
| Thioglycollate-induced peritonitis in human-CCR2 knock-in mice | 10, 50, and 160 mg/kg, orally, twice a day for 48 hours | Dose-dependent reduction of inflammatory monocyte and macrophage infiltration in the peritoneum.[3][4] |
Experimental Protocols & Troubleshooting
Chemotaxis Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cell migration towards a chemokine gradient.
1. Cell Preparation:
-
Culture your cells of interest (e.g., THP-1 monocytes for CCR2 or activated human peripheral blood T cells for CCR5) to a sufficient density.
-
Harvest the cells and resuspend them in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
2. Assay Plate Setup:
-
Use a chemotaxis chamber system (e.g., a 96-well plate with a porous membrane insert).
-
In the lower chamber, add assay medium containing the appropriate chemokine (e.g., CCL2 for CCR2-expressing cells or CCL5 for CCR5-expressing cells) at a concentration known to induce migration. Include a negative control with assay medium only.
-
Carefully place the membrane insert on top of the lower chamber, avoiding air bubbles.
-
Add the pre-incubated cell suspension to the top of the insert.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell type (typically 2-4 hours).
4. Quantification of Migration:
-
After incubation, remove the insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, using a fluorescent dye and a plate reader, or through automated cell analysis systems.
5. Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background migration (migration in the absence of chemokine) | - Cells are overly motile or activated.- The membrane is damaged.- The chemokine has contaminated the upper chamber. | - Reduce the serum concentration in the assay medium.- Handle inserts carefully and inspect for damage.- Be careful during pipetting to avoid cross-contamination. |
| Low or no migration towards the chemokine | - The chemokine concentration is suboptimal.- The incubation time is too short.- The cells are not healthy or responsive.- The pore size of the membrane is not appropriate for the cell type. | - Perform a chemokine dose-response titration to find the optimal concentration.- Optimize the incubation time.- Ensure cells are in the logarithmic growth phase and have high viability.- Use a membrane with a pore size suitable for your cells. |
| High variability between replicate wells | - Inconsistent cell numbers were added to each well.- Air bubbles were trapped under the insert.- Uneven chemokine gradient. | - Ensure thorough mixing of the cell suspension before plating.- Carefully place the insert at an angle to allow air to escape.- Pipette solutions slowly and consistently. |
| Compound precipitation | - The concentration of this compound is above its solubility limit in the assay medium. | - Check the solubility of this compound in your assay medium.- Use a lower concentration of the compound or a different solvent system (ensure the solvent is compatible with your cells). |
Visualizations
Signaling Pathway of CCR2/CCR5 and Inhibition by this compound
Caption: CCR2/CCR5 signaling and inhibition by this compound.
General Experimental Workflow for this compound Dose-Response Analysis
References
- 1. Facebook [cancer.gov]
- 2. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ascopubs.org [ascopubs.org]
- 8. selleckchem.com [selleckchem.com]
Preventing degradation of BMS-813160 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of the CCR2/CCR5 dual antagonist, BMS-813160, to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in solution?
A1: Based on general knowledge of similar small molecule compounds, the primary factors contributing to degradation in solution include exposure to light (photodegradation), extreme pH conditions, high temperatures, and repeated freeze-thaw cycles. The specific sensitivity of this compound to these factors requires empirical evaluation.
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data is not widely published, compounds of this nature are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.
Q3: How should stock solutions of this compound be stored?
A3: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light by using amber-colored vials or by wrapping them in aluminum foil.
Q4: Can I store this compound solutions at 4°C for short-term use?
A4: Short-term storage at 4°C is generally discouraged for stock solutions due to the increased risk of degradation over time. If temporary storage at 4°C is necessary for experimental setup, it should be for the shortest duration possible, and the solution should be protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Perform a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC) to confirm its integrity. |
| Precipitate observed in the solution | Poor solubility or compound precipitation after freeze-thaw. | Ensure the solvent is appropriate and of high quality. Before use, warm the vial to room temperature and vortex thoroughly to ensure complete dissolution. Centrifuge the vial to pellet any undissolved material before taking an aliquot. |
| Loss of compound activity over time | Gradual degradation due to improper storage. | Review storage conditions. Ensure solutions are stored at ≤ -20°C, protected from light, and aliquoted to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but prolonged heating should be avoided.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microfuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound under different conditions to be tested (e.g., different solvents, pH, temperatures, light exposure).
-
HPLC System: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Injection: Inject a standard solution of freshly prepared this compound to establish a reference peak.
-
Analysis: Inject the test samples and monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the parent this compound peak over time.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of this compound in the test samples to the reference sample.
Visual Guides
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
BMS-813160 Technical Support Center: Troubleshooting Interference with Fluorescent Probes
This technical support center provides guidance for researchers, scientists, and drug development professionals using BMS-813160 in experiments involving fluorescent probes. While this compound is a potent and selective dual antagonist of CCR2 and CCR5, like many small molecules, it has the potential to interfere with fluorescence-based assays.[1][2] This guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate potential artifacts, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing an unexpected increase in fluorescence signal in my assay when I add this compound, even in my no-cell or no-probe controls. What could be the cause?
Answer: This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound. Many small molecules possess fluorescent properties that can lead to false-positive signals.[1][2]
Potential Solutions:
-
Run a Spectral Scan: Perform a fluorescence scan of this compound alone at the concentration you are using to determine its excitation and emission spectra. This will confirm if it fluoresces in the same range as your probe.
-
Use a Different Fluorescent Probe: If there is significant spectral overlap, consider using a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from those of this compound.
-
Implement a "Compound-Only" Control: Always include a control well containing only the buffer, your fluorescent probe, and this compound (without the biological target). Subtract the signal from this control from your experimental wells.
-
Time-Resolved Fluorescence (TRF): If available, consider using a TRF-based assay. TRF can help reduce background fluorescence from interfering compounds.
Question 2: My fluorescence signal is decreasing or is completely quenched when I add this compound. How can I troubleshoot this?
Answer: A decrease in signal suggests that this compound may be quenching the fluorescence of your probe. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.
Potential Solutions:
-
Perform a Quenching Assay: To confirm quenching, set up a simple experiment with your fluorescent probe at a fixed concentration and titrate in increasing concentrations of this compound. A dose-dependent decrease in fluorescence intensity will indicate a quenching effect.
-
Change the Fluorophore: Switching to a different fluorescent probe with a different chemical structure may prevent the quenching interaction.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where the quenching effect is minimized but the desired biological activity is still observed.
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a radioligand binding assay or an enzyme-linked immunosorbent assay (ELISA), to confirm the biological effect of this compound.[1]
Question 3: I am seeing a shift in the emission or excitation spectrum of my fluorescent probe after adding this compound. What does this mean?
Answer: A spectral shift could indicate a direct interaction between this compound and your fluorescent probe, potentially altering its photophysical properties.
Potential Solutions:
-
Characterize the Interaction: Run full excitation and emission spectra for your probe in the presence and absence of this compound to fully characterize the spectral shift.
-
Consider Probe Suitability: This interaction may compromise the reliability of the probe for your specific assay with this compound. It is advisable to select an alternative probe.
-
Consult the Literature: Review literature for your specific fluorescent probe to see if similar interactions with small molecules have been reported.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual antagonist for the C-C chemokine receptors 2 (CCR2) and 5 (CCR5).[3][4][5] These receptors are G protein-coupled receptors (GPCRs) involved in the migration and activation of leukocytes, such as monocytes and macrophages.[3][4] By blocking the interaction of chemokines like CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5) with their receptors, this compound inhibits the downstream signaling pathways that lead to cell migration and inflammation.[3]
Q2: What are some common fluorescence-based assays where interference from this compound could be a concern?
A2: Interference could be a concern in various fluorescence-based assays, including but not limited to:
-
Calcium Flux Assays: Using fluorescent calcium indicators like Fura-2 or Fluo-4.
-
Cell Migration and Chemotaxis Assays: Employing fluorescently labeled cells or chemotactic probes.
-
Receptor Binding Assays: Utilizing fluorescently labeled ligands.
-
Immunofluorescence Staining: In high-content imaging or flow cytometry experiments.
-
Enzyme Activity Assays: Using fluorescent substrates.
Q3: What control experiments are essential when using this compound in a fluorescence-based assay?
A3: To ensure the reliability of your data, the following controls are highly recommended:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Compound Autofluorescence Control: Wells containing the assay buffer, fluorescent probe, and this compound, but without the cells or biological target.
-
Quenching Control: Wells containing the assay buffer, fluorescent probe, and a range of this compound concentrations.
-
Positive and Negative Biological Controls: Known agonists or antagonists for the target receptor to validate the assay's performance.
Q4: Where can I find quantitative data on the potency of this compound?
A4: The following table summarizes the in vitro potency of this compound from published literature.
| Assay Type | Target | IC50 (nM) |
| Radioligand Binding | CCR2 | 6.2 |
| Radioligand Binding | CCR5 | 3.6 |
| Chemotaxis Assay | CCR2 | 0.8 |
| Chemotaxis Assay | CCR5 | 1.1 |
| CD11b Upregulation | CCR2 | 4.8 |
| CD11b Upregulation | CCR5 | 5.7 |
| Data sourced from MedchemExpress.[6] |
Experimental Protocols
Example Protocol: Calcium Flux Assay Using Fluo-4 AM
This protocol provides a general framework for assessing the antagonist activity of this compound on CCR2- or CCR5-expressing cells.
1. Cell Preparation: a. Plate CCR2- or CCR5-expressing cells (e.g., THP-1 cells) in a black, clear-bottom 96-well plate. b. Culture cells to the desired confluency.
2. Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (a fluorescent calcium indicator) and a non-ionic detergent like Pluronic F-127. b. Remove the culture medium from the cells and add the Fluo-4 AM loading buffer. c. Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading. d. After incubation, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
3. Compound Incubation: a. Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO). b. Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at 37°C.
4. Agonist Stimulation and Fluorescence Reading: a. Prepare the appropriate agonist (e.g., CCL2 for CCR2-expressing cells or CCL5 for CCR5-expressing cells) at a concentration known to elicit a submaximal response (EC80). b. Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system. c. Set the plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm). d. Record a baseline fluorescence reading for a few seconds. e. Inject the agonist into the wells and continue to record the fluorescence signal over time to measure the intracellular calcium mobilization.
5. Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the ΔF against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: CCR2/CCR5 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for fluorescence interference with this compound.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: BMS-813160 Stock Solution Storage and Handling
This guide provides researchers, scientists, and drug development professionals with detailed protocols and answers to frequently asked questions regarding the storage and handling of BMS-813160 stock solutions. Following these guidelines is crucial for maintaining the compound's stability and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is soluble in DMSO at various concentrations, with some suppliers reporting solubility up to 97 mg/mL (200.14 mM).[4] For optimal results, use fresh, moisture-free DMSO.[4]
Q2: How should I store the this compound stock solution and for how long is it stable? A2: For short-term storage, the stock solution can be kept at -20°C for up to one month.[2][6] For long-term storage, it is highly recommended to store the solution at -80°C, where it can be stable for 6 months to a year.[3][6] Always protect the solution from light.[6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[2][6]
Q3: Can I store the stock solution in an aqueous buffer? A3: It is not recommended to store this compound in aqueous buffers for any significant length of time. The compound is insoluble in water.[2][4] Working solutions for in vivo or in vitro experiments should be prepared fresh from the DMSO stock solution on the day of use.[6]
Q4: My compound is difficult to dissolve in DMSO. What should I do? A4: If you encounter solubility issues, gentle warming and sonication can aid dissolution.[3][6] One supplier recommends sonication to achieve a concentration of 55 mg/mL in DMSO.[3] Ensure the cap is tightly sealed to prevent moisture absorption by the DMSO, which can reduce solubility.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the vial after thawing. | 1. The solution was not fully dissolved initially.2. Repeated freeze-thaw cycles.3. Storage temperature was not low enough (e.g., 4°C). | 1. Warm the vial to room temperature and vortex/sonicate to redissolve the compound.2. Centrifuge the vial to pellet the precipitate and use the supernatant (note: concentration may be altered).3. Prepare fresh aliquots and ensure they are stored at -80°C to prevent future precipitation.[6] |
| Inconsistent experimental results. | 1. Compound degradation due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles).2. Inaccurate concentration due to incomplete dissolution or precipitation. | 1. Prepare a fresh stock solution from powder.2. Always use single-use aliquots stored at the correct temperature and protected from light.[2][6]3. Before use, ensure any thawed aliquot is at room temperature and vortexed to ensure homogeneity. |
| Solid powder will not dissolve completely. | 1. The desired concentration is above the solubility limit.2. The DMSO solvent has absorbed moisture. | 1. Try preparing a less concentrated stock solution.2. Gently warm the solution and use sonication to aid dissolution.[3][6]3. Use a fresh, unopened bottle of anhydrous/molecular biology grade DMSO.[4] |
Quantitative Data Summary
The following table summarizes the solubility and recommended storage conditions for this compound solutions.
| Parameter | Solvent | Value | Source(s) |
| Solubility | DMSO | 55 - 97 mg/mL (113 - 200 mM) | [3][4] |
| Ethanol | 92 mg/mL (189.82 mM) | [2] | |
| Water | Insoluble | [2][4] | |
| Storage (Powder) | -20°C | Stable for ≥ 3 years | [3] |
| Storage (In Solvent) | -20°C | Stable for 1 month | [2][6] |
| -80°C | Stable for 6 - 12 months | [3][6] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
Anhydrous, high-purity DMSO[4]
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance, vortex mixer, and pipettes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Mass = 10 mM × 1 mL × 484.64 g/mol / 1000 = 4.85 mg
-
-
Weigh Compound: Carefully weigh 4.85 mg of this compound powder and place it in a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mix: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If needed, sonicate the vial for 5-10 minutes.[3]
-
Aliquot: Dispense the solution into single-use, light-protected microcentrifuge tubes (e.g., 20 µL aliquots).
-
Store: Label the aliquots clearly with the compound name, concentration, and date. For use within one month, store at -20°C.[2][6] For long-term storage, place aliquots in a freezer box and store at -80°C.[3][6]
Visualized Workflow
Caption: Decision workflow for preparing and storing this compound stock solutions.
References
Impact of serum on BMS-813160 activity in culture
Welcome to the technical support center for BMS-813160. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in-vitro experiments by addressing potential challenges, with a specific focus on the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective dual antagonist of the chemokine receptors CCR2 and CCR5.[1][2][3] Chemokine receptors like CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that, upon binding to their respective chemokine ligands (e.g., CCL2 for CCR2), initiate intracellular signaling cascades.[1] This signaling is crucial for the migration of immune cells such as monocytes and macrophages to sites of inflammation.[1][3] By blocking these receptors, this compound inhibits the chemotaxis (directed cell movement) of these inflammatory cells.[1][2]
Q2: How might serum in my cell culture medium affect the activity of this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecule drugs can bind to these proteins, particularly albumin. According to the "free drug" hypothesis, only the unbound fraction of a drug is available to interact with its target and exert a biological effect. Therefore, the presence of serum proteins can sequester this compound, potentially reducing its effective concentration and leading to a decrease in its observed potency (e.g., a higher IC50 value) in cell-based assays.
However, it is noteworthy that the chemical class to which this compound belongs has been reported to have a historically high plasma free fraction.[1] This suggests that the impact of serum on its in vitro activity may be less pronounced compared to compounds with high serum protein binding.
Q3: I am observing a decrease in this compound potency (higher IC50) in the presence of serum. What are the likely causes?
A rightward shift in the IC50 curve (indicating lower potency) in the presence of serum is often attributable to:
-
Protein Binding: As mentioned, this compound may bind to serum proteins, reducing the free concentration available to interact with CCR2 and CCR5 on the target cells.
-
Non-specific Binding: The compound might non-specifically bind to other components within the serum or even to the plasticware of your assay plates, which can be exacerbated by the presence of serum.
-
Serum-induced Cellular Changes: The presence of serum can alter the physiological state of the cells, potentially affecting receptor expression levels or downstream signaling pathways, which could indirectly influence the apparent activity of the compound.
Q4: Should I run my experiments in serum-free or serum-containing media?
The choice between serum-free and serum-containing media depends on the specific goals of your experiment:
-
Serum-Free Media: Using serum-free media will give you a more direct measure of the intrinsic activity of this compound at the receptor level without the confounding factor of protein binding. This is often preferred for initial mechanism of action and structure-activity relationship (SAR) studies.
-
Serum-Containing Media: If you aim to model a more physiologically relevant environment, using serum-containing media is advisable. The data generated under these conditions, while potentially showing lower potency, may be more predictive of in vivo efficacy. It is crucial to maintain a consistent serum concentration across all experiments to ensure data reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in results between experiments | Inconsistent serum concentration or batch-to-batch variability in serum composition. | Use a single, quality-controlled batch of serum for a set of experiments. If you must use a new batch, it is advisable to re-validate your assay. Ensure precise and consistent addition of serum to your media. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Reduced potency of this compound | Binding of this compound to serum proteins. | This is an expected phenomenon. Quantify the effect by running parallel assays with varying serum concentrations (e.g., 0%, 1%, 5%, 10%). This will help you understand the extent of the serum shift. |
| Sub-optimal assay conditions. | Optimize other assay parameters such as cell seeding density, incubation time, and ligand concentration to ensure a robust assay window. | |
| High background signal in the assay | Autofluorescence from serum components. | Use serum-free media for the final assay readout step if possible. Include "media plus serum" wells as a background control to subtract non-specific signal. |
| Non-specific binding of reagents. | Ensure proper washing steps and consider using blocking agents if applicable to your assay format. |
Data Presentation
Table 1: Hypothetical Impact of Fetal Bovine Serum (FBS) Concentration on this compound IC50 in a CCR2 Chemotaxis Assay
| FBS Concentration (%) | This compound IC50 (nM) | Fold Shift in IC50 (vs. 0% FBS) |
| 0 | 5.2 | 1.0 |
| 1 | 8.3 | 1.6 |
| 5 | 15.6 | 3.0 |
| 10 | 28.1 | 5.4 |
Note: This data is illustrative and intended to demonstrate the potential trend of a rightward shift in IC50 with increasing serum concentration. Actual results may vary depending on the cell line, assay format, and specific batch of serum used.
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Activity in a Chemotaxis Assay
This protocol outlines a method to quantify the effect of serum on the inhibitory activity of this compound in a typical chemokine-induced chemotaxis assay using a cell line expressing CCR2 (e.g., THP-1 cells).
Materials:
-
CCR2-expressing cells (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
This compound
-
Recombinant human CCL2 (MCP-1)
-
Chemotaxis chamber (e.g., Transwell plates with appropriate pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability reagent (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 supplemented with 10% FBS and appropriate antibiotics. Ensure cells are healthy and in logarithmic growth phase.
-
Preparation of Serum-Containing Media: Prepare separate batches of assay media containing different concentrations of FBS (e.g., 0%, 1%, 5%, 10%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in each of the prepared serum-containing media.
-
Cell Preparation: Harvest THP-1 cells and wash them with serum-free RPMI-1640. Resuspend the cells in each of the prepared serum-containing media at a concentration of 1 x 10^6 cells/mL.
-
Chemotaxis Assay Setup:
-
Add the CCL2 ligand (at a pre-determined optimal concentration) to the lower wells of the chemotaxis chamber in the corresponding serum-containing media.
-
In a separate plate, pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the cell/compound mixture to the upper inserts of the chemotaxis chamber.
-
-
Incubation: Incubate the chemotaxis plate at 37°C in a CO2 incubator for a pre-optimized duration (e.g., 2-4 hours) to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the upper inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent DNA-binding dye or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the bottom well.
-
-
Data Analysis:
-
For each serum concentration, plot the cell migration signal against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum condition.
-
Calculate the fold shift in IC50 relative to the serum-free condition.
-
Visualizations
Signaling Pathway of CCR2/CCR5 and Inhibition by this compound
Caption: Mechanism of action of this compound as a CCR2/CCR5 antagonist.
Experimental Workflow for Assessing Serum Impact
Caption: Workflow for evaluating the impact of serum on this compound activity.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent cell-based assay results.
References
Technical Support Center: Best Practices for Using BMS-813160 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective use of BMS-813160 in long-term experimental settings. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2][3][4] Its primary mechanism of action is to block the binding of their respective chemokine ligands, such as CCL2 (for CCR2) and CCL5 (for CCR5), to these receptors.[2][4] This inhibition prevents the activation of downstream signaling pathways, thereby impeding the migration and infiltration of inflammatory monocytes and macrophages to sites of inflammation.[1][2][3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Form: The solid compound is stable for at least four years when stored at -20°C.[6]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[1][7][8] For long-term storage, it is recommended to store stock solutions in single-use aliquots at -80°C for up to 6 months, or at -20°C for up to one month.[9][10] Protect solutions from light.[9][10] Avoid repeated freeze-thaw cycles.[7]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. For in vivo studies, various formulations can be used, including dilutions in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.[1][7][9]
Q3: In a long-term in vitro cell culture experiment, how often should the media containing this compound be replaced?
A3: For long-term cell culture experiments, it is generally recommended to change the media every 2-3 days to replenish nutrients and remove metabolic waste.[11] When treating with this compound, fresh compound should be included with each media change to maintain a consistent effective concentration, especially considering the compound's half-life in the specific culture conditions.[12]
Q4: Can cellular resistance to this compound develop in long-term studies?
A4: While specific studies on cellular resistance to this compound are not widely published, prolonged exposure to any antagonist can potentially lead to adaptive responses in cells. This could include the upregulation of the target receptors (CCR2/CCR5) or compensatory signaling through other pathways. Monitoring the expression levels of CCR2 and CCR5 and the continued efficacy of the compound throughout the experiment is advisable.
Q5: What are the known off-target effects of this compound?
A5: this compound is a highly selective antagonist for CCR2 and CCR5.[1][2][3][4] However, like any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, should be considered. It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal target inhibition with minimal off-target effects.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | Ligand | IC50 (nM) |
| Radioligand Binding | CCR2 | Human peripheral blood mononuclear cells | ¹²⁵I-CCL2 | 6.2[10] |
| Radioligand Binding | CCR5 | Human peripheral T cells | ¹²⁵I-MIP-1β | 3.6[10] |
| Chemotaxis | CCR2 | THP-1 cells | CCL2 | 0.8[6] |
| Chemotaxis | CCR5 | Human peripheral T cells | MIP-1β | 1.1[6] |
| CD11b Upregulation | CCR2 | Human whole blood | CCL2 | 4.8[10] |
| CD11b Upregulation | CCR5 | Human whole blood | MIP-1β | 5.7[10] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) IV/PO | Clearance (mL/min/kg) | Oral Bioavailability (F%) | Oral AUC (nM·h) |
| Mouse | 2/10 | 85 | 100% | 5406 |
| Rat | 2/10 | 50 | 94% | 6500 |
| Dog | 1/1 | 17 | 61% | 1230 |
| Monkey | 1/1 | 16 | 63% | 1300 |
| (Data from Cherney et al., 2021)[2] |
Table 3: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration |
| Stock Solution | DMSO | -80°C | Up to 6 months[9][10] |
| Stock Solution | DMSO | -20°C | Up to 1 month[9][10] |
| Working Solution | Cell Culture Media | 4°C | Prepare fresh for each use |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant container.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Ensure complete dissolution by vortexing or gentle warming.
-
Aliquoting: Dispense the stock solution into single-use, light-protected sterile vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Long-Term In Vitro Treatment of Adherent Cells
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the treatment period.
-
Initial Treatment: After cell adherence (typically 24 hours), replace the medium with fresh complete medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
Media Changes: Replace the culture medium with fresh medium containing this compound or vehicle control every 2-3 days.
-
Monitoring: Regularly monitor cell morphology and viability throughout the experiment.
-
Endpoint Analysis: At the desired time points, harvest cells for downstream analysis (e.g., protein expression, gene expression, functional assays).
Protocol 3: Monitoring this compound Efficacy via Chemotaxis Assay
-
Cell Preparation: Culture a CCR2/CCR5-expressing cell line (e.g., THP-1 monocytes) and resuspend in serum-free medium.
-
Antagonist Treatment: Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Use a transwell plate (e.g., 5 µm pore size). Add serum-free medium containing the chemoattractant (e.g., 10 nM CCL2 or CCL5) to the lower chamber. Add the pre-treated cell suspension to the upper chamber.
-
Incubation: Incubate the plate for a sufficient time for cell migration (e.g., 1.5-3 hours) at 37°C in a 5% CO₂ incubator.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and imaging.
-
Data Analysis: Calculate the percentage of inhibition of chemoattractant-induced cell migration for each concentration of this compound and determine the IC50 value.
Troubleshooting Guides
Issue 1: Diminished or Inconsistent Inhibitor Effect Over Time
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound | Verify stock solution integrity. | Prepare a fresh stock solution from powder. Protect from light and avoid multiple freeze-thaw cycles. |
| Assess stability in working solution. | Perform a stability study of this compound in your specific cell culture medium at 37°C over time using HPLC. | |
| Cellular Metabolism of the Inhibitor | Increase frequency of media changes. | Change the medium with fresh this compound every 24-48 hours. |
| Development of Cellular Resistance | Monitor CCR2/CCR5 expression. | Use techniques like flow cytometry or qPCR to check for changes in receptor expression levels over time. |
| Investigate compensatory pathways. | Explore if alternative signaling pathways are being upregulated in response to prolonged CCR2/CCR5 blockade. |
Issue 2: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Concentration of this compound | Perform a dose-response curve. | Determine the optimal non-toxic concentration that still achieves the desired inhibitory effect. |
| Solvent Toxicity | Check the final DMSO concentration. | Ensure the final concentration of DMSO is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Off-Target Effects | Use a lower effective concentration. | Titrate the concentration of this compound to the lowest level that still provides the desired on-target effect. |
| Confirm with a different antagonist. | Use a structurally different CCR2/CCR5 antagonist to confirm that the observed phenotype is due to on-target inhibition. |
Signaling Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CCL2-CCR2 signaling pathway alleviates macrophage dysfunction in COPD via PI3K-AKT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How often should you change your cell culture media? - Ximbio FAQ [ximbio.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of BMS-813160 and Cenicriviroc for Inflammatory and Fibrotic Diseases
For researchers and drug development professionals, selecting the appropriate small molecule inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two prominent dual C-C chemokine receptor (CCR) antagonists: BMS-813160 and cenicriviroc (B192934) (CVC). We will examine their mechanism of action, pharmacological profiles, and key experimental data to assist in evaluating their potential applications.
Mechanism of Action: A Shared Target
Both this compound and cenicriviroc are potent, orally bioavailable small molecules that function as dual antagonists of two key chemokine receptors: CCR2 and CCR5.[1][2][3][4] These receptors are instrumental in the inflammatory and fibrotic cascade.
-
CCR2 and its primary ligand, CCL2 (or MCP-1), are pivotal for recruiting monocytes from the bloodstream to sites of tissue injury.
-
CCR5 and its ligands (e.g., CCL5 or RANTES) are also involved in the trafficking of monocytes, macrophages, and T-cells.
By simultaneously blocking these two pathways, both drugs aim to reduce the infiltration of pro-inflammatory immune cells into tissues like the liver, thereby mitigating the downstream activation of fibrogenic cells and the pathological deposition of extracellular matrix.[1][4]
Caption: Shared mechanism of action for this compound and cenicriviroc.
Pharmacological Profile Comparison
While both drugs share a mechanism, their pharmacological profiles, derived from various in vitro and in vivo studies, show distinct characteristics.
| Parameter | This compound | Cenicriviroc |
| Target(s) | CCR2 / CCR5 | CCR2 / CCR5 |
| Binding Affinity (IC50) | CCR2: 6.2 nMCCR5: 3.6 nM[1] | Described as having "nanomolar potency"[3]. (EC50 for anti-HIV-1 activity via CCR5 is 0.024-0.08 nM)[5] |
| Human Half-life (t1/2) | Data not publicly available. Preclinical studies show high clearance in mice.[1] | ~30-40 hours, supporting once-daily dosing.[3] |
| Metabolism | Data not publicly available. Shows excellent stability in human liver microsomes.[1] | Primarily hepatic, via CYP3A4 and CYP2C8 enzymes.[6] |
| Bioavailability | Excellent oral bioavailability in preclinical dog and cynomolgus monkey models.[1] | Good oral bioavailability in humans.[3] |
Key Experimental Data and Protocols
Preclinical Efficacy: Thioglycollate-Induced Peritonitis Model
A standard preclinical model to assess the in vivo effect of CCR2/CCR5 antagonism on inflammatory cell recruitment is the thioglycollate-induced peritonitis model. Both this compound and cenicriviroc have been validated using this or similar models.[1][4]
Experimental Protocol: Thioglycollate-Induced Peritonitis This protocol outlines the general methodology used to evaluate the inhibition of monocyte and macrophage migration.
-
Induction: Mice are administered a sterile solution of thioglycollate via intraperitoneal (i.p.) injection to induce a robust inflammatory response and recruit immune cells to the peritoneal cavity.
-
Drug Administration: The test compound (this compound or cenicriviroc) or a vehicle control is administered to the mice, typically via oral gavage, at specified doses and time points relative to the thioglycollate injection.
-
Cell Collection: After a defined period (e.g., 48-72 hours), the mice are euthanized. The peritoneal cavity is washed with saline (lavage) to collect the infiltrated immune cells.
-
Quantification: The collected cells are counted, and flow cytometry is used to identify and quantify specific cell populations, particularly inflammatory monocytes and macrophages, to determine the extent of inhibition caused by the drug.
Caption: Experimental workflow for the thioglycollate-induced peritonitis model.
Results: Both this compound and cenicriviroc have demonstrated a dose-dependent reduction in the infiltration of inflammatory monocytes and macrophages in this model, confirming their potent in vivo activity.[1][5]
Clinical Development in NASH and Liver Fibrosis
The most significant divergence between the two compounds is their clinical development path, particularly in the context of non-alcoholic steatohepatitis (NASH) and associated liver fibrosis.
Experimental Protocol: Phase 2b/3 NASH Clinical Trial The design of cenicriviroc's CENTAUR and AURORA trials provides a blueprint for late-stage clinical evaluation in this indication.[7][8]
-
Patient Selection: Enroll a large cohort of adult patients with biopsy-confirmed NASH and a specified stage of liver fibrosis (e.g., stage F2 or F3 on the NASH-CRN scale).[7][9]
-
Randomization: Patients are randomized in a double-blind fashion to receive either the investigational drug (e.g., cenicriviroc 150 mg once daily) or a matching placebo.[8]
-
Treatment Duration: Treatment is administered for an extended period, typically at least 12 months, to allow for measurable changes in liver histology.[8]
-
Endpoint Assessment: A second liver biopsy is performed at the end of the treatment period. The primary endpoint is typically a composite histological outcome, such as the proportion of patients achieving a ≥1-stage improvement in fibrosis without the worsening of steatohepatitis.[7][8]
Comparative Clinical Trial Results in NASH
| Trial / Compound | Phase | Primary Endpoint Met | Key Efficacy Finding |
| CENTAUR (Cenicriviroc) | 2b | No (for NAS improvement) Yes (for fibrosis) | At Year 1, 20% of CVC patients vs. 10% of placebo patients achieved ≥1-stage fibrosis improvement without worsening of NASH (p=0.02).[8] |
| AURORA (Cenicriviroc) | 3 | No | The trial was terminated due to a lack of efficacy at the 12-month analysis.[10] |
| This compound | N/A | N/A | No major clinical trials for NASH or liver fibrosis have been reported. Clinical development has focused on oncology.[2][11][12] |
Summary and Conclusion
This compound and cenicriviroc are both potent dual CCR2/CCR5 antagonists with a strong scientific rationale for their use in inflammatory and fibrotic diseases.
-
Similarity: Their core mechanism of action is identical, targeting a critical axis of immune cell recruitment. Both show high potency in preclinical models.
-
Key Difference: Their clinical development trajectories are markedly different. Cenicriviroc was extensively studied for liver fibrosis in NASH, demonstrating a significant anti-fibrotic effect in its Phase 2b CENTAUR study, although this was not replicated in the larger Phase 3 AURORA trial.[8][10] In contrast, this compound has been primarily advanced into clinical trials for various cancers, often in combination with immunotherapies, with no major reported studies in NASH.[2]
For researchers, the choice between these molecules may depend on the specific disease model and therapeutic context. Cenicriviroc has a wealth of clinical data in liver disease, providing valuable insights into its safety and anti-fibrotic potential in humans. This compound, with its well-characterized preclinical profile and focus on oncology, may be better suited for investigations into the role of CCR2/CCR5 in the tumor microenvironment.
References
- 1. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What's the latest update on the ongoing clinical trials related to liver fibrosis? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. mayo.edu [mayo.edu]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
BMS-813160: A Comparative Analysis of CCR2 and CCR5 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of BMS-813160 for the C-C chemokine receptor 2 (CCR2) versus the C-C chemokine receptor 5 (CCR5). This compound is a potent dual antagonist of both CCR2 and CCR5, which are key mediators of inflammatory cell migration and have been implicated in a variety of inflammatory diseases and cancer.[1][2][3][4][5] This document summarizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the relevant biological pathways.
Quantitative Selectivity Profile
The inhibitory activity of this compound against CCR2 and CCR5 has been evaluated using various in vitro assays, including radioligand binding, chemotaxis, and cell surface marker upregulation. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, demonstrating the potent and dual nature of this antagonist.
| Assay Type | Target | Ligand/Stimulus | Cell Type | IC50 (nM) |
| Binding Assay | CCR2 | 125I-CCL2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 6.2[1] |
| Binding Assay | CCR5 | 125I-MIP-1β | Human Peripheral T Cells | 3.6[1] |
| Chemotaxis Assay | CCR2 | CCL2 | Human THP-1 Cells | 0.8[1] |
| Chemotaxis Assay | CCR5 | MIP-1β | Human Peripheral T Cells | 1.1[1] |
| CD11b Upregulation | CCR2 | CCL2 | Human Whole Blood | 4.8[1] |
| CD11b Upregulation | CCR5 | MIP-1β | Human Whole Blood | 5.7[1] |
This compound exhibits high selectivity for CCR2 and CCR5 over other chemokine receptors. For instance, the IC50 values for CCR1, CCR4, and CXCR2 are all greater than 25 µM, indicating a selectivity of over 4000-fold for CCR2 and over 6900-fold for CCR5 compared to these other receptors.[1]
Experimental Methodologies
The following sections detail the protocols for the key experiments used to determine the selectivity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to CCR2 and CCR5 by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are used for the CCR2 binding assay, and human peripheral T cells are used for the CCR5 binding assay.[6] Cell membranes are prepared from these cells through homogenization and centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand (125I-CCL2 for CCR2 or 125I-MIP-1β for CCR5), and varying concentrations of this compound.[1][6]
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are transferred to a filter plate and washed with ice-cold buffer to separate the bound from the free radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Chemotaxis Assays
Objective: To assess the functional ability of this compound to block the migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: Human monocytic THP-1 cells are used for the CCR2 chemotaxis assay, and human peripheral T cells are used for the CCR5 assay.[6] The cells are suspended in assay buffer.
-
Assay Setup: A transwell plate with a porous membrane is used. The lower chamber contains the chemoattractant (CCL2 for CCR2 or MIP-1β for CCR5). The cell suspension, pre-incubated with varying concentrations of this compound, is added to the upper chamber.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 1.5 to 3 hours to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the cell migration, is determined.
CD11b Upregulation Assay
Objective: To measure the effect of this compound on the activation of monocytes in whole blood, as indicated by the upregulation of the cell surface marker CD11b.
Protocol:
-
Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant.
-
Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound.
-
Stimulation: The blood is then stimulated with a specific chemokine (CCL2 for CCR2-mediated activation or MIP-1β for CCR5-mediated activation) to induce the upregulation of CD11b on monocytes.
-
Staining: The blood is stained with fluorescently labeled antibodies against CD14 (to identify monocytes) and CD11b.
-
Flow Cytometry: The expression of CD11b on the surface of CD14-positive monocytes is analyzed using a flow cytometer.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the chemokine-induced upregulation of CD11b.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: CCR2 and CCR5 Signaling Pathways and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the selectivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Ligation of CD11b and CD11c beta(2) integrins by antibodies or soluble CD23 induces macrophage inflammatory protein 1alpha (MIP-1alpha) and MIP-1beta production in primary human monocytes through a pathway dependent on nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of BMS-813160's Efficacy in Modulating Tumor-Associated Macrophages
Introduction
Tumor-Associated Macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, immunosuppression, and metastasis.[1] Predominantly polarized towards an M2-like phenotype, these macrophages contribute to an immunosuppressive milieu that fosters tumor growth.[1][2] Consequently, targeting TAMs has emerged as a promising strategy in cancer immunotherapy. BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5, which are instrumental in the recruitment of monocytes—the precursors to TAMs—into the TME.[3][4][5] This guide provides a comparative overview of this compound, its mechanism of action on TAMs, and a comparison with alternative TAM-targeting agents, supported by experimental data.
This compound Signaling Pathway
This compound exerts its effect by inhibiting the signaling pathways responsible for monocyte recruitment to the tumor site. The primary ligand for CCR2 is C-C motif chemokine ligand 2 (CCL2), which is often secreted by tumor cells.[6] The binding of CCL2 to CCR2 on circulating monocytes initiates their migration from the bloodstream into the tumor tissue, where they differentiate into TAMs.[4][5] By blocking both CCR2 and CCR5, this compound effectively curtails the infiltration of these immunosuppressive cells into the TME, thereby potentially restoring anti-tumor immunity.[3][7]
Caption: Mechanism of this compound in blocking TAM recruitment.
Comparative Performance Data
This compound's primary effect is the inhibition of monocyte and macrophage migration. Its performance can be compared with other agents that target TAMs through different mechanisms, such as depleting them or reprogramming their phenotype.
| Compound | Target / Mechanism of Action | Key Quantitative Data |
| This compound | CCR2/CCR5 Antagonist: Inhibits recruitment of monocytes/macrophages.[3][8] | IC50: 6.2 nM (CCR2), 3.6 nM (CCR5).[9]Clinical (NCT03496662, PDAC): - ORR: 42% (borderline resectable), 20% (locally advanced).[10][11]- mPFS: 11.9 mo (BR), 14.7 mo (LA).[11]- mOS: 18.2 mo (BR), 17 mo (LA).[11]- Showed decreased intratumoral monocytes and macrophages.[11] |
| Pexidartinib (PLX3397) | CSF-1R Inhibitor: Blocks proliferation, differentiation, and survival of macrophages, leading to TAM depletion.[6][12] | Clinical (Advanced Solid Tumors): - Currently under evaluation in various clinical trials, often in combination with chemotherapy or immunotherapy.[6] |
| SNDX-6352 | CSF-1R Inhibitor: Similar to Pexidartinib, it affects the survival and differentiation of TAMs.[2][7] | Clinical (NCT04301778, Cholangiocarcinoma): - Combination with Durvalumab was superior to Durvalumab alone.[2][7] |
| AMD3100 | CXCR4 Antagonist: Blocks an alternative pathway for monocyte recruitment (CXCL12/CXCR4 axis).[6] | Clinical (Head and Neck Cancer): - Under evaluation in combination with Pembrolizumab (NCT04058145).[6] |
| CD40 Agonists (e.g., APX005M) | TAM Reprogramming: Activates CD40 on TAMs, driving them from a pro-tumor (M2) to an anti-tumor (M1) phenotype.[13][14] | Clinical: - Being evaluated in early-phase trials, often in combination with immunotherapy or chemotherapy.[14] |
Experimental Protocols
Validation of a TAM-targeting agent like this compound involves a multi-step process, from initial in vitro characterization to in vivo and clinical validation.
Caption: General experimental workflow for validating TAM-targeting agents.
Key Experimental Methodologies
-
Receptor Binding and Functional Assays:
-
Objective: To determine the potency and selectivity of the antagonist.
-
Protocol: Competitive binding assays are performed using radiolabeled ligands (e.g., CCL2) and cell lines expressing the target receptors (CCR2/CCR5). The concentration of this compound required to displace 50% of the radioligand (IC50) is calculated. Functional assays, such as calcium flux or chemotaxis assays, measure the antagonist's ability to block downstream signaling.[9]
-
-
In Vitro Cell Migration Assay (Transwell Assay):
-
Objective: To confirm the inhibition of monocyte/macrophage migration.
-
Protocol: Human or mouse monocytes (e.g., THP-1 cells or primary monocytes) are placed in the upper chamber of a Transwell insert. A chemoattractant (e.g., CCL2) is added to the lower chamber. The effect of different concentrations of this compound, added to the upper chamber, on the number of cells migrating to the lower chamber is quantified after a set incubation period, typically by cell counting or fluorescent labeling.
-
-
In Vivo Efficacy Model (Thioglycollate-Induced Peritonitis):
-
Objective: To validate the inhibition of inflammatory monocyte and macrophage migration in a living organism.[4][5]
-
Protocol: Mice are treated with oral doses of this compound.[9] Peritonitis is then induced by intraperitoneal injection of thioglycollate broth. After a specific time (e.g., 24-72 hours), peritoneal lavage is performed to collect the infiltrated immune cells. The number of monocytes and macrophages is quantified using flow cytometry with specific cell surface markers (e.g., CD11b, F4/80). A dose-dependent reduction in these cell populations indicates in vivo efficacy.[5][9]
-
-
Clinical Trial with Biomarker Analysis (e.g., NCT03496662):
-
Objective: To assess the safety, tolerability, and clinical efficacy in cancer patients and to confirm the mechanism of action in humans.[10][11]
-
Protocol: Patients receive this compound in combination with other therapies (e.g., chemotherapy and immunotherapy).[11] Mandatory tumor biopsies are taken before and during treatment.[15] Changes in the tumor microenvironment are analyzed using techniques like immunohistochemistry (IHC) to quantify TAMs (e.g., using CD163 marker) and single-cell RNA sequencing (scRNA-seq) to provide a detailed map of all immune cell subsets and their gene expression changes.[10] Clinical outcomes such as Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS) are measured.[11]
-
Conclusion
This compound is a promising therapeutic agent that targets the tumor microenvironment by inhibiting the recruitment of immunosuppressive TAMs. Its dual antagonism of CCR2 and CCR5 effectively blocks a key pathway for monocyte infiltration. Preclinical data confirmed its ability to inhibit monocyte and macrophage migration, and clinical trial results in pancreatic cancer have demonstrated its potential to decrease intratumoral macrophage populations and improve patient outcomes when used in combination therapies.[4][11] Compared to other TAM-targeting strategies like CSF-1R inhibitors or reprogramming agents, this compound offers a distinct mechanism focused on preventing the accumulation of these pro-tumorigenic cells. The continued investigation of this compound and similar agents is crucial for developing more effective cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Strategies to Target Tumor-Associated-Macrophages to Improve Anti-Tumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunotherapies Targeting Tumor-Associated Macrophages (TAMs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TAMs in Tumor Microenvironment and New Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An update to experimental and clinical aspects of tumor-associated macrophages in cancer development: hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting tumor-associated macrophages: Critical players in tumor progression and therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 1b/2 Study of this compound in Combination with Chemotherapy or Nivolumab in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
A Head-to-Head Battle of Chemokine Receptor Antagonists: BMS-813160 vs. TAK-779 in Functional Assays
In the landscape of drug discovery, particularly for inflammatory diseases, HIV, and cancer, the C-C chemokine receptors CCR2 and CCR5, and the C-X-C chemokine receptor CXCR3 have emerged as critical therapeutic targets. This guide provides a detailed comparison of two prominent antagonists, BMS-813160 and TAK-779, focusing on their performance in key functional assays. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Overview of the Antagonists
This compound is a potent and selective dual antagonist of CCR2 and CCR5.[1][2][3][4][5] Developed by Bristol-Myers Squibb, it has been investigated for its potential in treating conditions where these receptors are implicated, such as diabetic nephropathies and various cancers.[1] Its mechanism of action involves blocking the binding of chemokine ligands like CCL2 and CCL5 to their respective receptors, thereby inhibiting the migration of inflammatory monocytes and macrophages.[2][4]
TAK-779 is a small-molecule, nonpeptide antagonist of CCR5, initially developed by Takeda Chemical Industries for the treatment of HIV-1 infection.[6] It functions by selectively blocking the binding of chemokines, such as RANTES (CCL5), to CCR5, thus preventing viral entry into host cells.[6] Subsequent research has revealed that TAK-779 also exhibits antagonistic activity against CXCR3 and, to a lesser extent, CCR2.[7][8] This broader activity profile has led to its investigation in other inflammatory and autoimmune conditions.[7][9][10]
Quantitative Comparison of Functional Activity
The following table summarizes the available quantitative data from various functional assays for this compound and TAK-779. It is important to note that these values are from different studies and direct head-to-head comparisons in the same experimental setup are limited.
| Functional Assay | Target(s) | This compound (IC50/Ki) | TAK-779 (IC50/Ki) |
| Receptor Binding | |||
| CCR2 Binding | Human | 6.2 nM (IC50)[3] | Less potent than on CCR5[6] |
| CCR5 Binding | Human | 3.6 nM (IC50)[3] | 1.4 nM (IC50), 1.1 nM (Ki)[6][11] |
| Chemotaxis | |||
| CCR2-mediated | Human | Equipotent to CCR5 inhibition[4] | Inhibits macrophage chemotaxis[7] |
| CCR5-mediated | Human | Equipotent to CCR2 inhibition[4] | Inhibits chemotaxis[12] |
| Calcium Mobilization | |||
| CCR5-mediated | Human | - | Completely abrogated RANTES-induced Ca2+ influx[6] |
| Anti-HIV-1 Activity | |||
| R5 HIV-1 Replication | Human | - | 1.2 nM (EC50), 5.7 nM (EC90)[6] |
| CD11b Upregulation | |||
| CCR2-mediated | Human Whole Blood | 4.8 nM (IC50)[3] | - |
| CCR5-mediated | Human Whole Blood | 5.7 nM (IC50)[3] | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
Caption: CCR5 signaling cascade and points of inhibition by TAK-779 and this compound.
Caption: Generalized workflow for a transwell chemotaxis assay.
Detailed Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the affinity of the antagonist for the chemokine receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells expressing the target receptor (e.g., CHO/CCR5 cells, human peripheral blood mononuclear cells).[4][6]
-
Radiolabeled chemokine ligand (e.g., [¹²⁵I]-RANTES, ¹²⁵I-CCL2).[4][6]
-
Unlabeled chemokine ligand.
-
Test antagonists (this compound, TAK-779).
-
Binding buffer.
-
Scintillation counter.
Protocol:
-
Prepare a suspension of receptor-expressing cells in binding buffer.
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of the test antagonist (or unlabeled ligand for control) to the wells.
-
Initiate the binding reaction by adding the cell suspension to the wells.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free ligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
Chemotaxis Assay (Transwell Migration)
Objective: To assess the ability of an antagonist to block the directional migration of cells towards a chemoattractant.
Materials:
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane).
-
Target cells capable of chemotaxis (e.g., THP-1 cells, human peripheral T cells).[4]
-
Chemoattractant (e.g., CCL2, CCL5).[4]
-
Test antagonists (this compound, TAK-779).
-
Assay medium.
-
Method for quantifying migrated cells (e.g., flow cytometer, microscope with counting software).
Protocol:
-
Pre-treat the target cells with varying concentrations of the antagonist or vehicle control for a specified period.
-
Add the chemoattractant solution to the lower chamber of the transwell plate.
-
Add the pre-treated cell suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a CO₂ incubator for a time sufficient to allow cell migration.
-
After incubation, remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a suitable method.
-
Determine the IC50 value of the antagonist for inhibiting chemotaxis.
Calcium Mobilization Assay
Objective: To measure the antagonist's effect on the intracellular calcium increase induced by chemokine receptor activation.
Materials:
-
Cells expressing the target receptor (e.g., CHO/CCR5 cells).[6]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Chemokine agonist (e.g., RANTES).[6]
-
Test antagonist (TAK-779).
-
Fluorometric imaging plate reader or a fluorometer.
Protocol:
-
Load the receptor-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a suitable buffer and place them in the fluorometer.
-
Establish a baseline fluorescence reading.
-
Add the test antagonist at the desired concentration and incubate for a short period.
-
Add the chemokine agonist to stimulate the cells.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the extent of inhibition of the calcium signal by the antagonist.
Conclusion
This compound and TAK-779 are both potent antagonists of chemokine receptors, but with distinct selectivity profiles. This compound is a dual antagonist of CCR2 and CCR5, demonstrating equipotent inhibition of both receptors in functional assays. In contrast, TAK-779 is a highly potent and selective CCR5 antagonist, with additional off-target effects on CXCR3 and weaker activity on CCR2.
The choice between these two compounds will largely depend on the specific research question and the biological system under investigation. For studies requiring specific blockade of CCR5, particularly in the context of HIV research, TAK-779 remains a valuable tool. For investigations where the combined roles of CCR2 and CCR5 in inflammation or cancer are of interest, this compound offers a more targeted dual-inhibition approach. The provided experimental protocols offer a foundation for researchers to design and execute functional assays to further evaluate these and other chemokine receptor antagonists.
References
- 1. BMS 813160 - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The unique target specificity of a nonpeptide chemokine receptor antagonist: selective blockade of two Th1 chemokine receptors CCR5 and CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome [frontiersin.org]
- 12. publications.ersnet.org [publications.ersnet.org]
BMS-813160: A Comparative Analysis of Cross-reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
BMS-813160 is a potent dual antagonist of the C-C chemokine receptors CCR2 and CCR5, developed to modulate inflammatory responses and leukocyte migration.[1][2][3] Understanding its selectivity and potential for cross-reactivity with other chemokine receptors is crucial for accurate interpretation of experimental results and for predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other chemokine receptors, supported by available experimental data.
Quantitative Comparison of Binding Affinities
The selectivity of this compound has been evaluated against a panel of chemokine receptors. The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary targets, CCR2 and CCR5, and its activity against other tested chemokine receptors.
| Chemokine Receptor | This compound IC50 | Assay Type |
| CCR2 | 6.2 nM | Radioligand Binding |
| CCR5 | 3.6 nM | Radioligand Binding |
| CCR1 | >25 µM | Not Specified |
| CCR4 | >40 µM | Not Specified |
| CXCR2 | >40 µM | Not Specified |
Data sourced from MedChemExpress product information and supported by findings in a 2021 publication in ACS Medicinal Chemistry Letters.[2][4]
The data clearly indicates that this compound is highly potent and selective for CCR2 and CCR5, with significantly lower affinity for CCR1, CCR4, and CXCR2. The IC50 values for these off-target receptors are in the micromolar range, suggesting a wide therapeutic window before significant engagement of these other chemokine receptors would be expected.
Functional Activity
Beyond binding affinity, the functional antagonist activity of this compound has been assessed through various cellular assays.
| Functional Assay | Target | This compound IC50 |
| Chemotaxis (CTX) | CCR2 | 0.8 nM |
| CD11b Upregulation | CCR2 | 4.8 nM |
| Chemotaxis (CTX) | CCR5 | 1.1 nM |
| CD11b Upregulation | CCR5 | 5.7 nM |
Data sourced from MedChemExpress product information.[4]
These functional data corroborate the binding affinity results, demonstrating potent antagonism of CCR2- and CCR5-mediated cellular responses at nanomolar concentrations.
Experimental Protocols
The following are generalized methodologies for the key experiments used to assess the cross-reactivity of chemokine receptor antagonists like this compound.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radioactively labeled ligand from its receptor.
-
Receptor Preparation: Membranes from cells stably expressing the chemokine receptor of interest are prepared.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radiolabeled chemokine ligand (e.g., ¹²⁵I-CCL2 for CCR2) and varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon chemokine receptor activation.
-
Cell Preparation: Cells expressing the target chemokine receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Ligand Stimulation: The cells are then stimulated with a known agonist (chemokine) for the target receptor.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of CCR2/CCR5 and a typical experimental workflow for assessing antagonist activity.
References
Dual CCR2/CCR5 Antagonism with BMS-813160: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dual C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) antagonist, BMS-813160, in relation to single CCR receptor antagonists. The simultaneous blockade of both CCR2 and CCR5, key receptors in mediating the migration of inflammatory monocytes and macrophages, presents a promising therapeutic strategy for a variety of inflammatory diseases and cancer. This document summarizes available preclinical data, outlines key experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action: A Dual Approach to Inhibit Inflammatory Cell Migration
This compound is a potent and selective dual antagonist of both CCR2 and CCR5.[1] In preclinical studies, it has demonstrated high binding affinity for both receptors, with IC50 values of 6.2 nM for CCR2 and 3.6 nM for CCR5.[1] This dual antagonism is critical as both CCR2 and CCR5 are implicated in the recruitment of monocytes and macrophages to sites of inflammation and within the tumor microenvironment. The primary ligands for these receptors, CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are often co-expressed in pathological conditions. Therefore, blocking both receptors simultaneously may offer a more comprehensive inhibition of inflammatory cell infiltration compared to targeting either receptor alone.
Preclinical Efficacy of this compound
The in vivo efficacy of this compound has been demonstrated in a mouse model of thioglycollate-induced peritonitis, a standard assay for assessing the recruitment of inflammatory cells. In this model, oral administration of this compound resulted in a dose-dependent reduction of inflammatory monocyte and macrophage infiltration into the peritoneum.[1][2][3]
Table 1: In Vivo Efficacy of this compound in a Mouse Peritonitis Model
| Compound | Dosage (mg/kg, p.o., twice daily) | Outcome | Reference |
| This compound | 10 - 160 | Dose-dependent reduction in inflammatory monocyte and macrophage infiltration | [1][2][3] |
Note: Specific percentage inhibition values at each dose were not publicly available.
Another dual CCR2/CCR5 antagonist, cenicriviroc, has also shown dose-related decreases in monocyte/macrophage recruitment in a similar thioglycollate-induced peritonitis model, with statistically significant reductions at doses of 20 mg/kg/day and higher.[4][5] This further supports the potential for dual antagonists to effectively inhibit inflammatory cell migration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
A Head-to-Head Comparison of CCR2/CCR5 Dual Antagonists for Researchers and Drug Developers
In the landscape of therapeutic development for inflammatory and fibrotic diseases, the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) have emerged as critical targets. Their dual antagonism presents a promising strategy to modulate the complex inflammatory cascades underlying numerous pathologies, including non-alcoholic steatohepatitis (NASH), HIV, and various cancers. This guide provides a head-to-head comparison of key CCR2/CCR5 dual antagonists, presenting supporting experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: Targeting the Inflammatory Axis
CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation.[1] Similarly, CCR5, with its ligands CCL3, CCL4, and CCL5 (RANTES), is crucial for the trafficking of T cells, macrophages, and other immune cells.[1] By simultaneously blocking these two receptors, dual antagonists can effectively dampen the inflammatory response and subsequent tissue damage. Cenicriviroc (B192934) (CVC), for instance, is a potent oral dual antagonist that has been extensively studied for its anti-inflammatory and antifibrotic effects.[2][3]
Comparative Efficacy of Leading Dual Antagonists
The following table summarizes the in vitro potency of several notable CCR2/CCR5 dual antagonists. This quantitative data, primarily presented as IC50 values, allows for a direct comparison of their inhibitory activity against the target receptors.
| Compound | CCR2 IC50 (nM) | CCR5 IC50 (nM) | Species | Notes |
| Cenicriviroc (CVC) | 2 - 6 | 2 - 6 | Human | Orally bioavailable, potent dual antagonist.[4] |
| BMS-813160 | 6.2 | 3.6 | Human | Potent and selective dual antagonist.[1][5] |
| PF-04634817 | 20.8 | 470 | Rat | Orally active, with lower potency for rodent CCR5.[6] |
| TAK-779 | 25 - 27 | ~1.0 | Human | One of the earlier developed dual antagonists.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CCR2/CCR5 signaling cascade and the inhibitory action of dual antagonists.
Caption: Experimental workflow for the thioglycollate-induced peritonitis model.
Key Experimental Protocols
For researchers looking to evaluate CCR2/CCR5 dual antagonists, the following are detailed methodologies for essential in vitro and in vivo assays.
Radioligand Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from the CCR2 or CCR5 receptor, providing a measure of its binding affinity (Ki or IC50).
Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-CCL5 for CCR5), and varying concentrations of the test antagonist.
-
Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation:
-
Isolate primary human peripheral blood monocytes (PBMCs) or use a monocytic cell line (e.g., THP-1) that expresses CCR2 and CCR5.
-
-
Assay Setup:
-
Use a transwell plate with a porous membrane (e.g., 5 µm pore size).
-
In the lower chamber, add media containing a chemoattractant (e.g., CCL2 or CCL5).
-
In the upper chamber (insert), add the cell suspension in media containing various concentrations of the antagonist or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a sufficient time to allow for cell migration (typically 2-4 hours).
-
-
Quantification:
-
Remove the insert and quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer, or by using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Thioglycollate-Induced Peritonitis Model
This in vivo model is used to evaluate the effect of an antagonist on inflammatory cell recruitment in a living organism.[8]
Methodology:
-
Animal Dosing:
-
Administer the CCR2/CCR5 dual antagonist (e.g., this compound) or vehicle control to mice via an appropriate route (e.g., oral gavage). Dosing can be done for one or more days prior to the induction of peritonitis.[1]
-
-
Induction of Peritonitis:
-
Cell Collection:
-
At a predetermined time point after thioglycollate injection (e.g., 24, 48, or 72 hours), euthanize the mice.[11]
-
Collect the inflammatory cells from the peritoneal cavity by lavage with sterile phosphate-buffered saline (PBS).
-
-
Cell Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid.
-
Perform a differential cell count to identify the numbers of macrophages, monocytes, and neutrophils.
-
Further characterize the immune cell populations using flow cytometry with specific cell surface markers.
-
-
Data Analysis:
-
Compare the number and composition of inflammatory cells in the peritoneal lavage of antagonist-treated mice to that of vehicle-treated mice to determine the in vivo efficacy of the compound.
-
Conclusion
The dual antagonism of CCR2 and CCR5 represents a compelling therapeutic strategy for a multitude of inflammatory and fibrotic diseases. This guide has provided a comparative overview of key dual antagonists, supported by quantitative data and detailed experimental protocols. The provided visualizations of the underlying signaling pathways and experimental workflows are intended to facilitate a deeper understanding and aid in the design of future research and development efforts in this promising field. As research progresses, the continued head-to-head comparison of emerging antagonists will be crucial for identifying the most effective therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 4. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 | PLOS Pathogens [journals.plos.org]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. researchgate.net [researchgate.net]
Synergistic Effects of BMS-813160 with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the CCR2/CCR5 dual antagonist, BMS-813160, in combination with checkpoint inhibitors. The information presented herein is based on publicly available preclinical and clinical data and is intended to inform research and drug development efforts in the field of immuno-oncology.
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. The recruitment of immunosuppressive immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to the TME is a key mechanism of immune evasion. The chemokine receptors CCR2 and CCR5, and their respective ligands (e.g., CCL2, CCL5), play a pivotal role in the trafficking of these immunosuppressive cells.
This compound is a potent dual antagonist of CCR2 and CCR5, which blocks the signaling pathways responsible for the migration of these myeloid cells into the tumor. By inhibiting this infiltration, this compound is hypothesized to remodel the TME from an immunosuppressive to an immune-permissive state. This provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies (e.g., nivolumab), which act to reinvigorate the anti-tumor activity of cytotoxic T lymphocytes (CTLs). The synergistic hypothesis is that by reducing the population of immunosuppressive cells, the efficacy of checkpoint inhibitors will be enhanced, leading to a more robust and durable anti-tumor immune response.
Preclinical Evidence of Synergy
Preclinical studies in various cancer models have demonstrated the potential of dual CCR2/CCR5 inhibition to enhance the efficacy of anti-PD-1 therapy.
A study in a murine glioma model showed that the combination of a CCR2/CCR5 dual inhibitor with an anti-PD-1 antibody resulted in a significant improvement in overall survival compared to either treatment alone. This enhanced efficacy was associated with a marked reduction in the infiltration of monocytic MDSCs (M-MDSCs) into the brain tumors and a concurrent increase in the abundance and cytokine secretion of tumor-infiltrating CD8+ T cells[1][2].
Similarly, in a pancreatic ductal adenocarcinoma (PDAC) mouse model, the combination of a dual CCR2/5 inhibitor with radiation and an anti-PD-1 antibody led to superior anti-tumor efficacy. This triple combination resulted in enhanced intratumoral infiltration of effector and memory T cells, while suppressing the accumulation of regulatory T cells, M2-like TAMs, and MDSCs[3].
While direct preclinical data on this compound in combination with a checkpoint inhibitor without other agents is limited in the public domain, an abstract describing the preclinical activity of BMS-687681, another CCR2/5 dual antagonist, reported that its combination with immune checkpoint blockers (anti-PD-1 and/or anti-CTLA-4) demonstrated significantly improved tumor growth inhibition and an increased number of tumor-free mice in syngeneic mouse tumor models (MC38, CT26, and 4T1) compared to monotherapy[4].
Table 1: Preclinical In-Vivo Efficacy of CCR2/CCR5 Dual Antagonism with Anti-PD-1 Therapy
| Cancer Model | Treatment Groups | Key Efficacy Readouts | Reference |
| Murine Glioma | 1. Vehicle | Median Overall Survival | [1][2] |
| 2. Anti-PD-1 | Improved survival with combination | ||
| 3. CCR2/5 Inhibitor | |||
| 4. CCR2/5 Inhibitor + Anti-PD-1 | |||
| Pancreatic Ductal Adenocarcinoma (PDAC) | 1. Control | Tumor Growth Inhibition | [3] |
| 2. RT + αPD-1 | Enhanced anti-tumor efficacy with triple combination | ||
| 3. RT + αPD-1 + CCR2/5i | |||
| Syngeneic Colon and Breast Cancer Models | 1. Vehicle | Tumor Growth Inhibition (TGI) | [4] |
| 2. BMS-687681 | Significantly improved TGI and increased tumor-free mice with combination | ||
| 3. ICBs (anti-PD-1 and/or anti-CTLA-4) | |||
| 4. BMS-687681 + ICBs |
Clinical Evidence of Synergy
A phase I/II clinical trial (NCT03496662) evaluated the safety and efficacy of this compound in combination with the anti-PD-1 antibody nivolumab (B1139203) and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) in patients with borderline resectable or locally advanced pancreatic ductal adenocarcinoma (PDAC)[3][5][6].
The study reported promising results for the combination therapy compared to a control arm receiving chemotherapy alone.
Table 2: Clinical Efficacy of this compound, Nivolumab, and Chemotherapy in Pancreatic Cancer (NCT03496662)
| Patient Population | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Borderline Resectable PDAC | GnP + this compound + Nivolumab | 42% | 11.9 months | 18.2 months |
| Locally Advanced PDAC | GnP + this compound + Nivolumab | 20% | 14.7 months | 17.0 months |
| Control Arm (BR and LA PDAC) | GnP Alone | 0% | Not Reported | Not Reported |
GnP: Gemcitabine and nab-paclitaxel
Biomarker analyses from this trial provided clinical evidence for the proposed mechanism of action, showing a decrease in intratumoral monocytes and macrophages, and enhanced T-cell proliferation and effector gene expression in patients receiving the combination therapy[3][5][6].
Signaling Pathways and Mechanism of Action
The synergistic effect of this compound and checkpoint inhibitors is rooted in the modulation of the tumor immune microenvironment. The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergy.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the synergistic effects of this compound and checkpoint inhibitors.
-
Objective: To assess the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor in a living organism.
-
Cell Lines and Animal Models: Syngeneic tumor models (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer, GL261 glioma) are implanted into immunocompetent mice (e.g., C57BL/6, BALB/c) to ensure a functional immune system.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Checkpoint Inhibitor (e.g., anti-PD-1 antibody) alone
-
This compound + Checkpoint Inhibitor
-
-
Drug Administration: this compound is typically administered orally. Checkpoint inhibitors are administered via intraperitoneal or intravenous injection. Dosing schedules are determined based on pharmacokinetic and pharmacodynamic studies.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
-
Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Tumor-Infiltrating Leukocyte (TIL) Analysis: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify different immune cell populations.
-
-
Objective: To quantify the different immune cell subsets within the tumor microenvironment.
-
Sample Preparation: Tumors are mechanically and enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed, and the remaining cells are washed and counted.
-
Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific for various immune cell markers. A typical panel for myeloid and lymphoid cells might include:
-
General Markers: CD45 (pan-leukocyte)
-
Myeloid Markers: CD11b, Ly6G, Ly6C, F4/80, CD11c, MHC Class II, CD206
-
T-Cell Markers: CD3, CD4, CD8, FoxP3 (for regulatory T cells)
-
Activation/Exhaustion Markers: PD-1, CTLA-4, Ki-67 (for proliferation)
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using specialized software to gate on specific cell populations and determine their frequencies and absolute numbers.
-
Objective: To assess the ability of the combination therapy to enhance T-cell function.
-
Co-culture System: T-cells are isolated from mice or human donors and co-cultured with tumor cells.
-
T-Cell Proliferation: T-cells are labeled with a proliferation dye (e.g., CFSE) that is diluted with each cell division. Proliferation is measured by the reduction in fluorescence intensity via flow cytometry.
-
Cytotoxicity Assay: Tumor cells are labeled with a fluorescent dye. T-cells are added to the culture, and tumor cell killing is measured by the release of the dye or by staining for apoptotic markers (e.g., Annexin V) via flow cytometry.
Conclusion
The combination of the CCR2/CCR5 dual antagonist this compound with checkpoint inhibitors represents a promising therapeutic strategy. Preclinical and clinical data suggest that by remodeling the tumor microenvironment to be less immunosuppressive, this compound can synergistically enhance the anti-tumor activity of checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the efficacy of this combination across various cancer types and to identify predictive biomarkers for patient selection. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other novel immuno-oncology combinations.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Clinical Analysis of BMS-813160 in Pancreatic Cancer and Other Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors play a pivotal role in the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment. By inhibiting CCR2 and CCR5, this compound aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and improve the efficacy of conventional cancer therapies. This guide provides a comparative analysis of the available clinical trial data for this compound, with a primary focus on its investigation in pancreatic cancer, and contrasts its performance with standard-of-care alternatives. Detailed experimental protocols and visualizations of the relevant biological pathways are included to provide a comprehensive resource for the scientific community.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by blocking the signaling of CCR2 and CCR5. These G-protein coupled receptors are activated by their respective chemokine ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5), which are often abundant in the tumor microenvironment. Activation of these receptors on myeloid cells promotes their migration to the tumor site, where they contribute to an immunosuppressive milieu that fosters tumor growth and metastasis. The inhibition of these pathways by this compound is intended to reduce the influx of these suppressive cells, thereby permitting a more robust anti-tumor immune response.
Clinical Data in Pancreatic Cancer: A Comparative Overview
The most robust clinical data for this compound comes from the Phase I/II study NCT03496662, which evaluated the agent in combination with nivolumab (B1139203) and the chemotherapy regimen of gemcitabine (B846) and nab-paclitaxel (GnP) in patients with borderline resectable (BR) and locally advanced (LA) pancreatic ductal adenocarcinoma (PDAC).
Efficacy Data
The following table summarizes the key efficacy findings from the NCT03496662 trial and provides a comparison with historical data for standard-of-care chemotherapy regimens, FOLFIRINOX and GnP, in similar patient populations. It is important to note that these are not head-to-head comparisons and should be interpreted with caution.
| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Resection Rate | Source(s) |
| This compound + Nivolumab + GnP | BR PDAC | 42% | 11.9 months | 18.2 months | 83.3% | [1][2] |
| This compound + Nivolumab + GnP | LA PDAC | 20% | 14.7 months | 17.0 months | 20% | [1][2] |
| FOLFIRINOX | BR/LA PDAC (Meta-analysis) | Higher than GnP | Better than GnP | 17.1 - 22.0 months | 28% - 53% | [3][4][5] |
| Gemcitabine + nab-Paclitaxel (GnP) | BR/LA PDAC (Meta-analysis) | Lower than FOLFIRINOX | Lower than FOLFIRINOX | 12.5 - 16.9 months | 19% - 55% | [3][4][5] |
Safety and Tolerability
The combination of this compound with nivolumab and GnP was reported to be well-tolerated. The most notable grade 3 adverse events attributed solely to this compound were diarrhea and QTc prolongation.[1][2] In comparison, FOLFIRINOX is associated with higher rates of grade 3/4 toxicities, including neutropenia, febrile neutropenia, thrombocytopenia, and diarrhea, as compared to GnP.[6]
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are the protocols for the NCT03496662 trial and the standard dosing for the comparator regimens.
NCT03496662: this compound Combination Therapy
-
Patient Population: Adults with histologically or cytologically confirmed borderline resectable or locally advanced pancreatic ductal adenocarcinoma.
-
Treatment Arms:
-
Investigational Arm:
-
This compound: 300 mg orally twice daily.
-
Nivolumab: 480 mg intravenously every 28 days.
-
Gemcitabine: 1000 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.
-
Nab-paclitaxel: 125 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.
-
-
Control Arm: Gemcitabine and nab-paclitaxel (GnP) alone.
-
-
Duration: Up to four 28-day cycles.
-
Primary Endpoints: Safety and Objective Response Rate (ORR).
-
Secondary Endpoints: Resection rate, Progression-Free Survival (PFS), and Overall Survival (OS).[1][2][7]
Standard-of-Care Comparator Protocols
-
FOLFIRINOX: This regimen typically consists of oxaliplatin (B1677828) (85 mg/m²), irinotecan (B1672180) (180 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion) administered every 14 days. Dose modifications are common due to toxicity.[8][9]
-
Gemcitabine + nab-Paclitaxel (GnP): The standard dosing is gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.[10][11]
This compound in Other Solid Tumors
This compound has also been investigated in other solid tumors, although detailed results are less mature.
-
NCT03184870: A Phase Ib/II study evaluated this compound alone or in combination with chemotherapy or nivolumab in patients with advanced pancreatic or colorectal cancer. This study is now complete, and results are pending.[12][13]
-
NCT04123379: A Phase II trial investigated neoadjuvant nivolumab with this compound in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). This trial has also been completed, with an increase in the probability of phase transition success noted for HCC.[14][15]
Conclusions and Future Directions
The available clinical data suggests that this compound, in combination with immunotherapy and chemotherapy, is a promising therapeutic strategy for pancreatic cancer, particularly in the borderline resectable setting where it has shown a notable resection rate. The regimen appears to be well-tolerated, which may offer an advantage over more toxic chemotherapy regimens like FOLFIRINOX.
The mechanism of action, targeting the immunosuppressive tumor microenvironment, holds significant potential for synergy with a variety of anti-cancer treatments. The completion of trials in other solid tumors, such as colorectal cancer, NSCLC, and HCC, will provide a broader understanding of the therapeutic utility of this CCR2/CCR5 dual antagonist. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from this targeted therapy and exploring its role in earlier lines of treatment and in combination with other novel immunotherapies. The forthcoming results from the completed NCT03184870 and NCT04123379 trials are eagerly awaited by the scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Head-to-head comparison between FOLFIRINOX and gemcitabine plus nab-paclitaxel in the neoadjuvant chemotherapy of localized pancreatic cancer: a systematic review and meta-analysis - Tang - Gland Surgery [gs.amegroups.org]
- 5. FOLFIRINOX or Gemcitabine-based Chemotherapy for Borderline Resectable and Locally Advanced Pancreatic Cancer: A Multi-institutional, Patient-Level, Meta-analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOLFIRINOX vs. Gemcitabine Nab-Paclitaxel in Pancreatic Cancer: A Real-World Single-Center Analysis of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Neoadjuvant FOLFIRINOX for Borderline Resectable Pancreas Cancer: A New Treatment Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FOLFIRINOX in borderline resectable and locally advanced unresectable pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-modified gemcitabine plus nab-paclitaxel front-line in advanced pancreatic ductal adenocarcinoma with baseline hyperbilirubinemia - Rogers - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. hse.ie [hse.ie]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Study of this compound in Combination With Chemotherapy or Nivolumab in Participants With Advanced Solid Tumors | BMS Clinical Trials [bmsclinicaltrials.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Pipeline Moves: Approval prospects for BioTissue’s diabetic foot ulcer drug up after Phase III completion [clinicaltrialsarena.com]
Safety Operating Guide
Navigating the Disposal of BMS-813160: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-813160 are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a dual antagonist of chemokine receptors CCR2 and CCR5. Adherence to these protocols is critical for minimizing exposure risks and complying with regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with care in a designated and properly ventilated area, such as a chemical fume hood.[1] Personnel must be trained on the potential hazards of the compound and be equipped with the appropriate Personal Protective Equipment (PPE).[1][2] Although a comprehensive safety profile for this compound is not fully detailed in publicly available literature, it should be treated as a potentially hazardous substance.[3]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE requirements for handling this compound.[2] The following table summarizes generally recommended PPE for handling chemical compounds in a laboratory setting.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields to protect from splashes.[1] |
| Hand Protection | Gloves | Chemically resistant nitrile gloves, inspected for integrity before use.[1] |
| Body Protection | Laboratory Coat | Long-sleeved and fully buttoned to prevent skin contact.[1] |
| Respiratory | Respirator | A NIOSH-approved respirator may be necessary if the Safety Data Sheet (SDS) indicates a risk of inhalation or if working with large quantities.[1][2] |
Step-by-Step Disposal Procedures
All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with institutional and local regulations.[2] Never dispose of this chemical down the drain or in regular trash.[1]
-
Waste Collection :
-
Collect all waste materials contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), gloves, and spill cleanup materials, in a designated, leak-proof hazardous waste container.[1]
-
Use a container that is chemically compatible with this compound and any solvents used. Plastic containers are often a suitable choice.[1]
-
Crucially, do not mix incompatible wastes in the same container.[1]
-
-
Container Labeling and Storage :
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area at or near the point of generation.[1]
-
The container must be kept securely closed except when adding waste.[1]
-
The storage area should have secondary containment to prevent the spread of material in case of a spill.[1]
-
-
Disposal of Empty Containers :
-
Any container that has held this compound should be treated as hazardous waste unless properly decontaminated.[1]
-
For highly toxic chemicals, it is best practice to collect the first three rinses of the container as hazardous waste.[1] The rinseate should be added to the appropriate hazardous waste container.[1]
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular solid waste, if permitted by your institution.[1]
-
-
Requesting Waste Pickup :
-
When the waste container is full (do not overfill) or has been in storage for the maximum allowed time (often up to 12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[1]
-
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₄₀N₈O₂ |
| Molecular Weight | 484.6 g/mol |
| Appearance | Crystalline solid[3] |
| Storage Temperature | -20°C[3] |
| Solubility | Soluble in DMSO[3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling BMS-813160
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of BMS-813160.
This guide provides immediate, essential safety protocols and logistical information for the handling of this compound, a potent and selective dual antagonist of CCR2 and CCR5. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
I. Compound Data Summary
This compound is a crystalline solid intended for research use only and is not for human or veterinary applications.[1] The following tables summarize its key physical and solubility properties.
Table 1: Physical and Storage Properties of this compound
| Property | Value |
| Physical Form | Crystalline solid[1] |
| CAS Number | 1286279-29-5[1][2][3] |
| Molecular Formula | C₂₅H₄₀N₈O₂[1] |
| Molecular Weight | 484.64 g/mol [2] |
| Storage (Powder) | 3 years at -20°C[2] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3] |
Table 2: Solubility Data for this compound
| Solvent | Solubility |
| DMSO | 97 mg/mL (200.14 mM)[2] |
| Ethanol (B145695) | 92 mg/mL (189.82 mM)[3] |
| Water | Insoluble[3] |
II. Personal Protective Equipment (PPE) Protocol
Given the potent biological activity of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
Table 3: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne particles and potential splashes of solutions. |
| Body Protection | A dedicated, buttoned lab coat. A disposable gown is recommended when handling larger quantities. | Prevents contamination of personal clothing. Lab coats should be removed before leaving the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified containment system. | Prevents inhalation of fine particles. |
III. Step-by-Step Handling and Operational Plan
This section outlines the procedural workflow for the safe handling of this compound from initial preparation to post-experiment cleanup.
Experimental Workflow for this compound
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in Table 3.
-
Prepare Containment Area: All handling of powdered this compound must occur within a certified chemical fume hood or a glove box to minimize inhalation risk. The work surface should be covered with absorbent, disposable liners.
2. Handling:
-
Weighing: Use dedicated, calibrated equipment for weighing. Handle the powder gently to avoid creating airborne dust.
-
Reconstitution: To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the powdered compound. Cap the vial and vortex until the solid is completely dissolved. For in-vivo experiments, further dilution with vehicles like corn oil may be necessary.[4]
3. Experimentation:
-
Conduct all experimental procedures involving this compound with care to prevent splashes and aerosol generation.
4. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound. Use an appropriate cleaning agent (e.g., 70% ethanol followed by water).
-
Waste Disposal: All waste materials, including contaminated PPE, disposable liners, pipette tips, and vials, must be disposed of as hazardous chemical waste. Follow your institution's and local environmental regulations for hazardous waste disposal. Do not dispose of this compound or its solutions down the drain.
IV. Emergency Procedures
Table 4: Emergency Response Plan for this compound Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do NOT induce vomiting. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.
V. Signaling Pathway Overview
This compound is a dual antagonist of the chemokine receptors CCR2 and CCR5. These receptors are involved in inflammatory responses and the migration of immune cells. The diagram below illustrates the inhibitory action of this compound on these signaling pathways.
Caption: this compound inhibits CCR2 and CCR5 signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
